molecular formula C11H16N2O2S B1300176 1-(Toluene-4-sulfonyl)piperazine CAS No. 27106-51-0

1-(Toluene-4-sulfonyl)piperazine

Cat. No.: B1300176
CAS No.: 27106-51-0
M. Wt: 240.32 g/mol
InChI Key: VHFDYFUMWJSVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Toluene-4-sulfonyl)piperazine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDYFUMWJSVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351591
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27106-51-0
Record name 1-[(4-Methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27106-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27106-51-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Toluene-4-sulfonyl)piperazine, a key synthetic intermediate in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, reactivity, and critical role as a versatile building block in the creation of novel therapeutics.

Introduction: The Strategic Importance of the Tosyl-Protected Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] However, the symmetric nature of piperazine, with its two reactive secondary amine groups, presents a synthetic challenge: the selective functionalization of one nitrogen atom while the other remains available for subsequent reactions. This is where the strategic implementation of a protecting group becomes paramount.

This compound, often abbreviated as N-tosylpiperazine, represents a robust and widely utilized solution to this challenge. The tosyl (p-toluenesulfonyl) group serves as an effective protecting group for one of the piperazine nitrogens. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen to which it is attached, thereby allowing for selective reactions at the unprotected secondary amine. Furthermore, the tosyl group can be reliably removed under specific conditions, liberating the second amine for further synthetic transformations. This guide will explore the essential characteristics of this compound that make it a valuable tool in the medicinal chemist's arsenal.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 27106-51-0[2]
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Molecular Weight 240.32 g/mol [2]
Melting Point 97-100 °C
Boiling Point 387.4 °C at 760 mmHg
pKa (Predicted) 7.90 ± 0.10
LogP (Predicted) 1.936
Appearance White to off-white solid
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tosyl group and the piperazine ring. The aromatic protons of the toluene ring will appear as two doublets in the aromatic region (approximately 7.3-7.8 ppm). The methyl protons of the tosyl group will present as a singlet around 2.4 ppm. The methylene protons of the piperazine ring will appear as two distinct multiplets, likely in the range of 2.8-3.2 ppm, corresponding to the protons adjacent to the sulfonyl group and the free amine. A broad singlet corresponding to the N-H proton of the free amine is also expected.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons of the tosyl group (typically between 127 and 144 ppm), the methyl carbon of the tosyl group (around 21 ppm), and two distinct signals for the methylene carbons of the piperazine ring (in the range of 45-55 ppm).[3][4]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretches) at approximately 1350 and 1160 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate band around 3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.[5][6]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241. Fragmentation patterns would likely involve cleavage of the piperazine ring and the loss of the tosyl group.[7] A characteristic fragment would be the tropylium ion at m/z 91, arising from the toluene portion of the molecule.[7]

Synthesis and Reactivity

The synthesis of this compound is a straightforward and high-yielding process, making it a readily accessible starting material. Its reactivity is dominated by the nucleophilic secondary amine and the potential for deprotection of the tosylated nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general and reliable method of sulfonamide formation.

Causality: The reaction proceeds via nucleophilic attack of one of the piperazine nitrogens on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is a common solvent as it is relatively inert and dissolves the reactants well.

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine Piperazine Reaction Reaction in Dichloromethane (DCM) at room temperature Piperazine->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Base Triethylamine (Base) Base->Reaction Product This compound Reaction->Product Byproduct Triethylamine Hydrochloride Reaction->Byproduct

Caption: Synthetic workflow for this compound.

Materials:

  • Piperazine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield pure this compound as a white solid.[8]

Key Reactions: The Dual Role as Nucleophile and Protected Amine

The utility of this compound stems from the differential reactivity of its two nitrogen atoms.

1. N-Alkylation and N-Arylation at the Unprotected Nitrogen: The secondary amine is a potent nucleophile and readily undergoes reactions such as N-alkylation with alkyl halides and reductive amination with aldehydes and ketones. It is also a suitable coupling partner in palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination.

2. Deprotection of the Tosyl Group: The removal of the tosyl group is a critical step to unmask the second piperazine nitrogen for further functionalization. Several methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.

  • Acidic Hydrolysis: Strong acidic conditions, such as refluxing in hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the sulfonamide bond. This method is harsh and not suitable for acid-labile substrates.

  • Reductive Cleavage: A variety of reducing agents can effect the deprotection of tosylamides. Common reagents include sodium in liquid ammonia, sodium naphthalenide, and samarium(II) iodide. These methods are generally milder than strong acid hydrolysis.[9]

G Start This compound Alkylation N-Alkylation/ N-Arylation Start->Alkylation Deprotection Tosyl Deprotection (e.g., HBr, Na/NH3) Start->Deprotection Direct Deprotection Intermediate N-Substituted-N'-tosylpiperazine Alkylation->Intermediate Final_Product_1 N,N'-Disubstituted Piperazine Deprotection->Final_Product_1 Followed by Alkylation Final_Product_2 N-Substituted Piperazine Deprotection->Final_Product_2 Intermediate->Deprotection

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize the two nitrogen atoms of the piperazine core allows for the construction of complex molecules with tailored pharmacological profiles.

Case Study 1: Glycine Transporter-1 (GlyT-1) Inhibitors

In the quest for novel treatments for schizophrenia, researchers have targeted the glycine transporter-1. A series of potent GlyT-1 inhibitors were developed using a scaffold that incorporates a sulfonylpiperazine moiety. The synthesis of these compounds involved the initial functionalization of the free amine of a piperazine derivative, with the sulfonyl group serving to modulate the properties of the final compound. This work highlights how the sulfonylpiperazine core can be a key element in establishing the desired structure-activity relationship for a therapeutic target.[10]

Case Study 2: Tyrosinase Inhibitors

Novel hybrids of 1-tosylpiperazine and dithiocarbamates have been synthesized and evaluated as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. In this synthetic approach, 1-tosylpiperazine served as a readily available starting material that was further elaborated to create a library of potential enzyme inhibitors.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

  • p-Toluenesulfonyl Chloride (Precursor): This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator and is moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Piperazine (Precursor): Piperazine is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory irritation. Handle with appropriate PPE in a well-ventilated area.[3]

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its straightforward synthesis, coupled with the differential reactivity of its two nitrogen atoms, provides a reliable and versatile platform for the construction of complex, biologically active molecules. The tosyl group serves as a robust protecting group that enables selective functionalization of the piperazine core, a strategy that has been successfully employed in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist engaged in the field of drug discovery and development.

References

  • Zahra, F., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PMC. [Link]

  • Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Girish, H. R., et al. (2010). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • de Boer, Th. J., & Backer, H. J. (1963). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses. [Link]

  • Friedman, L., & Litle, R. L. (1963). p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • PubChem. (n.d.). 1-Tosylpiperazine hydrochloride. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]

  • Hrnciar, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Chemistry LibreTexts. (2024). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Deprotection of p-Toluenesulfonamides. [Link]

  • Supporting Information for an unspecified article. (n.d.). The Royal Society of Chemistry. [Link]

  • Supporting Information for an unspecified article. (n.d.). Unspecified Source. [Link]

  • Supporting Information for an unspecified article. (n.d.). Unspecified Source. [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. [Link]

  • Chemistry LibreTexts. (2021). ¹³C NMR Spectroscopy. [Link]

  • Abbasi, M. A., et al. (2017). Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). ResearchGate. [Link]

  • PubChem. (n.d.). p-Toluenesulfonate. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

Sources

Introduction: The Strategic Importance of 1-(Toluene-4-sulfonyl)piperazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine

This compound, also commonly known as 1-Tosylpiperazine, is a pivotal chemical intermediate whose strategic importance in medicinal chemistry and organic synthesis cannot be overstated. Identified by its CAS Number 27106-51-0 , this crystalline solid serves as a cornerstone for the construction of a vast array of more complex molecules.[1][2] Its molecular structure features a piperazine ring mono-protected by a tosyl (p-toluenesulfonyl) group. This configuration is the key to its utility; the tosyl group acts as an excellent protecting group for one of the secondary amines of the piperazine core. This selective protection allows chemists to perform reactions on the remaining free secondary amine, enabling the regioselective synthesis of mono-substituted piperazine derivatives. Given that the piperazine scaffold is a privileged structure found in numerous pharmaceuticals—including kinase inhibitors, antipsychotics, and antihistamines—the ability to precisely modify it is fundamental to modern drug discovery.[3][4][5] This guide provides an in-depth exploration of the synthesis, properties, analysis, and applications of this compound for professionals in research and development.

PART 1: Physicochemical and Structural Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective use in the laboratory. The tosyl group significantly influences the properties of the piperazine ring, altering its solubility, reactivity, and crystalline nature compared to the parent heterocycle.

Key Property Data

The essential physicochemical properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 27106-51-0[1][2]
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1]
Appearance White to off-white crystalline solidInferred from safety data sheets
Melting Point 65 - 69 °C
Boiling Point 134 °C @ 13 hPa
Structure The piperazine ring adopts a stable chair conformation.[6]
Structural Diagram

The chemical structure of this compound is visualized below.

Caption: Structure of this compound.

PART 2: Synthesis and Analytical Validation

The reliability of any synthetic intermediate is contingent upon a robust and reproducible synthesis protocol and rigorous analytical confirmation of its identity and purity.

Synthesis Workflow: N-Tosylation of Piperazine

The most direct and common method for preparing this compound is the reaction of piperazine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group's electron-withdrawing nature deactivates the nitrogen atom to which it attaches, preventing a second tosylation and favoring the mono-substituted product.

SynthesisWorkflow cluster_reactants Reactants & Conditions Piperazine Piperazine Reaction Reaction Vessel (Controlled Temp) Piperazine->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up (Separation) Reaction->Workup Quench & Extract Purification Purification (Chromatography/Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of 1-Tosylpiperazine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Piperazine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)[6][7]

  • Dichloromethane (DCM) or Acetonitrile[6][7]

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Petroleum Ether/Ethyl Acetate)[6]

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve piperazine (a molar excess, e.g., 2-3 equivalents) in DCM. The use of excess piperazine helps to minimize the formation of the di-substituted byproduct.

  • Basification: Add triethylamine (1.1 equivalents relative to TsCl) to the stirred solution. The base is critical as it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the piperazine starting material.[7]

  • Controlling Exotherm: Cool the flask in an ice-water bath to 0-5 °C. This reaction is exothermic, and temperature control is essential to prevent side reactions.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the cooled piperazine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[6]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove the triethylamine hydrochloride salt and any unreacted piperazine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization to yield pure this compound as a white solid.[6]

Analytical Characterization Data

Validation of the final product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

TechniqueExpected ResultsReference(s)
¹H NMR δ ~7.7 (d, 2H, Ar-H ortho to SO₂), δ ~7.3 (d, 2H, Ar-H meta to SO₂), δ ~3.0-3.2 (m, 4H, piperazine CH₂), δ ~2.8-3.0 (m, 4H, piperazine CH₂), δ ~2.4 (s, 3H, Ar-CH₃), δ ~1.9 (s, 1H, NH). Chemical shifts are approximate and solvent-dependent.
¹³C NMR Aromatic carbons (4 signals), Piperazine carbons (~45-50 ppm), Methyl carbon (~21 ppm).
FT-IR (cm⁻¹) ~3250-3350 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2800-2950 (Aliphatic C-H stretch), ~1340 & ~1160 (Asymmetric & Symmetric S=O stretch).
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 241.10
HPLC A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.[8][9]

PART 3: Applications in Drug Development and Research

The utility of this compound stems from its pre-protected nature, which directs subsequent synthetic transformations to the free secondary amine.

Role as a Versatile Synthetic Intermediate

The primary application is as a building block for creating diverse libraries of N-substituted piperazines. The workflow involves two key steps: N-alkylation (or acylation, etc.) followed by an optional, though often challenging, deprotection of the tosyl group.

Applications Start 1-(Tosyl)piperazine Step1 N-Alkylation / Acylation (Reaction at free NH) Start->Step1 Intermediate N-Tosyl, N'-Substituted Piperazine Derivative Step1->Intermediate Electrophile (R-X) Step2 Tosyl Deprotection (e.g., HBr/AcOH) Intermediate->Step2 Final Mono-Substituted Piperazine Step2->Final

Caption: Synthetic utility of 1-Tosylpiperazine.

  • Synthesis of N'-Substituted Derivatives: The free secondary amine of 1-tosylpiperazine readily undergoes nucleophilic substitution with a wide range of electrophiles, such as alkyl halides, benzyl halides, or epoxides, typically in the presence of a base like potassium carbonate.[6] It can also participate in reductive aminations with aldehydes or ketones, or form amides with acyl chlorides. This versatility allows for the introduction of virtually any desired functional group onto the piperazine core. These derivatives are often the final target molecules or advanced intermediates in the synthesis of biologically active compounds.[3][10]

  • Access to Mono-substituted Piperazines: While the tosyl group is considered a robust protecting group, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or reductive conditions. This deprotection step yields the mono-substituted piperazine, which can be a valuable synthon for further elaboration if the introduced substituent is stable to the cleavage conditions.

PART 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The hazard profile of this compound and its precursors necessitates careful handling.

Hazard Identification:

  • This compound: Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[11]

  • p-Toluenesulfonyl chloride (precursor): Corrosive. Causes severe skin burns and eye damage. Reacts with water.[11][12]

  • Piperazine (precursor): Corrosive. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[13]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound and its precursors within a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

  • Dispensing: Handle as a solid in a manner that minimizes dust generation.

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Seek immediate medical attention.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound (CAS 27106-51-0) is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its value lies in the precise control it offers over the functionalization of the piperazine ring, a motif central to the efficacy of countless pharmaceutical agents. By enabling the regioselective introduction of diverse substituents, it provides a reliable and versatile pathway to novel chemical entities. A thorough understanding of its synthesis, analytical profile, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the demanding landscape of drug discovery and development.

References

  • Sreenivasa, S. et al. (2013). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(2), o239. [Link]

  • Girish, H. R. et al. (2014). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. ResearchGate. [Link]

  • Navaneeswari, R. & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4827-4833. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

  • Al-Ostath, A. et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(14), 5364. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tucci, P. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

Authored by: a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)piperazine, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed structural analysis using contemporary spectroscopic methods, and provide a robust, field-proven protocol for its synthesis and purification. Furthermore, this guide explores the compound's reactivity, its versatile applications as a synthetic intermediate, and its significant role in the design and development of therapeutic agents. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research environment.

Introduction: The Versatile Role of a Privileged Scaffold

This compound, often abbreviated as Tosylpiperazine, is a disubstituted piperazine derivative that has garnered significant attention in the scientific community. The piperazine ring is a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting properties such as antiviral, antibacterial, anticancer, and antifungal activities.[1]

The introduction of a tosyl (toluene-4-sulfonyl) group onto one of the piperazine nitrogens serves a dual purpose. Firstly, it acts as a robust protecting group, deactivating one amine and allowing for selective functionalization of the second, more nucleophilic nitrogen. Secondly, the tosyl group can influence the pharmacokinetic properties of a final drug molecule, modulating its solubility, metabolism, and receptor-binding affinity. This combination of a versatile core and a functionally significant substituent makes this compound an indispensable tool for chemists in both academic and industrial settings.[2]

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use.

2.1. Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 27106-51-0[3][4]
Molecular Formula C₁₁H₁₆N₂O₂S[4]
Molecular Weight 240.32 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 65 - 69 °C (149 - 156 °F)
Boiling Point 134 °C (273 °F) at 13 hPa
2.2. Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is a critical step. The following spectroscopic data provide a definitive fingerprint for the molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, the spectra reveal a characteristic set of signals.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

    • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the four protons on the toluene ring. The protons ortho to the sulfonyl group will be downfield from the meta protons due to the electron-withdrawing effect of the SO₂ group.

    • Piperazine Protons: The eight protons on the piperazine ring often show complex splitting patterns due to their conformational rigidity. Typically, two broad multiplets or triplets are observed, one for the four protons adjacent to the tosyl group (downfield) and another for the four protons adjacent to the secondary amine (upfield).[6]

    • Methyl Protons: A singlet integrating to three protons will be present around δ 2.4 ppm, corresponding to the methyl group on the toluene ring.

    • NH Proton: A broad singlet corresponding to the secondary amine proton is also expected, though its chemical shift can vary depending on the solvent and concentration.[6]

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments in the molecule.

    • Aromatic Carbons: Four signals are expected for the aromatic carbons of the tosyl group.

    • Piperazine Carbons: Two distinct signals are anticipated for the piperazine ring carbons, reflecting their different chemical environments (one set adjacent to the tosyl group and the other adjacent to the NH group).[7]

    • Methyl Carbon: A single signal for the methyl carbon will appear in the aliphatic region (typically around δ 21 ppm).

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for this compound are:

  • S=O Stretch: Strong, characteristic bands for the sulfonyl group will appear in the region of 1350-1300 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch).

  • N-H Stretch: A moderate absorption for the secondary amine N-H stretch is typically observed around 3300-3200 cm⁻¹.[8]

  • C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups appear just below 3000 cm⁻¹.[9][10]

  • Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.[9]

Synthesis and Purification: A Robust and Reproducible Protocol

The most common and efficient synthesis of this compound involves the reaction of piperazine with p-toluenesulfonyl chloride (tosyl chloride). The large excess of piperazine acts as both the reactant and the base to neutralize the hydrochloric acid byproduct.

3.1. Reaction Mechanism and Rationale

The synthesis is a classic nucleophilic acyl substitution. The more nucleophilic nitrogen of piperazine attacks the electrophilic sulfur atom of tosyl chloride. The use of excess piperazine is a key experimental choice; it drives the reaction to completion by Le Châtelier's principle and avoids the need for an additional organic base, simplifying the workup procedure.

3.2. Detailed Experimental Protocol

Materials:

  • Piperazine (anhydrous)

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5 equivalents) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of DCM. Add this solution dropwise to the stirring piperazine solution over 30 minutes, ensuring the internal temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent the formation of the disubstituted byproduct.[11][12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Acid Wash: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl to remove excess piperazine. The protonated piperazine hydrochloride salt is water-soluble.

  • Workup - Base Wash and Final Washes: Wash the organic layer with 1 M NaOH to remove any unreacted tosyl chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

3.3. Synthesis Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Purification reactants Dissolve Piperazine (5 eq) in DCM cooling Cool to 0°C reactants->cooling addition Add Tosyl Chloride (1 eq) in DCM Dropwise cooling->addition stirring Stir at Room Temp (3-4 hours) addition->stirring quench Quench with Water stirring->quench acid_wash Wash with 1M HCl quench->acid_wash base_wash Wash with 1M NaOH & Brine acid_wash->base_wash dry Dry with MgSO4 base_wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallize concentrate->purify

Caption: General workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in the reactivity of its secondary amine. This NH group can be readily functionalized through various reactions, making it a versatile intermediate.

  • N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This is a common strategy to introduce diverse side chains.[13]

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to attach aryl or heteroaryl groups to the nitrogen, expanding the chemical space for drug discovery.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

These transformations allow for the construction of large libraries of compounds for screening in drug discovery programs.[14]

Role in Medicinal Chemistry and Drug Development

The 1-tosylpiperazine moiety is found in numerous compounds investigated for a range of therapeutic targets. The piperazine core often serves as a linker or a key pharmacophoric element that interacts with biological targets, while the tosyl group can be tailored to optimize properties.[15]

5.1. Examples in Drug Discovery

Derivatives of this compound have been explored as:

  • Kinase Inhibitors: The piperazine ring can interact with the hinge region of kinases, a common binding motif.

  • GPCR Ligands: Many G-protein coupled receptor ligands incorporate a piperazine structure to interact with transmembrane domains.

  • Enzyme Inhibitors: The scaffold can be elaborated to fit into the active sites of various enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of Glycine Transporter-1 (GlyT-1).[14]

5.2. Structure-Application Relationship

G cluster_apps Therapeutic Applications core 1-(Tosyl)piperazine Core Structure kinase Kinase Inhibitors (Oncology) core->kinase N-Arylation gpcr GPCR Ligands (CNS Disorders) core->gpcr N-Alkylation enzyme Enzyme Inhibitors (Metabolic Diseases) core->enzyme N-Acylation antiviral Antiviral Agents core->antiviral N-Heteroarylation

Caption: Relationship between the core scaffold and its therapeutic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

  • Hazards: this compound may cause skin and serious eye irritation. It is also classified as potentially corrosive to metals.[5] Avoid breathing dust.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[16][17] Work in a well-ventilated area or a chemical fume hood.[5]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do. Continue rinsing and seek immediate medical attention.[5][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] It is incompatible with strong oxidizing agents and strong acids.[17]

Conclusion

This compound is a cornerstone synthetic intermediate whose value is derived from its structural simplicity, predictable reactivity, and the biological relevance of its core piperazine scaffold. Its straightforward synthesis and the ease with which its secondary amine can be functionalized ensure its continued and widespread use in the pursuit of novel chemical entities with therapeutic potential. This guide has provided the essential technical knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic and medicinal chemistry programs.

References
  • Yılmaz, F., & Gümüş, M. H. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 47-56.
  • p-Toluenesulfonyl chloride Safety Data Sheet. (2015, February 2). Acros Organics. Retrieved January 7, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2516–2529. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Girish, H. R., et al. (2010). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol.
  • Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. (2010). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 1-Tosylpiperazine hydrochloride. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. (2015). Organic Syntheses, 92, 275-288.
  • p-Toluenesulfonylhydrazide. (1962). Organic Syntheses, 42, 93.
  • 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 7, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Selected marketed drugs or drug candidates containing piperazine motif. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • IR Chart. (n.d.). UCLA Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5789. [Link]

  • 1H NMR Spectrum (PHY0046131). (n.d.). PhytoBank. Retrieved January 7, 2026, from [Link] PHY0046131

  • Johansson, J. H., et al. (1972). U.S. Patent No. 3,682,919. U.S.
  • p-TOLYLSULFONYLDIAZOMETHANE. (1971). Organic Syntheses, 51, 121.
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry, 59(18), 8473–8494. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved January 7, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). In Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • METHYL p-TOLYL SULFONE. (1950). Organic Syntheses, 30, 66.
  • Piperazine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Toluene-4-sulfonyl)piperazine, a key building block in contemporary drug discovery and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical properties, synthesis, characterization, and applications.

Executive Summary

This compound, also known as 1-Tosylpiperazine, is a versatile heterocyclic compound widely employed as a synthetic intermediate. Its molecular structure, featuring a piperazine ring attached to a tosyl group, provides a valuable scaffold for the development of novel therapeutic agents. The tosyl group often serves as a protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other nitrogen. This guide will delve into the critical aspects of this compound, from its fundamental properties to its practical applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1]
Exact Mass 240.09324893 u[2]
CAS Number 27106-51-0[1][2]
Appearance White to grey powder/solid[3]
Melting Point 97-100 °C[2]
Boiling Point 387.4 °C at 760 mmHg[2]
pKa 7.90 ± 0.10 (Predicted)[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the reaction of piperazine with p-toluenesulfonyl chloride (TsCl). This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The choice of reaction conditions, such as solvent and base, is crucial for optimizing the yield and purity of the product. A common procedure involves dissolving piperazine in a suitable solvent, often an aprotic solvent like tetrahydrofuran (THF), and then adding p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram of Synthesis Workflow

G Piperazine Piperazine Reaction Reaction Vessel Piperazine->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1.05 moles) in 350 mL of tetrahydrofuran (THF).

  • Cooling: Cool the stirred mixture to 10-15 °C using an ice bath.

  • Addition of TsCl: Prepare a solution of p-toluenesulfonyl chloride (1.0 mole) in THF. Add this solution dropwise to the piperazine solution, ensuring the temperature is maintained between 10-20 °C.

  • Reaction: After the addition is complete, continue stirring for an additional 15 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with water to remove any unreacted piperazine and the hydrochloride salt of the excess piperazine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. A similar procedure is described for the synthesis of p-toluenesulfonylhydrazide, which involves the reaction of p-toluenesulfonyl chloride with hydrazine[4].

Spectroscopic Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the tosyl group (aromatic and methyl protons) and the piperazine ring (methylene protons). The chemical shifts of the piperazine protons will be distinct due to the influence of the electron-withdrawing sulfonyl group. For comparison, the ¹H NMR spectrum of piperazine itself shows a singlet for its eight equivalent protons[5]. In substituted piperazines, the signals become more complex[6][7][8].
¹³C NMR Resonances for the carbon atoms of the toluene and piperazine rings. The carbons of the piperazine ring will show distinct chemical shifts.
FT-IR Characteristic absorption bands for the S=O stretching of the sulfonyl group, C-S stretching, C-N stretching, and the vibrations of the aromatic ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (240.32 m/z) and characteristic fragmentation patterns.

Applications in Drug Discovery

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[9][10] this compound serves as a crucial starting material or intermediate in the synthesis of many of these complex drug molecules.[11] Its utility stems from the ability to selectively functionalize the unprotected nitrogen atom of the piperazine ring.

The tosyl group can be removed under specific conditions, allowing for further modification at that position if desired. Piperazine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[12][13]

Diagram of Application in Synthetic Pathways

G TosylPiperazine This compound Alkylation N-Alkylation TosylPiperazine->Alkylation Arylation N-Arylation TosylPiperazine->Arylation Acylation N-Acylation TosylPiperazine->Acylation Intermediate1 N-Alkyl-Tosylpiperazine Alkylation->Intermediate1 Intermediate2 N-Aryl-Tosylpiperazine Arylation->Intermediate2 Intermediate3 N-Acyl-Tosylpiperazine Acylation->Intermediate3 Deprotection Tosyl Group Removal Intermediate1->Deprotection Intermediate2->Deprotection Intermediate3->Deprotection FinalProduct Biologically Active Molecules Deprotection->FinalProduct

Caption: Role of this compound in the synthesis of diverse derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[3][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[2]

  • Hazards: May cause skin irritation and serious eye damage. May cause an allergic skin reaction.[3] The starting material, p-toluenesulfonyl chloride, is corrosive and water-reactive.[3] Piperazine itself can cause severe skin burns and eye damage, and may cause allergic reactions.[15][16]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use.

Conclusion

This compound is a cornerstone intermediate in the field of organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for the development of novel compounds with potential therapeutic applications. A comprehensive understanding of its characteristics and handling is essential for its safe and effective utilization in the laboratory.

References

  • This compound. LookChem. [Link]

  • SAFETY DATA SHEET - Piperazine. ChemDmart. [Link]

  • Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. MDPI. [Link]

  • 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. PMC - NIH. [Link]

  • Structures of FDA-approved piperazine-based drugs. ResearchGate. [Link]

  • p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]

  • Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. Blogger. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • p-Toluenesulfonyl hydrazide. Wikipedia. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • 1-Methylpiperazine | C5H12N2. PubChem - NIH. [Link]

Sources

A Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Toluene-4-sulfonyl)piperazine, a key heterocyclic building block, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties make it an invaluable scaffold for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of this molecule, intended for researchers, chemists, and professionals in drug development. We will cover its precise chemical identity according to IUPAC nomenclature, detailed and validated protocols for its synthesis and purification, comprehensive methods for its analytical characterization, and a review of its significant role as a precursor to numerous approved drugs. The causality behind experimental choices is explained, ensuring that the described protocols are robust and reproducible.

Core Compound Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The compound commonly referred to as this compound or 1-Tosylpiperazine has the formal IUPAC name 1-[(4-methylphenyl)sulfonyl]piperazine .[1] The name systematically describes its structure: a piperazine ring where one of the nitrogen atoms is substituted with a sulfonyl group, which is in turn attached to a toluene (4-methylphenyl) group at the para-position.

  • "piperazine" : A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).

  • "sulfonyl" : A functional group consisting of a sulfur atom double-bonded to two oxygen atoms (-SO₂-).

  • "(4-methylphenyl)" : A benzene ring substituted with a methyl group at position 4. This specific group is often called a p-tolyl or simply tosyl (Ts) group.

  • "1-" : This locant indicates that the sulfonyl group is attached to the nitrogen atom at position 1 of the piperazine ring.

The tosyl group acts as a strong electron-withdrawing group, which significantly reduces the basicity of the nitrogen atom to which it is attached (N1). This electronic modification is crucial, as it allows for selective functionalization of the second, more basic nitrogen atom (N4) in subsequent synthetic steps.

Physicochemical Data

A summary of the key physicochemical properties of 1-[(4-methylphenyl)sulfonyl]piperazine is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueSource
IUPAC Name 1-[(4-methylphenyl)sulfonyl]piperazinePubChem[1]
CAS Number 27106-51-0Santa Cruz Biotechnology[2]
Molecular Formula C₁₁H₁₆N₂O₂SSanta Cruz Biotechnology[2]
Molecular Weight 240.32 g/mol Santa Cruz Biotechnology[2]
Appearance White to off-white crystalline solid(General Knowledge)
Melting Point 109-110 °COrganic Syntheses[3]
Topological Polar Surface Area 49 ŲPubChem

Synthesis and Purification Protocol

The most common and efficient synthesis of 1-[(4-methylphenyl)sulfonyl]piperazine involves the monosulfonylation of piperazine with p-toluenesulfonyl chloride (TsCl). The primary challenge in this synthesis is controlling the stoichiometry to prevent the formation of the disubstituted byproduct, 1,4-bis(tosyl)piperazine.

Underlying Chemistry: The Hinsberg Reaction

This synthesis is a classic example of the Hinsberg reaction, used to distinguish primary, secondary, and tertiary amines. Piperazine acts as a secondary amine. The reaction proceeds via nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. An excess of piperazine or the addition of a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic. Using a large excess of piperazine is a common strategy to favor monosubstitution.[4]

Detailed Step-by-Step Synthesis Protocol

This protocol is optimized for laboratory scale (5-10 g) synthesis and prioritizes yield and purity.

Materials:

  • Piperazine (anhydrous), 5.0 equivalents

  • p-Toluenesulfonyl chloride (TsCl), 1.0 equivalent

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Celite® (diatomaceous earth)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add p-toluenesulfonyl chloride (1.0 eq) and 150 mL of tetrahydrofuran. Stir until the solid is fully dissolved.

  • Piperazine Addition: While stirring the TsCl solution, slowly add a solution of piperazine (5.0 eq) dissolved in 100 mL of water. The large excess of piperazine serves both as the nucleophile and the base to quench the HCl formed during the reaction, minimizing the formation of the disubstituted product.[3][4]

  • Reaction Execution: Maintain the temperature of the reaction mixture between 10°C and 20°C using the ice bath. The addition should be controlled to prevent the temperature from exceeding 20°C.[3] After the addition is complete, continue stirring for an additional 30 minutes at this temperature.

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers. The lower aqueous layer, containing excess piperazine and piperazine hydrochloride, is drained and discarded.[3]

  • Filtration: Filter the upper THF layer through a small pad of Celite® to remove any fine particulate matter.[3]

  • Crystallization: Transfer the clear THF filtrate to a beaker. Slowly add deionized water while stirring until the solution becomes persistently cloudy. This indicates the onset of precipitation.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize crystal formation. Collect the white crystalline product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with several portions of cold deionized water to remove any residual piperazine salts. Allow the product to air-dry on the funnel, then transfer to a watch glass to dry to a constant weight. A typical yield is 90-95%.[3]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Setup 1. Dissolve TsCl in THF Addition 2. Add aqueous Piperazine (5 eq) (10-20 °C) Setup->Addition React 3. Stir for 30 min Addition->React Separate 4. Phase Separation (Discard Aqueous Layer) React->Separate Reaction Complete Filter 5. Filter THF Layer (via Celite) Separate->Filter Precipitate 6. Antisolvent Precipitation (Water) Filter->Precipitate Isolate 7. Isolate by Filtration & Wash with Water Precipitate->Isolate Dry 8. Dry Product Isolate->Dry Final Pure 1-Tosylpiperazine Dry->Final

Caption: Workflow for the synthesis and purification of 1-Tosylpiperazine.

Analytical Characterization for Quality Control

Ensuring the identity and purity of the synthesized 1-[(4-methylphenyl)sulfonyl]piperazine is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl protons, and the four distinct methylene protons of the piperazine ring. Dynamic NMR studies on similar piperazine derivatives have shown that restricted rotation around the S-N amide bond can lead to broadening or splitting of the piperazine proton signals at room temperature.[5][6][7]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ should be observed at m/z 241.1.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid) is typically used. Purity is assessed by the peak area percentage at a specific wavelength (e.g., 254 nm).

Expected Analytical Data

The following table summarizes the expected analytical results for a high-purity sample.

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)~7.65 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~3.10 (t, 4H, piperazine-H), ~2.90 (t, 4H, piperazine-H), ~2.40 (s, 3H, CH₃)
¹³C NMR Chemical Shift (δ)~144.0, ~132.5, ~130.0, ~128.0 (Ar-C), ~45.5 (piperazine-C), ~45.0 (piperazine-C), ~21.5 (CH₃)
MS (ESI+) [M+H]⁺m/z 241.1
HPLC Purity>98% (at 254 nm)

Significance and Applications in Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently used to improve the pharmacokinetic properties (solubility, bioavailability) of drug candidates.[8][9] 1-Tosylpiperazine is a critical starting material because the tosyl group serves two key purposes:

  • Protecting Group: It deactivates one nitrogen, allowing for selective N-alkylation or N-arylation at the other nitrogen.[10]

  • Activating Group: In some contexts, the tosyl group itself is part of the final pharmacophore, interacting with biological targets.

Role as a Key Synthetic Intermediate

The free secondary amine of 1-tosylpiperazine is readily functionalized via several standard organic transformations, making it a versatile building block.

Applications cluster_reactions Common Functionalization Reactions cluster_products Resulting Scaffolds Start 1-Tosylpiperazine ReductiveAmination Reductive Amination (Aldehydes/Ketones) Start->ReductiveAmination SN2 Nucleophilic Substitution (Alkyl Halides) Start->SN2 Buchwald Buchwald-Hartwig Amination (Aryl Halides) Start->Buchwald Acylation Acylation (Acyl Chlorides) Start->Acylation Alkyl N-Alkyl Piperazine Derivatives ReductiveAmination->Alkyl SN2->Alkyl Aryl N-Aryl Piperazine Derivatives Buchwald->Aryl Acyl N-Acyl Piperazine Derivatives Acylation->Acyl API Active Pharmaceutical Ingredients (APIs) Alkyl->API Aryl->API Acyl->API

Sources

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Toluene-4-sulfonyl)piperazine, a mono-protected derivative of piperazine, stands as a pivotal intermediate in the landscape of medicinal chemistry and pharmaceutical development. Its strategic application streamlines the synthesis of complex molecules by enabling selective functionalization of the piperazine scaffold, a recurring motif in a multitude of bioactive compounds. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, and purification, alongside a detailed exploration of its role as a versatile building block in the creation of novel therapeutics. Particular emphasis is placed on its application in the development of antipsychotics and kinase inhibitors, highlighting the causality behind its selection in these synthetic pathways.

Introduction: The Strategic Importance of Mono-Protected Piperazines

The piperazine ring is a privileged scaffold in drug discovery, appearing in the structures of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents.[1][2] Its appeal lies in its ability to confer favorable physicochemical properties such as aqueous solubility and to act as a linker between different pharmacophoric elements. However, the symmetrical nature of piperazine, with its two secondary amine groups, presents a synthetic challenge: the selective functionalization of only one nitrogen atom.

This is where this compound, often referred to as 1-tosylpiperazine, emerges as a critical tool. The tosyl (p-toluenesulfonyl) group acts as a robust and reliable protecting group for one of the piperazine nitrogens. This protection strategy allows for the selective reaction at the unprotected secondary amine, followed by the subsequent removal of the tosyl group under specific conditions to reveal the second amine for further modification. This approach provides chemists with precise control over the construction of complex, unsymmetrically substituted piperazine derivatives.

Chemical Identity and Synonyms

A clear understanding of the nomenclature and identifiers for this compound is essential for effective literature searches and chemical sourcing.

Identifier Value Reference
IUPAC Name 1-[(4-methylphenyl)sulfonyl]piperazine
Common Synonyms 1-Tosylpiperazine, N-Tosylpiperazine, 1-(p-Tolylsulfonyl)piperazine[3]
CAS Number 27106-51-0[4]
Molecular Formula C₁₁H₁₆N₂O₂S[4]
Molecular Weight 240.32 g/mol [4]

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the reaction of piperazine with p-toluenesulfonyl chloride. The key to this synthesis is the use of a molar excess of piperazine, which acts as both the reactant and the base to quench the hydrochloric acid byproduct, thereby favoring the formation of the mono-substituted product.

Synthetic Pathway

synthesis Piperazine Piperazine Product This compound Piperazine->Product Nucleophilic Substitution Byproduct Piperazine Hydrochloride Piperazine->Byproduct HCl Quenching TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Piperazine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3-4 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in DCM and add it dropwise to the cooled piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can yield the pure product as a white solid.[5]

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized this compound.

Physicochemical Properties
Property Value Reference
Appearance White to off-white solid[6]
Melting Point 109-112 °C (for piperazine base)[6]
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in water.
pKa The pKa of the unprotected nitrogen is expected to be lower than that of piperazine (pKa₂ ≈ 9.73) due to the electron-withdrawing nature of the tosyl group.
Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for this compound based on data from closely related structures and general spectroscopic principles.[1][7][8][9][10]

Technique Expected Characteristics
¹H NMR Aromatic protons of the tosyl group: two doublets around δ 7.3-7.8 ppm. Piperazine ring protons: two multiplets (or broad singlets) for the -CH₂- groups, typically in the range of δ 2.8-3.2 ppm. Aromatic methyl protons: a singlet around δ 2.4 ppm. NH proton: a broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Aromatic carbons of the tosyl group: signals in the aromatic region (δ 125-145 ppm). Piperazine ring carbons: signals around δ 45-50 ppm. Aromatic methyl carbon: a signal around δ 21 ppm.
IR (Infrared) N-H stretch: a band around 3200-3300 cm⁻¹. S=O stretches (sulfonyl group): two strong bands around 1340-1360 cm⁻¹ and 1150-1170 cm⁻¹. C-H stretches (aromatic and aliphatic): bands around 2800-3100 cm⁻¹.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 240.32). Common fragmentation patterns would involve the loss of the tosyl group or cleavage of the piperazine ring.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a mono-functionalized piperazine synthon. This allows for the introduction of the piperazine moiety in a controlled manner, which is crucial in the multi-step synthesis of many pharmaceutical agents.

Role as a Protecting Group and Synthetic Intermediate

The tosyl group provides a balance of being stable to a wide range of reaction conditions (e.g., alkylations, acylations, and reductive aminations at the unprotected nitrogen) while being removable when desired.

deprotection TosylPiperazine 1-Tosylpiperazine Derivative Deprotection Deprotection (e.g., HBr/AcOH, Na/NH₃) TosylPiperazine->Deprotection FreePiperazine Monosubstituted Piperazine Deprotection->FreePiperazine

Caption: General deprotection of the tosyl group.

Deprotection Protocol: The removal of the tosyl group can be achieved under various conditions, most commonly using strong acids like hydrobromic acid in acetic acid or reducing agents such as sodium in liquid ammonia. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Application in the Synthesis of Antipsychotics

Many atypical antipsychotic drugs feature a substituted piperazine moiety. This compound can be a key starting material for the synthesis of these complex molecules. For instance, in the synthesis of analogs of drugs like aripiprazole or cariprazine, the unprotected nitrogen of 1-tosylpiperazine can be alkylated with a suitable electrophile. Following this, the tosyl group can be removed to allow for further functionalization of the second nitrogen atom.[6][11][12]

Application in the Synthesis of Kinase Inhibitors

The piperazine scaffold is also prevalent in the structure of many kinase inhibitors used in cancer therapy. It often serves as a linker connecting the hinge-binding region of the inhibitor to other parts of the molecule that interact with the solvent-exposed region of the kinase. The controlled, stepwise synthesis enabled by this compound is invaluable in constructing these intricate molecules. For example, in the synthesis of certain PAK4 inhibitors or mTOR inhibitors, a substituted piperazine is a key structural component that can be introduced using a mono-protected piperazine synthon.[13][14][15][16]

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, general precautions for handling piperazine derivatives should be followed. Piperazine itself is corrosive and can cause skin and eye irritation.[6] It is also a sensitizer and may cause allergic reactions. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its utility as a mono-protected piperazine synthon provides an elegant solution to the challenge of selective functionalization, enabling the efficient and controlled synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its synthesis, characterization, and pivotal applications, underscoring its continued importance for researchers and scientists in the field of drug discovery and development.

References

  • Supporting Information for "Iodine-catalyzed oxidative C(sp3)-H amination of N-hydroxybenzenesulfonamides with secondary amines". Royal Society of Chemistry. [Link]

  • Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. ResearchGate. [Link]

  • 1H and 13C NMR spectra of compound 2a.
  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl).
  • Supplementary materials. Dove Medical Press. [Link]

  • Piperidine, 1-(p-tolylsulfonyl)-. PubChem. [Link]

  • Purification of piperazine.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]

  • 1-(p-Tolyl)piperazine. PubChem. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PubMed Central. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • 1-Tosylpiperazine hydrochloride. PubChem. [Link]

  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed. [Link]

  • p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]

  • IR spectra of genistein (a), piperazine (b) and the cocrystal of... ResearchGate. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.

Sources

An In-depth Technical Guide to 1-(p-toluenesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(p-toluenesulfonyl)piperazine, a key chemical intermediate in modern drug discovery and development. The document details its molecular structure, physicochemical properties, and established synthetic and purification protocols. Furthermore, it offers an in-depth analysis of its spectroscopic characteristics for robust identification and quality control. The guide elucidates the compound's reactivity, particularly its strategic use as a mono-protected piperazine synthon, and highlights its application in the synthesis of notable pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, serving as a practical resource for laboratory applications.

Introduction: The Strategic Importance of 1-(p-toluenesulfonyl)piperazine

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved therapeutic agents.[1][2] Its unique physicochemical properties—including its basicity, solubility, and ability to engage in multiple hydrogen bonding interactions—make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] However, the symmetric nature of piperazine, with its two reactive secondary amine groups, presents a synthetic challenge: the need for selective mono-functionalization.

1-(p-toluenesulfonyl)piperazine, often abbreviated as tosyl piperazine, emerges as a critical solution to this challenge. By "protecting" one of the piperazine nitrogens with a p-toluenesulfonyl (tosyl) group, the molecule is rendered asymmetric, allowing for selective reactions at the remaining free secondary amine. The tosyl group is robust enough to withstand various reaction conditions, yet it can be removed later in a synthetic sequence if desired.[4] This strategic utility makes 1-(p-toluenesulfonyl)piperazine a cornerstone intermediate for introducing the piperazine moiety into complex molecular architectures, facilitating the synthesis of drugs across diverse therapeutic areas, including oncology and central nervous system (CNS) disorders.[4][5]

Molecular Structure and Physicochemical Properties

1-(p-toluenesulfonyl)piperazine is composed of a piperazine ring where one nitrogen atom is bonded to the sulfur atom of a p-toluenesulfonyl (tosyl) group. This structure effectively combines an aliphatic heterocycle with an aromatic sulfonyl moiety.

Synthesis_Workflow Reactants Reactants: - Piperazine (excess) - p-Toluenesulfonyl Chloride - NaOH (aq) - DCM / Water ReactionVessel Reaction Vessel (0-5 °C) Reactants->ReactionVessel Addition Slow addition of TsCl solution ReactionVessel->Addition Stirring Stir at Room Temp (e.g., 12-18 hours) Addition->Stirring Workup Work-up Stirring->Workup Separation Phase Separation (Collect organic layer) Workup->Separation Drying Dry Organic Layer (e.g., Na₂SO₄) Separation->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification Evaporation->Purification Recrystallization Recrystallization (e.g., from Ethanol) Purification->Recrystallization FinalProduct Pure 1-(p-toluenesulfonyl)piperazine (White Solid) Recrystallization->FinalProduct

Caption: General workflow for the synthesis of 1-(p-toluenesulfonyl)piperazine.

Detailed Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve a significant molar excess (e.g., 5-10 equivalents) of piperazine in water. Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve one equivalent of p-toluenesulfonyl chloride (TsCl) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). [6]Add this solution dropwise to the cold, stirred piperazine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 12-18 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. If a biphasic system was not used initially, add DCM to extract the product. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess piperazine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. A crude solid product should be obtained.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure 1-(p-toluenesulfonyl)piperazine as a white crystalline solid.

Spectroscopic Characterization (Self-Validation)

Confirming the structure and purity of the synthesized 1-(p-toluenesulfonyl)piperazine is paramount. The following spectroscopic data serve as a benchmark for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. [7]

¹H NMR (Proton) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons 7.65 Doublet 2H Protons ortho to SO₂
Aromatic Protons 7.35 Doublet 2H Protons meta to SO₂
Piperazine Protons 3.10 Triplet 4H -CH₂- adjacent to NH
Piperazine Protons 2.95 Triplet 4H -CH₂- adjacent to N-Tosyl
Methyl Protons 2.45 Singlet 3H Ar-CH₃

| Amine Proton | ~1.90 (variable) | Broad Singlet | 1H | N-H |

Note: Spectra are typically recorded in CDCl₃. The N-H proton signal can be broad and its chemical shift may vary with concentration and temperature.

¹³C NMR (Carbon)Chemical Shift (δ, ppm)Assignment
Aromatic Carbon~143.5C-SO₂
Aromatic Carbon~132.5C-CH₃
Aromatic Carbon~129.8CH (meta to SO₂)
Aromatic Carbon~127.7CH (ortho to SO₂)
Piperazine Carbon~49.5-CH₂- adjacent to N-Tosyl
Piperazine Carbon~45.5-CH₂- adjacent to NH
Methyl Carbon~21.5Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [8]

Wavenumber (cm⁻¹) Intensity Assignment
~3250 Medium, Broad N-H stretch (secondary amine)
~3050 Medium-Weak Aromatic C-H stretch
~2900-2800 Medium Aliphatic C-H stretch (piperazine CH₂)
~1340 Strong Asymmetric SO₂ stretch (sulfonamide)

| ~1160 | Strong | Symmetric SO₂ stretch (sulfonamide) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. [9]Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be:

  • [M+H]⁺: m/z ≈ 241.10

Reactivity and Applications in Drug Development

The synthetic value of 1-(p-toluenesulfonyl)piperazine lies in the reactivity of its free secondary amine. This nitrogen acts as a potent nucleophile, enabling a wide range of transformations to build more complex molecules.

Key Reactions
  • N-Alkylation: The most common application involves the reaction of the secondary amine with various alkyl halides (R-X) or other electrophiles in the presence of a base (e.g., K₂CO₃, Et₃N) to form a 1,4-disubstituted piperazine. This is a fundamental step for linking the piperazine core to other parts of a target molecule. [4]* Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form N-alkylated products. This is a milder alternative to direct alkylation and is widely used in medicinal chemistry. [4]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide, providing access to a broad class of N-arylpiperazine derivatives.

  • Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields N-acyl derivatives.

Reactivity_Diagram TosylPip 1-(p-toluenesulfonyl)piperazine Alkylated N-Alkylated Product TosylPip->Alkylated N-Alkylation ReductiveAminated N-Alkylated Product TosylPip->ReductiveAminated Reductive Amination Arylated N-Arylated Product TosylPip->Arylated Buchwald-Hartwig Amination Acylated N-Acylated Product TosylPip->Acylated Amide Formation AlkylHalide R-X (Alkyl Halide) + Base AlkylHalide->Alkylated Aldehyde R-CHO (Aldehyde) + Reducing Agent Aldehyde->ReductiveAminated ArylHalide Ar-X (Aryl Halide) + Pd Catalyst ArylHalide->Arylated AcylChloride R-COCl (Acyl Chloride) + Base AcylChloride->Acylated

Caption: Key reactions of 1-(p-toluenesulfonyl)piperazine in synthesis.

Example in Pharmaceutical Synthesis: Precursor to Vilazodone

The synthesis of Vilazodone, an antidepressant, showcases the utility of tosyl piperazine. In one reported synthetic route, 1-(p-toluenesulfonyl)piperazine is alkylated with a suitable chloroethyl intermediate. In the final stages of the synthesis, the tosyl protecting group is removed under hydrolytic conditions to yield the desired final product. [4]This example highlights the role of the tosyl group as a temporary protecting group that enables selective functionalization before being cleaved.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-(p-toluenesulfonyl)piperazine.

  • Hazard Classification: May cause skin, eye, and respiratory irritation. [10]It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [11][12]* Handling: Avoid creating dust. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents and strong acids. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1-(p-toluenesulfonyl)piperazine is a synthetically versatile and commercially important intermediate. Its primary value lies in its function as a mono-protected piperazine, enabling chemists to selectively introduce the piperazine scaffold into target molecules with high regioselectivity. The straightforward synthesis, robust stability, and well-defined reactivity profile have cemented its role as an indispensable tool in the toolbox of medicinal and organic chemists, facilitating the discovery and development of new pharmaceutical agents.

References

  • 1-(Toluene-4-sulfonyl)-piperazine | CAS 27106-51-0 | SCBT . Santa Cruz Biotechnology.

  • 1H and 13C NMR spectra of compound 2a . Provided by a research article snippet.

  • CAS RN 98-59-9 - p-Toluenesulfonyl chloride . Fisher Scientific.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central, National Institutes of Health.

  • Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 . PubChem, National Institutes of Health.

  • 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 . PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - Piperazine . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Piperazine (2018) . Provided by Fisher Scientific.

  • SAFETY DATA SHEET - Piperazine . Sigma-Aldrich.

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure . Royal Society Publishing.

  • Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption . MDPI.

  • SAFETY DATA SHEET - Piperazine (2010) . Fisher Scientific.

  • Safety Data Sheet - Piperazine . Cayman Chemical.

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure . PubMed, National Institutes of Health.

  • 1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE Product Description . ChemicalBook.

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure . ResearchGate.

  • 1-(p-Tolyl)piperazine dihydrochloride | C11H18Cl2N2 | CID 83112 . PubChem, National Institutes of Health.

  • Piperazine . Wikipedia.

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update . ResearchGate.

  • p-Toluenesulfonylhydrazide - Organic Syntheses Procedure . Organic Syntheses.

  • Piperazine synthesis . Organic Chemistry Portal.

  • 1-Tosylpiperazine hydrochloride | C11H17ClN2O2S | CID 46743459 . PubChem, National Institutes of Health.

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols . Benchchem.

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 . ResearchGate.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central, National Institutes of Health.

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date . PubMed, National Institutes of Health.

  • Piperazine - Mass Spectrum . NIST WebBook, National Institute of Standards and Technology.

  • p-Toluenesulfonamide (70-55-3) 1H NMR spectrum . ChemicalBook.

  • Piperazine(110-85-0) 1H NMR spectrum . ChemicalBook.

  • Piperazine(110-85-0) IR Spectrum . ChemicalBook.

  • The Role of Piperazine Derivatives in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.

  • Mass spectra and major fragmentation patterns of piperazine designer drugs... . ResearchGate.

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery . ResearchGate.

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . SciSpace.

  • Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry . PubMed, National Institutes of Health.

  • Piperazine, 1-methyl- - IR Spectrum . NIST WebBook, National Institute of Standards and Technology.

  • 1-(p-Toluenesulfonyl)imidazole - FTIR Spectrum . SpectraBase.

  • p-Toluenesulfonyl Isocyanate(4083-64-1) 1H NMR spectrum . ChemicalBook.

  • p-Toluenesulfonyl chloride | CAS 98-59-9 . Santa Cruz Biotechnology.

  • Pyridinium p-Toluenesulfonate (24057-28-1) 1H NMR spectrum . ChemicalBook.

  • CAS Number 98-59-9 | p-Toluenesulfonyl Chloride . Spectrum Chemical.

Sources

A Comprehensive Technical Guide to the Solubility of 1-(Toluene-4-sulfonyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1-(Toluene-4-sulfonyl)piperazine, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide pioneers a predictive approach using Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a diverse range of organic solvents. The theoretical framework is complemented by detailed, field-proven experimental protocols for both solubility determination and recrystallization, empowering researchers and drug development professionals to make informed decisions in process development, purification, and formulation. This document is structured to bridge theoretical understanding with practical application, ensuring scientific integrity and operational utility.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle. From the ease of synthesis and purification to the formulation of the final dosage form, a thorough understanding of a compound's solubility is paramount. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purification and subsequent reaction kinetics are directly dependent on its solubility in different organic media.

This guide addresses a critical knowledge gap by providing a robust framework for understanding and predicting the solubility of this compound. By employing the Hansen Solubility Parameter (HSP) model, we offer a scientifically grounded predictive tool. This theoretical analysis is then substantiated with detailed experimental methodologies, enabling researchers to validate and apply these principles in a laboratory setting.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a foundational concept in solubility, but it often lacks the quantitative predictive power required in pharmaceutical sciences.[1] The Hansen Solubility Parameter (HSP) model offers a more nuanced, three-dimensional approach to characterizing the intermolecular forces that govern solubility.[2]

The total cohesive energy of a substance is divided into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A substance's solubility in a solvent is predicted by the "distance" (Ra) between their respective HSP values in a three-dimensional space. A smaller Hansen distance indicates a higher affinity and, therefore, greater solubility.

Calculation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, we employ the group contribution method as described by Stefanis and Panayiotou.[3][4] This method allows for the estimation of HSPs based on the molecular structure of the compound.

The molecular structure of this compound (C₁₁H₁₆N₂O₂S) is broken down into its constituent functional groups, and the corresponding group contributions are used to calculate the overall HSPs.

Molecular Structure Breakdown:

  • 4 x >CH- (aromatic)

  • 1 x >C< (aromatic)

  • 1 x -CH₃ (aromatic attachment)

  • 1 x -SO₂-

  • 2 x >N- (in a ring)

  • 4 x -CH₂- (in a ring)

  • 1 x -NH- (in a ring)

Calculated Hansen Solubility Parameters for this compound:

ParameterCalculated Value (MPa⁰·⁵)
δd (Dispersion) 19.2
δp (Polar) 8.5
δh (Hydrogen Bonding) 7.1
Predicted Solubility based on Hansen Distance (Ra)

With the calculated HSPs for this compound, we can now predict its relative solubility in a range of common organic solvents by calculating the Hansen distance (Ra). The smaller the Ra value, the more likely the compound is to dissolve in that solvent.

Formula for Hansen Distance (Ra):

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)Hansen Distance (Ra) from this compoundPredicted Solubility
This compound 19.2 8.5 7.1 - -
Acetone15.510.47.07.8High
Dichloromethane18.46.36.13.5High
Ethyl Acetate15.85.37.28.0Moderate
Ethanol15.88.819.415.0Low
Methanol15.112.322.318.2Low
Toluene18.01.42.09.0Moderate
Hexane14.90.00.014.9Very Low
Acetonitrile15.318.06.112.9Low
Tetrahydrofuran (THF)16.85.78.06.0High

Experimental Verification of Solubility

While theoretical predictions provide a valuable starting point, experimental verification is crucial for confirming the solubility behavior of a compound. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7]

Detailed Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the solubility of this compound in a selected organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout this period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions by HPLC. A validated HPLC method is essential for accurate quantification.[8][9]

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the filtered sample solutions using the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Practical Applications: Solvent Selection for Recrystallization

Recrystallization is a fundamental purification technique in pharmaceutical manufacturing.[10][11][12] The choice of solvent is critical to achieving high purity and yield. An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.

Leveraging Solubility Data for Recrystallization Solvent Selection

Based on our HSP predictions, solvents with moderate to high Hansen distances, which also show a significant increase in solvating power with temperature, are promising candidates for recrystallization. For instance, while ethanol and methanol are predicted to be poor solvents at room temperature, their hydrogen bonding capabilities suggest that solubility will likely increase significantly upon heating, making them potential recrystallization solvents. Conversely, solvents like dichloromethane, which are predicted to be good solvents at room temperature, may be less suitable for traditional cooling recrystallization but could be employed in anti-solvent recrystallization systems.

General Protocol for Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes will need to be optimized based on the principles outlined above and preliminary experimental trials.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, further cooling in an ice bath can be used to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

Safety, Handling, and Disposal

Working with organic solvents requires strict adherence to safety protocols to minimize risks of fire, toxicity, and environmental contamination.[2][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All operations involving organic solvents should be conducted in a well-ventilated fume hood.

  • Ignition Sources: Many organic solvents are flammable. Ensure that there are no open flames or other ignition sources in the vicinity.

  • Waste Disposal: Dispose of all solvent waste in appropriately labeled containers according to institutional and regulatory guidelines.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for understanding and predicting the solubility of this compound in organic solvents. By integrating the theoretical predictions of the Hansen Solubility Parameter model with detailed, practical experimental protocols, this document serves as an invaluable resource for researchers and professionals in the pharmaceutical industry. The methodologies and insights presented herein are designed to facilitate more efficient process development, enhance purification strategies, and support the rational formulation of drug products containing this important chemical intermediate.

Visualizations

Diagram 1: Hansen Solubility Parameter Space

G cluster_axes Hansen Space cluster_solute This compound cluster_solvents Solvents δd δd (Dispersion) δp δp (Polar) δh δh (H-Bonding) origin origin->δd origin->δp solute DCM DCM solute->DCM Ra=3.5 THF THF solute->THF Ra=6.0 Acetone Acetone solute->Acetone Ra=7.8 Toluene Toluene solute->Toluene Ra=9.0 Ethanol Ethanol solute->Ethanol Ra=15.0 Hexane Hexane solute->Hexane Ra=14.9

Caption: Conceptual representation of Hansen Space for solubility prediction.

Diagram 2: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F H Analyze samples and standards by HPLC F->H G Prepare calibration standards G->H I Calculate concentration from calibration curve H->I

Caption: Workflow for the shake-flask solubility determination method.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • Precautions for Handling Organic Solvent. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for Working with Organic Solvents. (n.d.). Retrieved from [Link]

  • Organic solvents - hazards, first aid, safe use. (n.d.). Resene. Retrieved from [Link]

  • Using solvents safely in the lab. (2020, January 29). Lab Manager. Retrieved from [Link]

  • Organic Solvents. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Appendix: C8 Estimation of HSP From Group Contribution Methods. (n.d.). Scribd. Retrieved from [Link]

  • Diaz de los Rios, M., et al. (2020). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 23-34. [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Li, Y., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 12(11), 1098. [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Kim, J.-H., et al. (2004). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Journal of Chemical Engineering of Japan, 37(5), 656-661. [Link]

  • How are solvents chosen in organic reactions?. (2016, October 5). Chemistry Stack Exchange. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Lee, Y.-H., et al. (2001). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 40(13), 2849-2856. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. Retrieved from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 11th International Symposium on Process Systems Engineering. [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved from [Link]

  • Hansen Solubility Parameters 2000.pdf. (n.d.). Retrieved from [Link]

  • Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. [Link]

  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14357-14367. [Link]

  • The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen solubility parameters of different solvents and physico-chemical.... (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen solubility parameters. (n.d.). Stenutz. Retrieved from [Link]

  • DIY HSP (Methods to Calculate/Estimate Your Own HSP). (n.d.). Pirika. Retrieved from [Link]

  • Consideration of Hansen solubility parameters. Part 1. (n.d.). Retrieved from [Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 934-940. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Mondal, A., & Mandal, B. (2015). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. Journal of Chemical & Engineering Data, 60(9), 2686-2694. [Link]

Sources

stability and storage of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-(Toluene-4-sulfonyl)piperazine

Introduction

This compound, a key intermediate in synthetic organic chemistry and drug discovery, is a disubstituted piperazine derivative featuring a tosyl (toluene-4-sulfonyl) group attached to one of the piperazine nitrogen atoms. The stability of this compound is paramount for its effective use, as degradation can lead to the formation of impurities that may compromise experimental outcomes, reduce product yield, and introduce confounding variables in biological assays. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and protocols for assessing its long-term integrity.

Section 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies.

PropertyValueSource
CAS Number 27106-51-0[1][2]
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Molecular Weight 240.32 g/mol [2]
Appearance White to grey powder/solid[3]
Melting Point 68.1 °C / 154.6 °F[3]

Section 2: Chemical Stability and Potential Degradation Pathways

The chemical structure of this compound contains two key moieties that dictate its stability: the piperazine ring and the sulfonamide linkage. While generally stable under recommended conditions[4], the compound is susceptible to degradation under specific environmental stresses, primarily through hydrolysis and oxidation.

Hydrolytic Degradation

The sulfonamide bond, while more resistant to hydrolysis than a corresponding carboxamide, can be cleaved under strongly acidic or basic conditions, although this typically requires elevated temperatures. The most significant hydrolytic concern stems from the compound's noted sensitivity to moisture. The piperazine ring is hygroscopic and can absorb atmospheric water, which may facilitate slow hydrolysis over long-term storage, especially if not stored in a dry environment.

Oxidative and Thermal Degradation

The piperazine ring is susceptible to oxidation. Studies on the parent piperazine compound for CO₂ capture applications have shown that it can undergo thermal and oxidative degradation, leading to ring-opening and the formation of various byproducts like N-formylpiperazine and N-(2-aminoethyl) piperazine[5]. While the tosyl group offers some steric hindrance and electronic protection, exposure to strong oxidizing agents or prolonged exposure to atmospheric oxygen at elevated temperatures can initiate degradation of the piperazine core[4][6][7]. Thermal stress, particularly at temperatures exceeding 135-150°C, can significantly accelerate the degradation of the piperazine structure[5][8].

Potential Degradation Pathway Diagram

The following diagram illustrates the primary potential degradation routes for this compound under stress conditions.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative/Thermal Degradation A This compound B Piperazine A->B  Moisture, Strong Acid/Base C p-Toluenesulfonic acid A->C  Moisture, Strong Acid/Base D Ring-Opened Products (e.g., N-tosyl ethylenediamine derivatives) A->D  Heat, O₂, Oxidizing Agents E Piperazinone Derivatives A->E  Heat, O₂, Oxidizing Agents G A Prepare Samples (Compound in Vials) B Store under Stress Conditions (e.g., 40°C/75% RH, Light, etc.) A->B C Pull Samples at Time Points (T=0, 1, 3, 6 months) B->C D Prepare for Analysis (Dissolve in suitable solvent) C->D E Analyze via Validated HPLC Method D->E F Quantify Purity & Degradants E->F G Determine Shelf-Life F->G

Sources

An In-depth Technical Guide to the Safe Handling of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for 1-(Toluene-4-sulfonyl)piperazine, intended for researchers, scientists, and professionals in drug development. The information herein is synthesized from available data on the compound and its constituent chemical moieties to ensure a thorough understanding of its potential hazards and the requisite safety protocols.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 1-Tosylpiperazine, is a chemical intermediate.[1][2] Its identity is established by the following identifiers and properties.

Table 1: Chemical Identifiers

Identifier Value Source
Chemical Name This compound [3][4]
Synonyms 1-(p-Tolylsulfonyl)piperazine, 1-Tosylpiperazine [2][5]
CAS Number 27106-51-0 [3][4]
Molecular Formula C₁₁H₁₆N₂O₂S [4]

| Molecular Weight | 240.32 g/mol |[4] |

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Solid [6]
Melting Point Not explicitly available; related compounds have defined melting points.
Boiling Point Not explicitly available.
Solubility Information not widely available. Assumed to have limited solubility in water.

| Storage Temperature | Store in a cool, dry, well-ventilated place.[6] | |

Section 2: Hazard Identification and GHS Classification

Signal Word: Danger

Globally Harmonized System (GHS) Pictograms:

Hazard Statements:

  • H314: Causes severe skin burns and eye damage. (Inferred from piperazine and tosyl components)

  • H317: May cause an allergic skin reaction. (Inferred from piperazine)

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. (Inferred from piperazine)[7]

  • H361: Suspected of damaging fertility or the unborn child. (Inferred from piperazine)[7]

Precautionary Statements:

  • P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[6]

  • P260 & P261: Do not breathe dust. Avoid breathing dust.[9]

  • P264: Wash skin thoroughly after handling.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.[10]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[10]

  • P405: Store locked up.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[10]

Hazard_Protocol_Flow cluster_hazards Identified Hazards cluster_ppe Mandatory Personal Protective Equipment (PPE) cluster_handling Safe Handling Protocols H314 H314 Causes severe skin burns and eye damage Gloves Nitrile Gloves H314:f0->Gloves Goggles Chemical Safety Goggles H314:f0->Goggles Coat Lab Coat / Coveralls H314:f0->Coat H317 H317 May cause an allergic skin reaction H317:f0->Gloves H334 H334 May cause allergy or asthma symptoms Respirator NIOSH-approved Respirator H334:f0->Respirator FumeHood Use in Chemical Fume Hood H334:f0->FumeHood WashHands Wash Hands After Handling Gloves->WashHands AvoidDust Avoid Dust Generation Respirator->AvoidDust

Caption: Relationship between key hazards and required safety protocols.

Section 3: First-Aid Measures

Immediate medical attention is required for any exposure.[6][10] First-aiders must protect themselves from exposure.

  • General Advice: Show this safety data sheet to the doctor in attendance.[10]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[11][12] Symptoms like pulmonary edema may be delayed.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[10][13] Seek immediate medical attention as corrosive damage and allergic reactions are possible.[9][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6][10] Remove contact lenses if present and easy to do.[10] Immediate medical attention from an ophthalmologist is required.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water. If the victim is conscious, give two glasses of water to drink. Seek immediate medical attention.[12]

Section 4: Fire-Fighting and Explosion Hazard Measures

  • Extinguishing Media:

    • Suitable: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

    • Unsuitable: Do not use a direct water jet, as it may scatter the material. Water may be used to cool fire-exposed containers.[12]

  • Specific Hazards: The substance is combustible. Thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[6] Dust may form explosive mixtures with air in confined spaces.[11]

  • Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][11]

Section 5: Accidental Release Measures

  • Personal Precautions:

    • Evacuate non-essential personnel from the area.[10]

    • Wear appropriate personal protective equipment (PPE) as detailed in Section 7, including chemical-resistant gloves, safety goggles, and a respirator.

    • Avoid breathing dust and prevent contact with skin and eyes.

    • Ensure adequate ventilation.

  • Environmental Precautions:

    • Prevent the substance from entering drains, sewers, or waterways.[11]

  • Methods for Cleaning Up:

    • Use dry cleanup procedures that do not generate dust.[11]

    • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[10][11]

    • Do not use combustible materials like sawdust for absorption.[12]

    • After material pickup is complete, ventilate the area and wash the spill site.[14]

Spill_Response_Workflow Start Spill Detected SecureArea Secure Area: Evacuate Personnel Restrict Access Start->SecureArea DonPPE Don Full PPE: - Respirator - Goggles - Gloves - Lab Coat SecureArea->DonPPE AssessSpill Assess Spill: - Quantity - Location DonPPE->AssessSpill Contain Contain Spill: Cover Drains Use spill socks if necessary AssessSpill->Contain Cleanup Clean Up: - Sweep/Vacuum carefully - Avoid generating dust Contain->Cleanup Collect Collect Waste: Place in labeled, sealed container Cleanup->Collect Decontaminate Decontaminate: - Wash spill area - Clean equipment Collect->Decontaminate Dispose Dispose of Waste: Follow approved procedures Decontaminate->Dispose End Response Complete Dispose->End

Caption: Step-by-step workflow for responding to an accidental spill.

Section 6: Handling and Storage

  • Safe Handling:

    • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[8][10]

    • Avoid the formation and inhalation of dust.[15]

    • Do not get in eyes, on skin, or on clothing.[8]

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[9][14]

    • Contaminated work clothing must not be allowed out of the workplace.

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]

    • Store locked up and away from food and feedstuffs.[16]

Section 7: Exposure Controls and Personal Protection

  • Engineering Controls:

    • Ensure adequate ventilation, especially in confined areas.[6] Use a local exhaust ventilation system to control airborne dust levels.

    • Eyewash stations and safety showers must be readily available and close to the workstation.[6][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][13]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[9][13]

    • Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH/MSHA or European Standard EN 149 approved respirator must be worn.[6][13] The potential for respiratory sensitization necessitates stringent control of inhalation exposure.

    • Hygiene Measures: Change contaminated clothing immediately. Wash hands and face after working with the substance.

Section 8: Stability and Reactivity

  • Reactivity: No specific data is available. However, the piperazine moiety can react exothermically with acids.[17]

  • Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).[6]

  • Possibility of Hazardous Reactions: Hazardous polymerization is not expected to occur.[6]

  • Conditions to Avoid: Exposure to moist air or water, excess heat, and generation of dust.[6][8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][8]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides.[6]

Section 9: Toxicological Information

No specific toxicological studies on this compound were found. The information below is based on the known toxicology of piperazine and related compounds.

  • Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

  • Acute Effects:

    • Inhalation: May cause severe irritation or chemical burns to the respiratory tract.[13] Inhalation of dust may lead to allergic sensitization, causing asthma-like symptoms.[13]

    • Skin: Causes severe skin irritation and burns.[13] It is a potential skin sensitizer, which can lead to an allergic reaction upon re-exposure.[7][13]

    • Eyes: Causes serious eye damage, potentially leading to permanent injury.[13]

    • Ingestion: Harmful if swallowed.[7] Can cause severe burns to the mouth, throat, and stomach.[7][13]

  • Chronic Effects:

    • Sensitization: Repeated exposure can lead to sensitization of the skin and respiratory system.[13]

    • Reproductive Toxicity: Classified as a substance suspected of damaging fertility or the unborn child based on the piperazine component.[7]

    • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or NTP.

Section 10: Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[10] Contaminated packaging should be treated as the product itself.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperazine.
  • Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - p-Toluene sulfonyl chloride.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • PubChem. (n.d.). Piperidine, 1-(p-tolylsulfonyl)-. National Center for Biotechnology Information.
  • Deep South Chemical. (2011). MATERIAL SAFETY DATA SHEET - TOLUENE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - p-Toluenesulfonyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - p-Toluenesulfonyl chloride.
  • ChemicalBook. (2025). 1-(TOLUENE-4-SULFONYL)-PIPERAZINE (CAS 27106-51-0).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Piperazine Anhydrous.
  • NOAA. (n.d.). PIPERAZINE - CAMEO Chemicals.
  • Cayman Chemical. (2025). Safety Data Sheet - Piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-(Toluene-4-sulfonyl)-piperazine.
  • PubChem. (n.d.). 1-Tosylpiperazine hydrochloride. National Center for Biotechnology Information.
  • ChemDmart. (n.d.). SAFETY DATA SHEET - Piperazine.
  • Enamine. (n.d.). Safety Data Sheet.
  • ICSC. (2003). ICSC 1032 - PIPERAZINE (anhydrous).
  • CPHI Online. (n.d.). 1-(toluene-4-sulfonyl) -piperazine.
  • CDH Fine Chemical. (n.d.). p-Toluene Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.
  • LGC Standards. (n.d.). 1-[(4-Methylphenyl)sulfonyl]piperazine.

Sources

The Multifaceted Biological Activities of Sulfonylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological systems.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of sulfonylpiperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery efforts. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and central nervous system (CNS) activities, supported by detailed experimental protocols and insights into structure-activity relationships (SAR).

The Sulfonylpiperazine Scaffold: A Foundation for Diverse Pharmacology

The sulfonylpiperazine motif, characterized by a piperazine ring linked to a sulfonyl group, offers a unique combination of structural rigidity and synthetic tractability.[1] This framework allows for systematic modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets. The sulfonyl group can participate in crucial hydrogen bonding and electrostatic interactions within protein binding pockets, while the piperazine ring provides a versatile linker to various pharmacophoric groups, influencing solubility, metabolic stability, and target engagement.[1][2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Sulfonylpiperazine derivatives have demonstrated significant potential as anticancer agents, targeting key pathways involved in tumor progression and metastasis.[1][3]

Mechanism of Action: Inhibition of Key Oncogenic Drivers

A primary mechanism of action for many anticancer sulfonylpiperazine derivatives is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[1] By competing with ATP for the kinase binding site, these compounds can effectively block downstream signaling pathways that are often hyperactivated in cancer cells. Additionally, some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor invasion and metastasis.[1] More recent studies have also highlighted the potential of these derivatives to induce apoptosis by inhibiting anti-apoptotic proteins like BCL2.[3]

Signaling Pathway: Kinase Inhibition by Sulfonylpiperazine Derivatives

G Sulfonylpiperazine Sulfonylpiperazine Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Sulfonylpiperazine->Kinase Binds to ATP-binding site Sulfonylpiperazine->Block Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibition Inhibition G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Sulfonylpiperazine Derivatives (serial dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in Broth Start->Prepare_Dilutions Inoculate Inoculate with Standardized Microorganism Culture Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe_Growth Visually Inspect for Microbial Growth Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest Concentration with No Growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Sources

role of the tosyl group in piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Tosyl Group in Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for arranging pharmacophoric groups.[3][4] However, the symmetrical and nucleophilic nature of the two secondary amine groups in piperazine presents a significant challenge in its synthetic manipulation. To achieve regioselective functionalization and prevent unwanted side reactions, the use of protecting groups is indispensable.[5]

Among the arsenal of amine protecting groups, the p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, has emerged as a particularly valuable tool in the context of piperazine chemistry.[6] This guide provides a comprehensive technical overview of the multifaceted roles of the tosyl group in piperazine compounds, from its function as a robust protecting group to its influence on reactivity and its strategic application in the synthesis of complex, pharmacologically active molecules. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind synthetic choices, equipping researchers and drug development professionals with the knowledge to effectively leverage the unique properties of the tosyl group in their work.

The Tosyl Group as a Protecting Group for Piperazine

The primary and most frequent application of the tosyl group in piperazine chemistry is to temporarily mask one of the amine functionalities, thereby enabling selective modification of the other.[6][7] This protection strategy is foundational for the synthesis of unsymmetrically substituted piperazine derivatives.

Mechanism and Advantages of Tosyl Protection

The tosyl group is typically introduced by reacting piperazine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[8] The strong electron-withdrawing nature of the sulfonyl group dramatically reduces the nucleophilicity and basicity of the nitrogen atom to which it is attached.[8] This deactivation is crucial for preventing undesired reactions at the protected nitrogen during subsequent synthetic steps.

The key advantages of using the tosyl group for piperazine protection include:

  • High Stability: Tosylamides are exceptionally stable across a wide pH range and are resistant to many oxidizing and reducing agents, making them compatible with a broad spectrum of reaction conditions.[8][9]

  • Reduced Nucleophilicity: The significant decrease in the nucleophilicity of the tosylated nitrogen prevents unwanted side reactions, ensuring high selectivity in multi-step syntheses.[8]

  • Facilitated Purification: Tosylated compounds are often crystalline, which can greatly simplify their purification through recrystallization.[8]

  • Reaction Monitoring: The aromatic tosyl group provides a strong chromophore, allowing for straightforward reaction monitoring by techniques such as Thin Layer Chromatography (TLC).[8]

Challenges and Considerations

Despite its advantages, the high stability of the tosyl group also presents a significant challenge: its removal (deprotection) often requires harsh conditions.[8][10] These conditions, which typically involve strong acids (like HBr in acetic acid) or powerful reducing agents (like sodium in liquid ammonia or sodium naphthalenide), may not be compatible with other sensitive functional groups within the molecule.[3][9][11] Therefore, the decision to use a tosyl protecting group must be made with careful consideration of the overall synthetic strategy and the stability of the substrate to the required deprotection methods.

Influence of the Tosyl Group on Reactivity and Regioselectivity

Beyond its role as a simple protecting group, the tosyl group actively influences the chemical behavior of the piperazine ring, a facet that can be strategically exploited in organic synthesis.

Electronic Effects and Regioselective Synthesis

The electron-withdrawing properties of the tosyl group not only protect the attached nitrogen but also modulate the reactivity of the entire piperazine scaffold. This electronic influence is critical for achieving regioselectivity in subsequent reactions. For instance, in the synthesis of N-alkylpiperazines, the initial monotosylation allows for the selective alkylation of the unprotected, more nucleophilic nitrogen.[12]

The Tosyl Group as a Directing Group

In recent years, the tosyl group has gained prominence as a directing group in transition metal-catalyzed C-H functionalization reactions.[13][14] While this application is more commonly associated with N-tosylcarboxamides, the underlying principles can be extended to tosylated heterocyclic systems. The ability of the sulfonamide to coordinate with a metal catalyst can direct the functionalization to a specific position, offering a powerful tool for the construction of complex molecular architectures.[13] For example, N-tosylcarboxamides have been shown to be effective directing groups for the ortho-arylation of aromatic rings.[14]

The Tosyl Group in the Synthesis of Pharmacologically Active Piperazine Derivatives

The strategic use of the tosyl group is evident in the synthesis of numerous piperazine-containing drugs and drug candidates.[2][15] Its ability to enable the construction of unsymmetrically substituted piperazines is a cornerstone of modern drug discovery.

A Key Intermediate in Drug Synthesis

N-monotosylpiperazine is a commercially available and widely used intermediate in the pharmaceutical industry.[16] It serves as a versatile building block for the introduction of the piperazine moiety into a target molecule. The remaining unprotected nitrogen can be functionalized through various reactions, such as reductive amination, nucleophilic substitution, or amide bond formation, to build the desired molecular complexity.[2]

Impact on Physicochemical and Pharmacological Properties

While often employed as a temporary protecting group, the tosyl group can also be incorporated as a permanent structural feature in the final active pharmaceutical ingredient (API). In such cases, the tosyl group can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic profile and biological activity.[3] There are instances where tosyl piperazine-based derivatives have been specifically designed and synthesized to exhibit significant therapeutic activities, such as tyrosinase inhibition.[1]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the key transformations involving tosyl-piperazine compounds. These are intended as a guide for researchers and should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Monotosylation of Piperazine

This protocol describes the selective protection of one nitrogen atom in piperazine.

Materials:

  • Piperazine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-monotosylpiperazine.

Protocol 2: Deprotection of N-Tosylpiperazine (Acidic Hydrolysis)

This protocol outlines a common method for the removal of the tosyl group using strong acid.

Materials:

  • N-Tosylpiperazine derivative

  • 33% Hydrobromic acid (HBr) in acetic acid

  • Phenol (as a scavenger)

  • Ice-cold water

  • Concentrated aqueous sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [9]

  • To a solution of the N-tosylpiperazine derivative, add phenol.[9]

  • Add 33% hydrobromic acid in acetic acid to the mixture.[9]

  • Heat the reaction mixture at 90°C for 16 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[9]

  • Basify the aqueous solution with a concentrated aqueous sodium hydroxide solution to a pH > 10.[9]

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.[9]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected piperazine derivative.[9]

Protocol 3: Reductive Cleavage of the Tosyl Group

This protocol describes an alternative deprotection method using a reducing agent.

Materials:

  • N-Tosylpiperazine derivative

  • Sodium naphthalenide solution in THF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure: [11]

  • Prepare a solution of sodium naphthalenide in THF.

  • Dissolve the N-tosylpiperazine derivative in THF and cool the solution to -60 °C.

  • Slowly add the sodium naphthalenide solution to the substrate solution until a persistent green color is observed.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram: The Tosyl Group in Piperazine Synthesis

Tosyl_Piperazine_Workflow Piperazine Piperazine MonoTosyl N-Monotosylpiperazine Piperazine->MonoTosyl Protection TsCl Tosyl Chloride (TsCl) Base Functionalization Functionalization (Alkylation, Acylation, etc.) MonoTosyl->Functionalization Deprotection Deprotection (e.g., HBr/AcOH or Na/Naphthalene) Unsymmetrical_Piperazine Unsymmetrically Substituted Piperazine Derivative Functionalization->Unsymmetrical_Piperazine Final_Product Final Product (e.g., API) Unsymmetrical_Piperazine->Final_Product Further Synthesis or Deprotection

Sources

The Piperazine Pharmacophore: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms at opposing positions, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and advantageous physicochemical properties have established it as a "privileged scaffold" in the design of a multitude of therapeutic agents.[2][3] This guide provides an in-depth technical exploration of the core pharmacophoric features of piperazine. We will dissect its role across diverse therapeutic classes, elucidate structure-activity relationships (SAR), present key quantitative data, and detail representative experimental protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Privileged Nature of the Piperazine Scaffold

The prevalence of the piperazine moiety in clinically successful drugs is not coincidental.[4] It stems from a unique combination of intrinsic chemical and physical properties that make it an ideal building block for optimizing both pharmacokinetic and pharmacodynamic profiles.[5][6]

Core Physicochemical & Pharmacophoric Features

The piperazine ring itself embodies several key features that medicinal chemists leverage to achieve desired therapeutic effects:

  • Dual Basicity: The two nitrogen atoms are typically basic, with pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73) that allow them to be protonated at physiological pH.[7][8] This capacity to carry a positive charge is fundamental for forming strong ionic interactions with acidic residues, such as aspartate or glutamate, within target protein binding sites.[2]

  • Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups of an unsubstituted or monosubstituted piperazine can act as hydrogen bond donors. This dual capability facilitates a network of interactions that can significantly enhance binding affinity and specificity.[9]

  • Conformational Flexibility: The piperazine ring predominantly adopts a stable chair conformation. This structural feature provides a rigid scaffold while allowing for the precise spatial orientation of substituents on the nitrogen atoms, which is critical for fine-tuning the molecule's fit within a binding pocket.[2][5]

  • Hydrophilic and Lipophilic Balance: The nitrogen atoms impart a degree of polarity and hydrophilicity, which can improve aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][10] Simultaneously, the ethylene bridges offer hydrophobic surfaces for van der Waals interactions.[2]

  • Synthetic Tractability: The two nitrogen atoms (N1 and N4) serve as convenient and distinct points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships.[1][3] This synthetic accessibility is a major reason for its frequent use in drug discovery campaigns.[11]

Piperazine in Central Nervous System (CNS) Agents

The piperazine scaffold is arguably most prominent in drugs targeting the central nervous system, particularly in antipsychotics and antidepressants.[1][12] Its ability to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, has led to the development of numerous blockbuster drugs.[13]

Mechanism of Action & Key Interactions

In many CNS agents, the 1-arylpiperazine motif is a recurring pharmacophore. One of the piperazine nitrogens (typically N4) often bears a linker chain connecting to another cyclic moiety, while the other nitrogen (N1) is attached to an aromatic ring.

  • The Role of the Basic Nitrogen: The more basic, aliphatic nitrogen atom frequently forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of G-protein coupled receptors (GPCRs), such as dopamine (D2) and serotonin (5-HT) receptors. This interaction is a key anchor point for many ligands.

  • Aryl Group Interactions: The aryl group at the N1 position engages in hydrophobic and aromatic interactions (e.g., pi-pi stacking, cation-pi) with aromatic residues in the receptor's binding pocket, contributing to both affinity and selectivity.

Structure-Activity Relationship (SAR) Case Study: Atypical Antipsychotics

Atypical antipsychotics often feature a 1-arylpiperazine core. Subtle modifications to this core can dramatically alter the receptor binding profile, shifting the balance between D2 and 5-HT2A receptor antagonism, which is believed to be crucial for their efficacy and reduced side-effect profile.[14]

CompoundN1-Aryl SubstituentLinker & Terminal GroupD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)
Aripiprazole 2,3-DichlorophenylButyl-dihydrocarbostyril0.343.44.4
Ziprasidone BenzoisothiazoleEthyl-dihydroindolone4.80.43.4
Olanzapine Thienobenzodiazepine(N-Methylpiperazine)11424
Risperidone (Not piperazine-core)-3.130.124.2

Data compiled from various public sources for illustrative purposes. Ki values can vary between studies.

Causality Behind the SAR: The choice of the N1-aryl group is critical for receptor selectivity. For instance, the 2,3-dichlorophenyl group in aripiprazole contributes to its partial agonist activity at the D2 receptor. The length and nature of the linker connecting the N4 nitrogen to the terminal moiety dictates the optimal positioning within the receptor. A four-carbon (butyl) linker is frequently found to be optimal for balancing D2/5-HT receptor affinities in this class of compounds.[14]

Visualizing the Pharmacophore in CNS Signaling

The following diagram illustrates the general interaction of a typical 1-arylpiperazine antipsychotic with key residues in a stylized GPCR binding pocket.

GPCR_Interaction cluster_receptor GPCR Binding Pocket cluster_drug 1-Arylpiperazine Drug asp Asp (TM3) phe Phe (TM6) trp Trp (TM7) ser Ser (TM5) aryl Aryl Group (e.g., Dichlorophenyl) aryl->phe π-π Stacking aryl->trp Hydrophobic Interaction piperazine Piperazine Core aryl->piperazine N1 piperazine->asp Ionic Bond (Basic N) linker Linker piperazine->linker N4 terminal Terminal Group linker->terminal terminal->ser H-Bond

Caption: Generalized interaction of a 1-arylpiperazine drug with a GPCR binding pocket.

Piperazine in Oncology: The Case of Imatinib

The role of piperazine extends beyond CNS disorders into oncology, where it is a key structural component of several targeted therapies, most notably the tyrosine kinase inhibitor (TKI) Imatinib (Gleevec).[15][16]

Pharmacophoric Role in Kinase Inhibition

Imatinib targets the Bcr-Abl kinase, the causative agent in Chronic Myeloid Leukemia (CML).[16] In this context, the piperazine moiety serves multiple critical functions:

  • Solubilizing Group: The basic N-methylpiperazine group is protonated at physiological pH, significantly enhancing the aqueous solubility of the drug, which is crucial for its oral bioavailability.[2]

  • Conformational Anchor: It provides a vector that projects the rest of the molecule out of the ATP-binding pocket.

  • Specificity and Safety: The specific conformation and interactions of the piperazine group contribute to the drug's selectivity, minimizing off-target effects.

The main circulating active metabolite of Imatinib is the N-demethylated piperazine derivative, which exhibits a similar in-vitro potency to the parent drug.[17]

Visualizing the Drug Discovery Workflow

The development of a piperazine-containing drug like Imatinib follows a structured workflow from initial hit identification to clinical candidate.

Drug_Discovery_Workflow start Target Identification (e.g., Bcr-Abl Kinase) hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id lead_gen Lead Generation (Initial Piperazine Scaffold) hit_id->lead_gen sar SAR Studies: Piperazine Diversification lead_gen->sar lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt candidate Preclinical Candidate Selection (e.g., Imatinib) lead_opt->candidate clinical Clinical Trials candidate->clinical approval FDA Approval clinical->approval

Caption: A simplified workflow for piperazine-based drug discovery.

Synthesis and Experimental Protocols

The synthetic accessibility of piperazine derivatives is a key driver of their widespread use.[11][18] Nucleophilic substitution reactions at the nitrogen atoms are the most common methods for elaboration of the piperazine core.

General Protocol for N-Arylation and N-Alkylation

This section describes a representative, two-step protocol for the synthesis of a 1-aryl-4-alkylpiperazine derivative, a common scaffold in CNS agents.

Step 1: Synthesis of 1-Arylpiperazine (e.g., Buchwald-Hartwig Amination)

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the 1-arylpiperazine.

Step 2: Synthesis of 1-Aryl-4-alkylpiperazine (Nucleophilic Substitution)

  • Reaction Setup: In a round-bottom flask, dissolve the 1-arylpiperazine (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or DMF.[18]

  • Reagent Addition: Add a base (e.g., potassium carbonate, K2CO3, 3.0 eq), a catalytic amount of potassium iodide (KI), and the desired alkyl halide (e.g., 1-bromo-4-chlorobutane, 1.1 eq).[18]

  • Reaction Conditions: Stir the mixture at 50-60 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.[18]

  • Work-up: Once the starting material is consumed, filter off the inorganic salts and evaporate the solvent under reduced pressure.[18]

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.[18]

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to validate the success of the synthesis.[18]

Pharmacokinetic (ADME) Profile

The inclusion of a piperazine ring often imparts favorable pharmacokinetic properties.[5][6]

  • Absorption: The good aqueous solubility provided by the basic nitrogens can lead to improved dissolution and absorption following oral administration.[9]

  • Distribution: Piperazine derivatives, especially those designed for CNS targets, are often tailored to cross the blood-brain barrier. Fine-tuning lipophilicity via substituents is a key strategy here.[12]

  • Metabolism: The primary sites of metabolism are often the piperazine ring itself (e.g., N-dealkylation) or the attached aryl groups (e.g., aromatic hydroxylation). The main circulating active metabolite of Imatinib, for instance, is an N-demethylated piperazine derivative formed predominantly by the CYP3A4 enzyme.[17]

  • Excretion: Piperazine and its metabolites are typically excreted via the urine.[19]

PropertyGeneral Influence of Piperazine Moiety
Solubility Generally increased due to basic, ionizable nitrogen atoms.[20]
Oral Bioavailability Often enhanced due to improved solubility and absorption.[5]
Metabolic Stability Can be modulated. The ring can be a site for metabolism (e.g., N-dealkylation).
Excretion Primarily renal clearance for the parent drug and its metabolites.[19]

Conclusion and Future Perspectives

The piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry.[3][10] Its unique combination of physicochemical properties, synthetic accessibility, and proven track record in a wide range of therapeutic areas ensures its continued prominence in drug discovery.[1][6] Future efforts will likely focus on incorporating the piperazine motif into novel drug modalities, such as PROTACs and covalent inhibitors, and further exploring its potential in treating emerging diseases. The strategic modification of this versatile core will undoubtedly continue to yield new and improved therapeutic agents for years to come.

References

  • Rybka, S., Obniska, J., & Kumorek, M. (2018). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 23(10), 2529. Available from: [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Available from: [Link]

  • Jampilek, J., & Kralova, K. (2015). Piperazine and morpholine: Synthetic and medicinal chemistry investigations. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Available from: [Link]

  • Ali, I., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22695-22721. Available from: [Link]

  • Lu, Y., et al. (1995). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 38(19), 3845-3848. Available from: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(4), 1041–1042. Available from: [Link]

  • Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. Available from: [Link]

  • Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1). Available from: [Link]

  • Wikipedia. (n.d.). Piperazine. Available from: [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Sharma, H., et al. (2024). The medicinal chemistry of piperazines: a review. Scilit. Available from: [Link]

  • Keservani, R. K., et al. (2020). Some FDA-approved piperazine-containing drugs. ResearchGate. Available from: [Link]

  • Seba, A. A. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

  • Zhang, L., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 21198-21211. Available from: [Link]

  • Staroń, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available from: [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. Available from: [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 250, 115214. Available from: [Link]

  • Maccioni, E., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 11(4), 103. Available from: [Link]

  • Singhala, P., et al. (2025). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Synthesis, 57(01), 1-15. Available from: [Link]

  • Sharma, H., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901. Available from: [Link]

  • ResearchGate. (n.d.). Structures of FDA-approved piperazine-based drugs. Available from: [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). GLEEVEC (imatinib mesylate) tablets Label. Available from: [Link]

  • OpenMETU. (n.d.). Studies directed towards The synthesis Of İmatinib Mesylate. Available from: [Link]

  • Ramanathan, R. K., et al. (2007). Phase I and pharmacokinetic study of imatinib mesylate (Gleevec) and gemcitabine in patients with refractory solid tumors. Cancer Chemotherapy and Pharmacology, 60(5), 729-738. Available from: [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Available from: [Link]

  • Lachowicz, J. L., et al. (2005). A phase I clinical trial evaluating imatinib mesylate (Gleevec) in tumor-bearing cats. Journal of Veterinary Internal Medicine, 19(6), 860-864. Available from: [Link]

  • Druker, B. J. (2004). Imatinib: paradigm or anomaly?. Cell Cycle, 3(7), 833-835. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Monosulfonylation

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] The symmetrical nature of the piperazine ring, however, presents a significant challenge for synthetic chemists: achieving selective mono-functionalization. The direct reaction of piperazine often leads to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired intermediate.

The synthesis of 1-(Toluene-4-sulfonyl)piperazine, also known as 1-Tosylpiperazine, is a cornerstone reaction that elegantly solves this problem. By "protecting" one of the secondary amine groups with a p-toluenesulfonyl (tosyl) group, the reactivity of the two nitrogen atoms is differentiated. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the adjacent nitrogen, thereby allowing for selective chemical modification at the unprotected N-4 position. This intermediate is thus a critical building block for the synthesis of numerous pharmaceuticals, including kinase inhibitors and other targeted therapies.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound from piperazine and p-toluenesulfonyl chloride. It details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and characterization data.

Mechanistic Rationale and Causality of Experimental Choices

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism, specifically the sulfonylation of a secondary amine.

Reaction Scheme: Piperazine + p-Toluenesulfonyl Chloride → this compound + Triethylamine Hydrochloride

Key Principles:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from piperazine on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The electrophilicity of the sulfonyl sulfur is enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). This acidic byproduct would readily protonate the basic nitrogen atoms of the starting material (piperazine) and the product, rendering them non-nucleophilic and halting the reaction. To prevent this, a tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the HCl as it is formed to produce triethylammonium chloride.[3][4]

  • Controlling Selectivity: The primary challenge is to prevent the formation of the di-substituted byproduct, 1,4-bis(toluene-4-sulfonyl)piperazine. Several strategic choices in the protocol are designed to favor monosulfonylation:

    • Stoichiometry: While using a large excess of piperazine can favor the mono-adduct, it complicates purification. A more common and efficient approach is to use piperazine and tosyl chloride in near-stoichiometric amounts (e.g., 1.1 equivalents of piperazine to 1.0 of TsCl) and rely on controlled reaction conditions.

    • Slow Addition & Temperature Control: p-Toluenesulfonyl chloride is added slowly to the piperazine solution at a reduced temperature (0 °C). This maintains a low instantaneous concentration of the electrophile, minimizing the probability of a second tosylation event on the already formed mono-tosylated product. Cooling the reaction also helps to manage the exothermic nature of the sulfonylation.[5]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to the isolation of the purified product.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reagents 1. Dissolve Piperazine & TEA in Dichloromethane (DCM) Cooling 2. Cool Mixture to 0 °C (Ice Bath) Reagents->Cooling Addition 4. Add TsCl Solution Dropwise to Piperazine Mixture Cooling->Addition TsCl_Sol 3. Prepare TsCl Solution in DCM TsCl_Sol->Addition Stirring 5. Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench 6. Quench with Water Stirring->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer (Water & Brine) Extract->Wash Dry 9. Dry with Anhydrous Na₂SO₄ Wash->Dry Concentrate 10. Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify 11. Purify via Recrystallization (e.g., from Ethyl Acetate/Hexane) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PuritySupplier Example
Piperazine (Anhydrous)C₄H₁₀N₂86.14>99%Sigma-Aldrich
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.65>98%TCI Chemicals
Triethylamine (TEA)(C₂H₅)₃N101.19>99%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93>99.8%Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04GranularVWR Chemicals
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (10.0 g, 116.1 mmol, 1.1 eq.).

  • Solvent and Base Addition: Add 200 mL of anhydrous dichloromethane (DCM) to the flask, followed by the addition of triethylamine (17.7 mL, 126.6 mmol, 1.2 eq.). Stir the mixture until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Tosyl Chloride Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (20.0 g, 104.9 mmol, 1.0 eq.) in 100 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirred piperazine mixture over a period of approximately 60 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition. A white precipitate (triethylammonium chloride) will form.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 3-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product will have a lower Rf value than p-toluenesulfonyl chloride.

  • Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Separate the organic (bottom) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine all organic extracts and wash them sequentially with 100 mL of deionized water and then 100 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white to off-white solid.

  • Purification - Recrystallization: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the solid in a minimum amount of boiling ethyl acetate and then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

  • Final Product Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40 °C. The expected yield is typically in the range of 80-90%.

Safety and Handling Precautions

This procedure involves hazardous chemicals and must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Piperazine: Corrosive and a sensitizer. May cause severe skin burns, eye damage, and an allergic skin or respiratory reaction. Avoid inhalation of dust and direct contact.[6]

  • p-Toluenesulfonyl Chloride: Highly corrosive and water-reactive. Causes severe skin burns and serious eye damage.[7][8] Handle with extreme care and avoid any contact with moisture.

  • Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and corrosive. Handle in a well-ventilated area away from ignition sources.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Exposure should be minimized by using a closed system or working in an efficient fume hood.

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety goggles and a face shield.

  • Flame-retardant lab coat.

References

  • Nikolova, Y., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. [Link]

  • Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 777-797. [Link]

  • Nikolova, Y., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed, 6(2), 181840. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Girish, H. R., et al. (2008). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. ResearchGate. [Link]

  • Google Patents. (2011). Process for making n-(diphenylmethyl)piperazines.

Sources

reaction of p-toluenesulfonyl chloride with piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Tosylation of Piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the reaction between p-toluenesulfonyl chloride (TsCl) and piperazine, a cornerstone transformation in synthetic organic chemistry and pharmaceutical development. As a foundational technique for amine protection and functionalization, mastering this reaction is critical for the synthesis of complex molecular architectures. This guide moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, enabling researchers to troubleshoot, optimize, and adapt these protocols for their specific synthetic goals.

Scientific Principles and Strategic Importance

The reaction of piperazine with p-toluenesulfonyl chloride is a classic nucleophilic substitution reaction that yields N-tosylated piperazine derivatives. Piperazine itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from antipsychotics to anticancer agents.[1][2] The reaction's primary strategic importance lies in its ability to selectively protect one of the two secondary amine groups of the symmetrical piperazine ring.

The tosyl (Ts) group is an excellent protecting group for amines for several reasons:

  • It is stable under a wide range of reaction conditions, including those involving strong bases, many oxidizing agents, and some reducing agents.[3]

  • The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine, preventing it from participating in undesired side reactions.

  • It allows for the selective functionalization of the remaining unprotected secondary amine, a crucial step in building complex drug molecules.[4][5]

The reaction proceeds via the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This displaces the chloride ion, and the resulting protonated sulfonamide is neutralized by a base (e.g., triethylamine, pyridine) added to the reaction mixture, which scavenges the hydrochloric acid (HCl) byproduct.

Controlling Selectivity: Mono- vs. Di-tosylation

A critical consideration in this reaction is controlling the degree of tosylation. Because piperazine has two reactive secondary amine sites, the reaction can yield either the mono-tosylated product, 1-(p-toluenesulfonyl)piperazine, or the di-tosylated product, 1,4-bis(p-toluenesulfonyl)piperazine.

  • Mono-tosylation is favored by using a significant excess of piperazine relative to p-toluenesulfonyl chloride. This ensures that a molecule of TsCl is statistically more likely to encounter an unreacted piperazine molecule than a mono-tosylated one.

  • Di-tosylation is achieved by using at least two equivalents of p-toluenesulfonyl chloride for every one equivalent of piperazine.

The choice between these pathways is dictated entirely by the synthetic strategy. Mono-tosylated piperazine is a valuable intermediate for further elaboration at the free secondary amine position, while the di-tosylated product can be used when complete protection of the piperazine core is desired.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic substitution mechanism for the formation of mono-tosylated piperazine.

reaction_mechanism piperazine Piperazine (Nucleophile) intermediate Protonated Intermediate piperazine->intermediate Nucleophilic Attack tscl p-Toluenesulfonyl Chloride (Electrophile) tscl->intermediate base Base (e.g., Et3N) salt Base·HCl Salt base->salt product 1-(p-toluenesulfonyl)piperazine (Mono-tosylated Product) intermediate->product Deprotonation intermediate->salt

Caption: Mechanism of mono-N-tosylation of piperazine.

Application Notes & Protocols

This section provides detailed, field-tested protocols for the selective synthesis of both mono- and di-tosylated piperazine derivatives.

Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment must be conducted.

  • p-Toluenesulfonyl Chloride (TsCl) : Corrosive and moisture-sensitive.[6][7] It reacts with water to produce hydrochloric acid and p-toluenesulfonic acid.[7] Causes severe skin burns and eye damage.[8] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or nitrile).[8][9] Avoid inhalation of dust.[9]

  • Piperazine : Corrosive. Can cause skin irritation and may cause an allergic skin reaction. Handle with appropriate PPE, including gloves and safety glasses.

  • Solvents and Reagents : Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals in a fume hood.

Protocol 1: Selective Synthesis of 1-(p-toluenesulfonyl)piperazine (Mono-tosylation)

This protocol prioritizes the formation of the mono-protected product by using a large excess of piperazine.

Materials and Reagents

Reagent Formula MW ( g/mol ) CAS No.
Piperazine C₄H₁₀N₂ 86.14 110-85-0
p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂S 190.65 98-59-9
Dichloromethane (DCM) CH₂Cl₂ 84.93 75-09-2
Triethylamine (TEA) C₆H₁₅N 101.19 121-44-8
1 M Hydrochloric Acid (HCl) HCl 36.46 7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃) NaHCO₃ 84.01 144-55-8
Saturated Sodium Chloride (Brine) NaCl 58.44 7647-14-5

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

Experimental Procedure

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (43.07 g, 0.50 mol, 5.0 eq.) in dichloromethane (250 mL).

    • Rationale: A large excess of piperazine is the key to achieving high selectivity for the mono-tosylated product. DCM is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

    • Rationale: The reaction is exothermic. Cooling prevents overheating, which can lead to side reactions and degradation of products.

  • Addition of TsCl : In a separate beaker, dissolve p-toluenesulfonyl chloride (19.07 g, 0.10 mol, 1.0 eq.) in dichloromethane (50 mL). Add this solution dropwise to the cold piperazine solution over 30-45 minutes using an addition funnel. Maintain the internal temperature below 10 °C.

    • Rationale: Slow, dropwise addition is crucial to control the exotherm and maintain selectivity. A rapid addition can create localized high concentrations of TsCl, increasing the likelihood of di-tosylation.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TsCl starting material is consumed.

    • Rationale: TLC allows for the visualization of the consumption of starting material and the formation of the product, confirming the reaction has gone to completion.

  • Workup - Acid Wash : Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 100 mL).

    • Rationale: The acidic wash protonates and removes the excess unreacted piperazine and the triethylamine (if used as a base) into the aqueous layer, leaving the less basic tosylated product in the organic layer.

  • Workup - Base and Brine Wash : Wash the organic layer with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

    • Rationale: The bicarbonate wash neutralizes any remaining acid. The brine wash removes bulk water from the organic layer prior to drying.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(p-toluenesulfonyl)piperazine as a white solid.

Protocol 2: Synthesis of 1,4-bis(p-toluenesulfonyl)piperazine (Di-tosylation)

This protocol is designed to fully protect both nitrogen atoms of the piperazine ring.

Materials and Reagents Same as Protocol 1, with adjusted stoichiometry.

Experimental Procedure

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve piperazine (4.31 g, 0.05 mol, 1.0 eq.) and triethylamine (15.3 mL, 0.11 mol, 2.2 eq.) in dichloromethane (100 mL).

    • Rationale: Triethylamine is used as a base to neutralize the two equivalents of HCl that will be generated.

  • Cooling : Cool the solution to 0-5 °C in an ice-water bath with stirring.

  • Addition of TsCl : Dissolve p-toluenesulfonyl chloride (19.56 g, 0.1025 mol, 2.05 eq.) in dichloromethane (50 mL). Add this solution dropwise to the cold piperazine solution over 30 minutes.

    • Rationale: A slight excess of TsCl ensures that all the piperazine is converted to the di-tosylated product.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. A precipitate of triethylamine hydrochloride will form.

  • Workup : Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 1 M HCl (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Rationale: The workup removes any remaining water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : The resulting solid residue is typically of high purity. It can be further purified by recrystallization from hot ethanol or acetic acid to yield 1,4-bis(p-toluenesulfonyl)piperazine.

Summary of Reaction Parameters
ParameterProtocol 1 (Mono-tosylation)Protocol 2 (Di-tosylation)
Piperazine:TsCl Ratio 5 : 11 : 2.05
Base Piperazine (self-basing)Triethylamine (2.2 eq.)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Typical Reaction Time 4-6 hours12-18 hours
Primary Workup Step Acid wash to remove excess piperazineFiltration to remove base salt
Typical Yield 70-85%>90%

Advanced Considerations for Drug Development

Deprotection of the N-Tosyl Group

The utility of the tosyl group is contingent upon its efficient removal once it has served its purpose. Several methods are available for N-tosyl deprotection, with the choice depending on the overall molecular stability.[3]

  • Strongly Acidic Conditions : Refluxing in hydrobromic acid (HBr) with phenol or acetic acid is a common and effective method.[10]

  • Reductive Cleavage : Conditions such as sodium in liquid ammonia, sodium naphthalenide, or magnesium in methanol can reductively cleave the S-N bond.[11]

Analytical Characterization

Monitoring and characterization are essential for ensuring reaction success and product purity.

  • Reaction Monitoring : Thin Layer Chromatography (TLC) is the most common method. The product spot should be less polar than the starting piperazine and will have a different Rf value than TsCl.

  • Product Characterization :

    • NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural confirmation.

    • Mass Spectrometry (MS) : Confirms the molecular weight of the product.

    • HPLC : Used to assess the purity of the final compound. For quantitative analysis of residual piperazine, derivatization may be required as piperazine lacks a strong UV chromophore.[12][13]

Potential Complications and Side Reactions

While robust, the tosylation reaction is not without potential pitfalls. One notable side reaction, particularly when dealing with piperazine derivatives containing hydroxyl groups (e.g., piperazinyl ethanols), is the spontaneous conversion of the intermediate O-tosylate into a chloride.[14][15][16][17] This occurs because the chloride ion liberated from TsCl can act as a nucleophile. This transformation is accelerated by the presence of the piperazine unit and is more likely at room temperature or upon prolonged reaction times.[15][17] Careful temperature control and reaction monitoring are essential to mitigate this.

References

  • Material Safety Data Sheet - p-Toluenesulfonyl chloride - Cole-Parmer. [Link]

  • ICSC 1762 - p-TOLUENESULFONYL CHLORIDE - ILO/WHO. [Link]

  • Piperazine synthesis - Organic Chemistry Portal. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed. [Link]

  • Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram - ResearchGate. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - Royal Society Publishing. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - ResearchGate. [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update - ResearchGate. [Link]

  • Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption - MDPI. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • Selected marketed drugs or drug candidates containing piperazine motif - ResearchGate. [Link]

  • Tosyl group - Wikipedia. [Link]

  • Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. - ResearchGate. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM's Institute of Pharmacy. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed Central. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Structures of FDA-approved piperazine-based drugs. - ResearchGate. [Link]

  • Deprotection of Sulfonyl Aziridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. [Link]

Sources

The Versatile Scaffold: 1-(Toluene-4-sulfonyl)piperazine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Synthon

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery, the piperazine moiety stands out as a "privileged scaffold." Its prevalence in a vast array of biologically active molecules is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic profiles.[1] Within the diverse toolkit of piperazine-based building blocks, 1-(Toluene-4-sulfonyl)piperazine emerges as a particularly strategic and versatile synthon. The presence of the electron-withdrawing tosyl (p-toluenesulfonyl) group serves a dual purpose: it deactivates one of the piperazine nitrogens, facilitating selective functionalization of the other, and it can later be removed under specific conditions to unveil the free amine.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this compound, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Applications and Synthetic Strategies

The primary utility of this compound lies in its role as a mono-protected piperazine, enabling the synthesis of a wide range of N-substituted piperazine derivatives. The key transformations where this building block excels include N-arylation and N-alkylation reactions, which are fundamental steps in the construction of complex molecular architectures.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aromatic ring and the piperazine core is a cornerstone of many pharmaceutical syntheses.[3] The Buchwald-Hartwig amination has become a powerful and widely adopted method for this transformation due to its broad substrate scope and functional group tolerance.[4] this compound is an excellent substrate for this reaction, allowing for the introduction of diverse aryl and heteroaryl groups.

The success of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent reductive elimination of the desired N-arylated product.[4] The base plays a crucial role in deprotonating the piperazine nitrogen, making it a more potent nucleophile. Anhydrous and inert conditions are paramount to prevent the deactivation of the catalyst.[3]

Buchwald_Hartwig_Workflow start Reaction Setup reagents Add Pd Catalyst, Ligand, Base, 1-(Tosyl)piperazine, and Aryl Halide start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent reaction Heat under Inert Atmosphere (80-110 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup extraction Aqueous Wash and Extraction workup->extraction purification Column Chromatography extraction->purification product N-Aryl-4-Tosylpiperazine purification->product

Experimental Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., 1.4 equivalents), this compound (1.2 equivalents), and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[4]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[4]

Parameter Recommendation Rationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Commonly used and effective palladium sources.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands that promote efficient catalysis.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for deprotonation.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for catalyst stability.[3]
Temperature 80-110 °CProvides the necessary thermal energy for the reaction to proceed.
N-Alkylation via Nucleophilic Substitution

The introduction of alkyl groups onto the piperazine nitrogen is another fundamental transformation. This compound can readily undergo N-alkylation with various alkyl halides or sulfonates.

This reaction proceeds via a standard SN2 mechanism, where the nucleophilic secondary amine of the tosyl-piperazine attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base can influence the reaction rate and yield. A non-nucleophilic base is often added to scavenge the acid generated during the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the solvent.

  • Add the base (1.5-2.0 equivalents).

  • Reagent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Deprotection of the Tosyl Group: Unmasking the Second Amine

A key advantage of using this compound is the ability to remove the tosyl group to reveal the free secondary amine, allowing for further functionalization. The tosyl group is stable to many reaction conditions but can be cleaved under strongly acidic or reductive conditions.[2]

Deprotection_Strategies start N-Substituted-4-Tosylpiperazine acidic Strongly Acidic Conditions (e.g., HBr/AcOH, MeSO3H/TFA) start->acidic Method 1 reductive Reductive Cleavage (e.g., Na/Naphthalene, Mg/MeOH) start->reductive Method 2 product N-Substituted Piperazine acidic->product reductive->product

Common Deprotection Strategies for the Tosyl Group.
Acidic Cleavage

Under strongly acidic conditions, the sulfonamide bond is protonated, making it susceptible to cleavage. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.

Materials:

  • N-substituted-4-tosylpiperazine

  • Methanesulfonic acid (MeSO₃H)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (as a scavenger)

Procedure:

  • Dissolve the N-substituted-4-tosylpiperazine in a mixture of TFA and thioanisole.[5]

  • Add methanesulfonic acid and stir the reaction at room temperature.[5]

  • Monitor the reaction by LC-MS.

  • Once complete, carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash, dry, and purify the product as needed.

Reductive Cleavage

Reductive methods, such as using dissolving metals or other reducing agents, can cleave the N-S bond. These methods are often milder than strongly acidic conditions and can be useful for substrates with acid-labile functional groups.[6][7]

Materials:

  • N-substituted-4-tosylpiperazine

  • Magnesium turnings

  • Methanol

Procedure:

  • Suspend the N-substituted-4-tosylpiperazine in methanol.

  • Add magnesium turnings (e.g., 5 equivalents) to the suspension.[6]

  • The reaction can be sonicated to accelerate the process.[6]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the product by standard methods.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo selective N-functionalization, followed by the potential for deprotection, provides a robust strategy for the synthesis of a wide array of complex molecules, particularly in the context of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Girish, H. R., et al. (2008). Synthesis and Crystal Structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol. Molecular Crystals and Liquid Crystals, 487(1), 160-169.
  • Alonso, D. A., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(23), 7859-7863.
  • Ye, Z., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • BenchChem. (2025).
  • Hassan, A. E. A., et al. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 63(13), 4432-4438.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Ricci, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083. [Link]

  • ACS Publications. (n.d.). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2008). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2016). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

Sources

The Strategic Application of Tosyl Piperazine in Modern Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a recurring structural motif in a multitude of FDA-approved drugs. Its prevalence is not coincidental; the piperazine moiety imparts favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and improved oral bioavailability, which are critical for a drug's success.[2] Furthermore, its unique structural and conformational characteristics, combined with its synthetic tractability, make it an invaluable tool for drug designers.[3] The piperazine ring can act as a versatile linker, connecting key pharmacophoric elements, or as a central scaffold to orient functional groups for optimal interaction with biological targets.[4]

This guide focuses on a particularly useful derivative: tosyl piperazine . The introduction of a tosyl (p-toluenesulfonyl) group onto one of the piperazine nitrogens serves as a robust protecting group strategy, enabling the selective functionalization of the second nitrogen.[5] This mono-protection is crucial for the synthesis of unsymmetrically substituted piperazines, which are common in many therapeutic agents. Herein, we will delve into the causality behind the choice of the tosyl group, provide detailed experimental protocols for the synthesis and deprotection of tosyl piperazine derivatives, and explore its application in the design of cutting-edge therapeutics.

The Rationale for Employing the Tosyl Protecting Group

The selection of a protecting group is a critical decision in a multi-step synthesis. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific conditions that do not affect other functional groups in the molecule. The tosyl group, when used to protect one of the nitrogens of piperazine, offers several advantages:

  • Robustness and Stability: The N-tosyl sulfonamide bond is exceptionally stable across a wide range of reaction conditions, including acidic and basic environments, as well as many oxidative and reductive conditions.[5] This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without premature deprotection.

  • Selective Mono-protection: The reaction of piperazine with one equivalent of tosyl chloride allows for the straightforward synthesis of 1-tosylpiperazine, leaving the other nitrogen available for further functionalization.

  • Activation of the Second Nitrogen: The electron-withdrawing nature of the tosyl group can modulate the reactivity of the unprotected nitrogen, influencing its nucleophilicity in subsequent reactions.

  • Orthogonality: The tosyl group is orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc). This means that the Boc group can be removed under acidic conditions without affecting the tosyl group, and vice-versa, the tosyl group can be removed under specific reductive or harsh acidic conditions while the Boc group remains intact. This orthogonality is invaluable in complex syntheses requiring differential protection of multiple amine functionalities.[6][7]

Core Synthetic Protocols Involving Tosyl Piperazine

The utility of tosyl piperazine as a synthetic intermediate is best illustrated through detailed experimental protocols. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Synthesis of N-Aryl-N'-Tosylpiperazines via Buchwald-Hartwig Amination

N-arylpiperazines are a common structural motif in central nervous system (CNS) drugs.[8] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Workflow for Buchwald-Hartwig Amination:

start Start Materials: 1-Tosylpiperazine Aryl Halide (e.g., Bromide) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) reaction Reaction Setup: - Assemble reactants under inert atmosphere (N2 or Ar) - Add anhydrous solvent (e.g., Toluene) - Heat to reflux (e.g., 100-110 °C) start->reaction Combine monitoring Reaction Monitoring: - Track progress by TLC or LC-MS reaction->monitoring Stir workup Aqueous Work-up: - Cool reaction mixture - Dilute with organic solvent (e.g., Ethyl Acetate) - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify by flash column chromatography workup->purification Isolate Crude Product product Final Product: N-Aryl-N'-Tosylpiperazine purification->product Obtain Pure Product

Caption: General workflow for the synthesis of N-Aryl-N'-Tosylpiperazines.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1-tosylpiperazine (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.1 eq.), the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 0.02 eq.), the phosphine ligand (e.g., (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [BINAP], 0.04 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide [NaOtBu], 1.4 eq.).

  • Solvent Addition and Reaction: Add anhydrous toluene to the flask via syringe. Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-tosylpiperazine.

Protocol 2: N-Alkylation of 1-Tosylpiperazine

N-alkylated piperazines are another important class of intermediates in drug synthesis.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-tosylpiperazine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide or a chloroalkyl chain, 1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Deprotection of the N-Tosyl Group: Unveiling the Second Amine

The removal of the tosyl group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Protocol 3: Acidic Hydrolysis of the N-Tosyl Group

This method is effective but requires harsh conditions, so it is best suited for substrates that lack acid-labile functional groups.

Workflow for Acidic Deprotection:

start Start Material: N-Substituted-N'-Tosylpiperazine reaction Reaction Setup: - Dissolve substrate in HBr/Acetic Acid (33%) - Add phenol as a scavenger - Heat to 90-100 °C start->reaction Combine monitoring Reaction Monitoring: - Track progress by TLC or LC-MS reaction->monitoring Stir workup Work-up: - Cool reaction mixture - Precipitate product with ether or by basification monitoring->workup Reaction Complete purification Purification: - Collect precipitate by filtration - Wash with a suitable solvent - Dry under vacuum workup->purification Isolate Crude Product product Final Product: N-Substituted Piperazine purification->product Obtain Pure Product

Caption: General workflow for the acidic deprotection of N-tosylpiperazines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted-N'-tosylpiperazine (1.0 eq.) in a solution of hydrobromic acid in acetic acid (typically 33%). Phenol can be added as a scavenger to trap the resulting tosyl cation.[10]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.[10]

  • Work-up: Cool the reaction mixture and pour it into diethyl ether to precipitate the hydrobromide salt of the deprotected piperazine. Alternatively, the reaction mixture can be carefully neutralized with a strong base (e.g., NaOH solution) and the free amine extracted with an organic solvent.

  • Purification: Collect the precipitated salt by filtration, wash with ether, and dry under vacuum. If the free amine is extracted, the organic layer is dried and concentrated to yield the product.

Protocol 4: Reductive Cleavage of the N-Tosyl Group

This method is generally milder than acidic hydrolysis and is compatible with a wider range of functional groups.[11]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-substituted-N'-tosylpiperazine (1.0 eq.) in anhydrous methanol in a round-bottom flask.

  • Addition of Magnesium: Add magnesium turnings (10-20 eq.) to the solution. Sonication can be used to initiate and maintain the reaction.[11]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.[11]

  • Work-up: Filter the reaction mixture through a pad of celite to remove the magnesium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected piperazine.[11]

Case Study: The Role of Tosyl Protection in the Synthesis of Vilazodone

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[12][13] A scalable synthesis of vilazodone highlights the strategic use of a tosyl group to protect an indole nitrogen, which is analogous to its use in protecting the piperazine nitrogen in terms of enabling specific synthetic transformations.[12]

In one reported scale-up synthesis, 1-tosyl-1H-indole-5-carbonitrile is used as a key starting material. The tosyl group serves to protect the indole nitrogen, allowing for a clean Friedel-Crafts acylation at the C3 position.[12] Subsequently, a one-step procedure involving sodium hydroxide in methanol is used to simultaneously hydrolyze an ester and deprotect the tosyl group, demonstrating the lability of the tosyl group under specific basic conditions.[12] This example underscores the importance of choosing a protecting group that is stable during key bond-forming reactions but can be removed efficiently at a later stage.

Applications of Tosyl Piperazine in Drug Discovery

The synthetic utility of tosyl piperazine has led to its application in the development of a wide range of therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors feature a piperazine moiety that often interacts with the solvent-exposed region of the kinase active site.[3] The synthesis of these complex molecules frequently involves the use of protected piperazine derivatives to build up the final structure. For instance, substituted piperazines can be coupled to a core scaffold, and the tosyl group can be removed in a later step to reveal a free amine for further modification or to be present in the final drug. The synthesis of piperazine-linked anthranilic acids as potential kinase inhibitors is one such example where piperazine building blocks are crucial.[14][15]

Central Nervous System (CNS) Agents

Arylpiperazines are a cornerstone of many CNS drugs, particularly atypical antipsychotics and antidepressants.[8][16] These drugs often modulate dopamine and serotonin receptors. The synthesis of these arylpiperazines can be efficiently achieved using 1-tosylpiperazine as a starting material, as described in Protocol 1. The ability to introduce a wide variety of aryl groups allows for the fine-tuning of the pharmacological profile of the resulting compounds.

Signaling Pathway of Atypical Antipsychotics:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R HT Serotonin HT2AR 5-HT2A Receptor HT->HT2AR Effect Downstream Signaling (e.g., cAMP modulation) D2R->Effect HT2AR->Effect Antipsychotic Atypical Antipsychotic (Arylpiperazine) Antipsychotic->D2R Antagonism Antipsychotic->HT2AR Antagonism

Sources

Application Notes & Protocols: Synthesis and Applications of N-Tosylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties—a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4—allow it to enhance the aqueous solubility of parent compounds and interact with biological targets through hydrogen bonding or ionization under physiological conditions.[2] The strategic modification of the piperazine nucleus is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3]

Among the vast library of piperazine analogs, N-tosylpiperazine derivatives occupy a position of particular strategic importance. The introduction of a tosyl (p-toluenesulfonyl) group onto one of the piperazine nitrogens serves a dual purpose. Firstly, it acts as an excellent protecting group, deactivating one nitrogen atom and allowing for selective functionalization of the second, more nucleophilic nitrogen. This control is fundamental for the synthesis of complex, unsymmetrically substituted piperazines. Secondly, the tosyl group itself can modulate the biological activity of the final compound. This guide provides a detailed exploration of the synthesis and diverse applications of N-tosylpiperazine derivatives, offering both foundational knowledge and field-proven experimental protocols for researchers in organic synthesis and drug development.

Part 1: Synthetic Strategies for N-Tosylpiperazine Derivatives

The synthesis of N-tosylpiperazine derivatives can be broadly approached via two main strategies: a two-step sequence involving initial monotosylation followed by diversification, or a more contemporary one-step cyclization method. The choice of strategy depends on the desired final product, scalability, and the availability of starting materials.

Strategy A: Two-Step Synthesis via 1-Tosylpiperazine Intermediate

This classic and highly versatile approach begins with the selective protection of one nitrogen atom of piperazine.

1. Selective Monotosylation of Piperazine

The primary challenge in this initial step is preventing the formation of the disubstituted by-product, 1,4-ditosylpiperazine. This is achieved by carefully controlling the stoichiometry and reaction conditions. Using piperazine as the limiting reagent and slowly adding it to a solution of tosyl chloride ensures that the concentration of the highly reactive free piperazine is kept low, thus favoring the mono-adduct.

Monotosylation_Pathway Piperazine Piperazine Intermediate 1-Tosylpiperazine Piperazine->Intermediate TsCl Tosyl Chloride (TsCl) TsCl->Intermediate Solvent Base (e.g., NaOH) Solvent (e.g., H₂O/Toluene) Solvent->Intermediate

Caption: Selective monotosylation of piperazine.

2. Diversification of the 1-Tosylpiperazine Scaffold

With the 1-tosylpiperazine intermediate in hand, the remaining secondary amine (N-H) is available for a wide range of functionalization reactions.

  • N-Alkylation: This is the most straightforward diversification method, involving the reaction of 1-tosylpiperazine with an alkyl halide (R-X) in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the generated acid.

  • N-Arylation (Buchwald-Hartwig Amination): For the synthesis of N-aryl derivatives, which are prevalent in CNS-active compounds, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[1] This reaction couples the piperazine nitrogen with an aryl halide, offering broad scope and functional group tolerance.

  • Reductive Amination: A powerful method for introducing alkyl groups involves reacting 1-tosylpiperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. This forms an iminium ion intermediate which is immediately reduced to the corresponding amine.[1]

Diversification_Workflow cluster_reactions Diversification Reactions StartNode 1-Tosylpiperazine Alkylation N-Alkylation (R-X, Base) StartNode->Alkylation Arylation N-Arylation (Ar-X, Pd-catalyst) StartNode->Arylation ReductiveAmination Reductive Amination (RCHO, [H]) StartNode->ReductiveAmination Product1 N-Alkyl-N'-tosylpiperazine Alkylation->Product1 Product2 N-Aryl-N'-tosylpiperazine Arylation->Product2 Product3 N-Alkyl-N'-tosylpiperazine ReductiveAmination->Product3 OneStep_Cyclization StartingMaterial Tosylbis(2-(tosyloxy)ethyl)amine Product N-Alkyl-N'-tosylpiperazine StartingMaterial->Product Amine Primary Amine (R-NH₂) Amine->Product Conditions Base (K₂CO₃) Solvent (MeCN) Reflux Conditions->Product

Sources

The Strategic Use of 1-(Toluene-4-sulfonyl)piperazine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Kinase Inhibition

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged scaffold."[1] Its prevalence in a multitude of FDA-approved drugs, particularly in oncology, is a testament to its versatile and favorable properties.[1][2] In the realm of kinase inhibitors, the piperazine moiety is integral, often serving as a central linker connecting key pharmacophoric elements that bind to the ATP-binding pocket of a target kinase.[1][3] The basicity of the piperazine nitrogens can be leveraged to form critical salt bridges with acidic residues, such as aspartate, in the hinge region of the kinase, enhancing binding affinity.[1] Furthermore, the piperazine scaffold imparts favorable physicochemical properties, such as improved aqueous solubility and bioavailability, which are crucial for oral drug administration.[2] Modifications to the piperazine ring can be used to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

Core Concept: The Utility of 1-(Toluene-4-sulfonyl)piperazine as a Synthetic Building Block

While piperazine itself is a common reagent, its symmetrical nature presents a challenge when differential functionalization of the two nitrogen atoms is required. Direct alkylation or arylation of piperazine can lead to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired intermediate. To overcome this, chemists employ mono-protected piperazine derivatives, and this compound, also known as 1-tosylpiperazine, is a particularly useful and cost-effective building block.

The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for one of the piperazine nitrogens. Its electron-withdrawing nature deactivates the nitrogen to which it is attached, rendering the other nitrogen atom as the primary site for nucleophilic attack. This allows for the selective functionalization of the free secondary amine. Once the desired modification is achieved, the tosyl group can be removed under specific, often acidic, conditions to reveal the second nitrogen for further reaction. This strategy of sequential functionalization is critical in the construction of complex kinase inhibitors where precise positioning of different chemical moieties is essential for biological activity.

Visualizing the Synthetic Strategy

The overall workflow for utilizing this compound in a multi-step synthesis is depicted below. This strategy allows for the controlled, stepwise addition of two different R groups (R1 and R2) to the piperazine core.

G start This compound step1 Step 1: Selective N-Functionalization (e.g., N-Arylation) Reagent: R1-X (e.g., Chloro-heterocycle) Base (e.g., K2CO3) start->step1 intermediate Mono-functionalized Intermediate (N1-Tosyl, N4-R1) step1->intermediate step2 Step 2: Deprotection Reagent: HBr in Acetic Acid intermediate->step2 deprotected Mono-functionalized Piperazine (N1-H, N4-R1) step2->deprotected step3 Step 3: Second N-Functionalization Reagent: R2-Y (e.g., Acyl chloride) deprotected->step3 final_product Final Kinase Inhibitor Core step3->final_product

Caption: General workflow for kinase inhibitor synthesis using 1-tosylpiperazine.

Application Protocol: Synthesis of a Key Precursor for Bruton's Tyrosine Kinase (Btk) Inhibitors

This protocol details the synthesis of 1-(6-chloropyrazin-2-yl)piperazine, a key intermediate in the development of Btk inhibitors, starting from 1-(p-toluenesulfonyl)piperazine. The procedure is adapted from methodologies described in the patent literature for the synthesis of novel kinase inhibitors.

Part 1: N-Arylation of this compound

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the unprotected nitrogen of 1-tosylpiperazine displaces a chlorine atom on the electron-deficient pyrazine ring.

Reaction Scheme:

G reactant1 This compound reactant2 2,6-Dichloropyrazine conditions K2CO3, DMF Heat reactant2->conditions product 1-(6-Chloropyrazin-2-yl)-4-(p-toluenesulfonyl)piperazine reagents + conditions->product

Caption: N-Arylation of 1-tosylpiperazine with 2,6-dichloropyrazine.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
1-(p-Toluenesulfonyl)piperazine27106-51-0240.32 g/mol 1.0 g4.16 mmol
2,6-Dichloropyrazine4774-14-5148.98 g/mol 0.68 g4.58 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.15 g8.32 mmol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 10 mL-

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(p-toluenesulfonyl)piperazine (1.0 g, 4.16 mmol), 2,6-dichloropyrazine (0.68 g, 4.58 mmol), and potassium carbonate (1.15 g, 8.32 mmol).

  • Add N,N-dimethylformamide (DMF, 10 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 1-(6-chloropyrazin-2-yl)-4-(p-toluenesulfonyl)piperazine as a solid.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a mild inorganic base sufficient to act as a proton scavenger for the HCl generated during the SNAr reaction, driving the equilibrium towards the product.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and allows the piperazine nitrogen to remain highly nucleophilic.

  • Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring.

Part 2: Deprotection of the Tosyl Group

This step removes the tosyl protecting group under strong acidic conditions to yield the desired piperazine intermediate.

Reaction Scheme:

G reactant 1-(6-Chloropyrazin-2-yl)-4-(p-toluenesulfonyl)piperazine conditions HBr in Acetic Acid Heat reactant->conditions product 1-(6-Chloropyrazin-2-yl)piperazine conditions->product

Caption: Acid-mediated deprotection of the tosyl group.

Materials and Reagents:

ReagentConcentrationQuantity
1-(6-Chloropyrazin-2-yl)-4-(p-toluenesulfonyl)piperazine-1.0 g
Hydrogen Bromide in Acetic Acid33 wt. %10 mL

Step-by-Step Protocol:

  • Place the 1-(6-chloropyrazin-2-yl)-4-(p-toluenesulfonyl)piperazine (1.0 g) obtained from Part 1 into a 50 mL round-bottom flask.

  • Add a 33% solution of hydrogen bromide in acetic acid (10 mL) to the flask.

  • Heat the mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (50 mL).

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is approximately 8-9. Caution: This neutralization is exothermic and will release CO₂ gas.

  • The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, 1-(6-chloropyrazin-2-yl)piperazine, can be further purified by column chromatography on silica gel if necessary.

Causality and Insights:

  • Deprotection Chemistry: The strong acid (HBr) protonates the sulfonamide, making the sulfur atom more electrophilic and facilitating the cleavage of the S-N bond. Acetic acid serves as the solvent.

  • Work-up: The neutralization step is crucial to deprotonate the piperazine nitrogens, rendering the final product soluble in organic solvents for extraction.

Conclusion

This compound is a strategic and valuable building block in the synthesis of complex molecules like kinase inhibitors. Its use allows for the controlled and sequential functionalization of the piperazine scaffold, a critical strategy for creating molecules with precise three-dimensional structures required for potent and selective kinase inhibition. The two-step protocol outlined above—selective N-arylation followed by acidic deprotection—provides a reliable and scalable method to generate key intermediates for the discovery and development of novel therapeutics in oncology and beyond.

References

  • Teodori, E., Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5891. Available at: [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Alkylated piperazine compounds. (U.S. Patent No. 8,946,213 B2).

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1-(Tosyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(Tosyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antipsychotics to anticancer agents.[1][2] Its symmetrical structure, with two secondary amine groups, offers a versatile platform for molecular elaboration. However, this symmetry also presents a synthetic challenge: the selective functionalization of one nitrogen atom while the other remains available for subsequent reactions.

This guide details a robust and reliable protocol for the preparation of 1-(Tosyl)piperazine, a critical building block in drug discovery and organic synthesis. The introduction of the p-toluenesulfonyl (tosyl) group serves a dual purpose: it acts as an excellent protecting group for one of the piperazine nitrogens and modulates the nucleophilicity of the remaining N-H group. This mono-protected intermediate is invaluable for constructing complex, unsymmetrically substituted piperazine derivatives, a common strategy in hit-to-lead optimization.[3][4]

Reaction Principle: The Mechanism of Mono-Tosylation

The synthesis of 1-(Tosyl)piperazine is achieved through the nucleophilic substitution reaction of piperazine with p-toluenesulfonyl chloride (TsCl). This transformation is a classic example of a Schotten-Baumann reaction, conducted in the presence of a non-nucleophilic base.

The key components are:

  • Piperazine: The nucleophile. One of its nitrogen atoms attacks the electrophilic sulfur center of the tosyl chloride.

  • p-Toluenesulfonyl Chloride (TsCl): The electrophile. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

  • Base (e.g., Triethylamine): A scavenger for the hydrochloric acid (HCl) byproduct. This is crucial because any generated HCl would protonate the unreacted piperazine, converting the amine into an ammonium salt and rendering it non-nucleophilic.[5]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of piperazine attacks the sulfur atom of TsCl.

  • Elimination: The chloride ion, an excellent leaving group, is expelled, forming the N-S bond and regenerating the aromaticity of the tosyl ring.

Controlling the stoichiometry is essential to favor the desired mono-tosylated product and minimize the formation of the di-tosylated byproduct. By using a slight excess of piperazine relative to tosyl chloride, the probability of a second tosylation event on the product molecule is significantly reduced.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of 1-(Tosyl)piperazine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack TsCl Tosyl Chloride (Electrophile) TsCl->Intermediate Product 1-(Tosyl)piperazine Intermediate->Product Loss of Cl- HCl HCl (Byproduct) Intermediate->HCl Base Triethylamine (Base) HCl->Base Neutralization

Caption: Figure 1: Reaction Mechanism for the Synthesis of 1-(Tosyl)piperazine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of 1-(Tosyl)piperazine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Recommended Purity
Piperazine, Anhydrous110-85-086.14>99%
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65>98%
Triethylamine (TEA)121-44-8101.19>99%, anhydrous
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%
Hydrochloric Acid (HCl), conc.7647-01-036.4637% w/w
Sodium Hydroxide (NaOH)1310-73-240.00Pellets, >97%
Magnesium Sulfate (MgSO₄), anhy.7487-88-9120.37>99.5%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade

Equipment:

  • Round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Apparatus for Thin-Layer Chromatography (TLC)

  • Standard laboratory glassware

Safety Precautions (EHS)

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[6]

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of damaging fertility.[7]

  • Tosyl Chloride: Corrosive and moisture-sensitive.[6][8] Causes serious eye damage and skin irritation.[9]

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic if inhaled.

  • Dichloromethane: Volatile and a suspected carcinogen.

  • Acids/Bases (HCl, NaOH): Highly corrosive. Handle with extreme care.

Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow for 1-(Tosyl)piperazine Synthesis A 1. Dissolve Piperazine (1.2 eq) in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Triethylamine (1.1 eq) B->C E 5. Add TsCl Solution Dropwise over 30 min C->E D 4. Prepare TsCl (1.0 eq) in DCM Solution D->E F 6. Stir at 0 °C for 1h, then Warm to RT and Stir Overnight E->F G 7. Monitor by TLC F->G H 8. Quench with Water G->H I 9. Liquid-Liquid Extraction: Wash with 1M HCl, H₂O, Brine H->I J 10. Dry Organic Layer (MgSO₄) I->J K 11. Filter and Concentrate (Rotary Evaporator) J->K L 12. Purify Crude Product (Recrystallization or Chromatography) K->L M 13. Characterize Final Product (NMR, MS, MP) L->M

Sources

Protecting Group Strategies Using Tosyl Piperazine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine moiety is a cornerstone in contemporary medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. However, the symmetrical nature of the piperazine ring presents a formidable challenge in synthetic chemistry: the selective functionalization of its two nitrogen atoms.[2] To navigate this, chemists rely on protecting group strategies, and among these, the use of the tosyl (p-toluenesulfonyl) group offers a robust and versatile approach.

This guide provides an in-depth exploration of the use of tosyl piperazine as a strategic intermediate in organic synthesis. We will delve into the underlying principles, detailed experimental protocols, and troubleshooting advice, all grounded in authoritative scientific literature.

The Strategic Value of the Tosyl Group in Piperazine Chemistry

The tosyl group is a well-established protecting group for amines, forming a stable sulfonamide linkage.[3] Its utility in piperazine chemistry stems from several key characteristics:

  • Robustness: The N-tosyl bond is exceptionally stable under a wide range of reaction conditions, including acidic and basic environments, making it compatible with many synthetic transformations on other parts of the molecule.

  • Modulation of Reactivity: The strong electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the nitrogen atom it protects. This electronic modulation is pivotal for achieving selective reactions at the unprotected nitrogen.

  • Orthogonality: The tosyl group can be cleaved under conditions that are often orthogonal to other common amine protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). This orthogonality is the linchpin of complex, multi-step syntheses, allowing for the sequential deprotection and functionalization of different nitrogen atoms within a molecule.[4]

Visualizing the Core Strategy: Protection and Deprotection

The fundamental workflow for employing tosyl piperazine involves two key steps: the selective mono-protection of the piperazine ring and the subsequent deprotection of the tosyl group once it has served its purpose.

G cluster_protection Protection cluster_deprotection Deprotection piperazine Piperazine tosyl_piperazine Mono-Tosyl Piperazine piperazine->tosyl_piperazine Tosyl Chloride (TsCl) Base protected_intermediate Functionalized Tosyl Piperazine tosyl_piperazine->protected_intermediate Further Synthesis Steps final_product Final Product protected_intermediate->final_product Strong Acid (e.g., HBr) or Reductive Conditions

Caption: Core workflow for tosyl piperazine protecting group strategy.

Part 1: Mono-N-Tosylation of Piperazine

Achieving selective mono-tosylation of the symmetrical piperazine molecule is the critical first step. The primary challenge is to prevent the formation of the di-tosylated byproduct. The most common and effective strategy is to use a large excess of piperazine relative to tosyl chloride. This statistical approach ensures that the tosyl chloride is more likely to react with an unprotected piperazine molecule than with the mono-tosylated product.[5]

Protocol 1: Selective Mono-N-Tosylation of Piperazine

This protocol is adapted from established procedures for the mono-acylation of symmetrical diamines.[5][6]

Materials:

  • Piperazine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Acetone

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a significant excess of piperazine (e.g., 10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring piperazine solution over 1-2 hours.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the piperazine hydrochloride salt that has precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove excess piperazine.

    • To separate the mono-tosylated product from any remaining piperazine and di-tosylated byproduct, perform an acid-base extraction. Dissolve the residue in dilute HCl; the mono-tosylated product and any remaining piperazine will dissolve. The di-tosylated product, being non-basic, will remain in the organic layer.

    • Separate the aqueous layer and basify with a cold NaOH solution to a pH > 12.

    • Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure 1-tosylpiperazine.

Causality and Insights:

  • Excess Piperazine: The large excess of piperazine is a statistical control to favor mono-substitution.

  • Slow Addition at Low Temperature: This helps to control the exothermicity of the reaction and further minimize di-substitution.

  • Pyridine (Alternative Base): In some protocols, pyridine is used as both the base and solvent. It effectively scavenges the HCl byproduct.[5]

  • Work-up Strategy: The acid-base extraction is a critical step for separating the mono- and di-tosylated products from each other and from unreacted piperazine.

Expected Yield: 60-75%

Characterization of 1-Tosylpiperazine:

Technique Characteristic Data
¹H NMR Aromatic protons of the tosyl group appear as two doublets around δ 7.3-7.7 ppm. The methyl protons of the tosyl group are a singlet around δ 2.4 ppm. The piperazine protons typically show two multiplets corresponding to the CH₂ groups adjacent to the sulfonamide and the free amine.[4]
¹³C NMR Aromatic carbons of the tosyl group appear in the δ 127-144 ppm range. The methyl carbon is around δ 21.5 ppm. The piperazine carbons will show distinct signals for the CH₂ groups.[4]
Mass Spec The molecular ion peak corresponding to the expected mass should be observed.

Part 2: Deprotection of the N-Tosyl Group

The robust nature of the N-tosyl bond necessitates specific and often strong conditions for its cleavage. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Acidic Cleavage

Strong acids are commonly employed for N-tosyl deprotection. A solution of hydrobromic acid in acetic acid is a classic and effective reagent.[7]

Protocol 2: Deprotection of N-Tosyl Piperazine using HBr in Acetic Acid

Materials:

  • N-Tosyl piperazine derivative

  • Hydrobromic acid in acetic acid (33% w/w)

  • Phenol (optional, as a scavenger)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: Dissolve the N-tosyl piperazine derivative in 33% HBr in acetic acid. If the substrate contains sensitive functionalities, add phenol (1-2 equivalents) as a scavenger to trap any reactive species generated during the reaction.

  • Reaction: Heat the mixture at 70-80 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a large volume of cold diethyl ether to precipitate the piperazine hydrobromide salt.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • To obtain the free base, dissolve the salt in water and basify with a cold NaOH solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Causality and Insights:

  • Strong Acid: The high acidity is required to protonate the sulfonamide and facilitate the cleavage of the N-S bond.

  • Elevated Temperature: The reaction often requires heating to proceed at a reasonable rate.

  • Scavengers: Phenol can prevent side reactions, such as the alkylation of electron-rich aromatic rings, that can occur under the harsh acidic conditions.

Expected Yield: 50-90% (can be substrate-dependent)

Reductive Cleavage

For molecules that are sensitive to strong acids, reductive deprotection offers a milder alternative. Common methods include the use of dissolving metals like sodium in liquid ammonia or magnesium in methanol.[8]

Protocol 3: Reductive Deprotection using Magnesium in Methanol

Materials:

  • N-Tosyl piperazine derivative

  • Magnesium turnings

  • Methanol (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the N-tosyl piperazine derivative and magnesium turnings (5-10 equivalents) in anhydrous methanol.

  • Reaction: Heat the mixture to reflux and sonicate if possible. Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture to remove magnesium salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with an organic solvent.

  • Purification: Dry, filter, and concentrate the combined organic extracts. Purify the crude product by column chromatography if necessary.

Causality and Insights:

  • Electron Transfer: The mechanism involves single electron transfer from the metal to the tosyl group, leading to the cleavage of the N-S bond.

  • Milder Conditions: This method avoids the use of strong acids, making it suitable for substrates with acid-labile functional groups.

Deprotection Method Conditions Typical Yield Advantages Disadvantages
HBr in Acetic Acid 33% HBr/AcOH, 70-80 °C50-90%Effective and reliable for many substrates.Harsh conditions, not suitable for acid-sensitive molecules.
Magnesium in Methanol Mg, MeOH, reflux60-85%Milder, avoids strong acids.Can be slow, may require sonication.
Sodium Naphthalenide Na, Naphthalene, THF, -60 °CHighVery mild, chemoselective.Requires careful handling of sodium and inert atmosphere.[9]

Part 3: Orthogonal Protecting Group Strategies

The true power of the tosyl group is realized in orthogonal strategies, where it is used in concert with other protecting groups that can be removed under different conditions.

Tosyl and Boc Orthogonality

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), which are typically milder than those required for tosyl group removal. This allows for the selective deprotection of a Boc-protected nitrogen in the presence of an N-tosyl group.

G start Boc-N-Piperazine-N-Tosyl intermediate H-N-Piperazine-N-Tosyl start->intermediate TFA / DCM (Boc Deprotection) final Functionalized Product intermediate->final 1. Functionalization 2. HBr / AcOH (Tosyl Deprotection)

Caption: Orthogonal deprotection of Boc in the presence of Tosyl.

Protocol 4: Selective Boc Deprotection

Materials:

  • 1-Boc-4-tosyl-piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the 1-Boc-4-tosyl-piperazine derivative in DCM.

  • Reaction: Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and carefully neutralize with a saturated NaHCO₃ solution.

    • Extract the product with DCM.

  • Purification: Dry, filter, and concentrate the organic layers to yield the 1-tosyl-piperazine derivative, which can be used in the next synthetic step.

Tosyl and Cbz Orthogonality

The Cbz group is typically removed by catalytic hydrogenolysis (H₂/Pd-C), conditions under which the N-tosyl group is generally stable.

G start Cbz-N-Piperazine-N-Tosyl intermediate H-N-Piperazine-N-Tosyl start->intermediate H₂ / Pd-C (Cbz Deprotection) final Functionalized Product intermediate->final 1. Functionalization 2. HBr / AcOH (Tosyl Deprotection)

Caption: Orthogonal deprotection of Cbz in the presence of Tosyl.

Part 4: Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield of mono-tosylated piperazine Insufficient excess of piperazine; reaction temperature too high; tosyl chloride added too quickly.Increase the excess of piperazine (up to 10-20 equivalents); maintain low temperature (0 °C) during addition; add the tosyl chloride solution very slowly.
Deprotection with HBr/AcOH is incomplete Insufficient reaction time or temperature; substrate is particularly stable.Increase reaction time and/or temperature; ensure the HBr/AcOH solution is fresh and of the correct concentration.
Side reactions during acidic deprotection Presence of other acid-sensitive functional groups.Add a scavenger like phenol or thioanisole; consider a milder deprotection method like reductive cleavage.
Reductive deprotection is sluggish Inactive metal surface; poor solubility of the substrate.Activate magnesium turnings with a small amount of iodine or by sonication; use a co-solvent to improve solubility.

Conclusion

The tosyl group is a powerful tool in the synthetic chemist's arsenal for the strategic manipulation of the piperazine scaffold. Its robustness and orthogonal relationship with other common protecting groups enable the efficient and controlled synthesis of complex, unsymmetrically substituted piperazines, which are crucial intermediates in drug discovery and development. By understanding the underlying principles and mastering the detailed protocols presented in this guide, researchers can confidently employ tosyl piperazine protecting group strategies to advance their synthetic goals.

References

  • Supporting Information for a relevant article providing NMR data for 1-tosylpiperidine and related compounds. (Note: A direct citation for 1-tosylpiperazine's NMR in a primary journal is ideal and should be sought in a real-world scenario).[4]

  • Hu, B., Song, Q., & Xu, Y. (2018). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 22(8), 1022-1028. [Link][10]

  • Journal of Chemical Research. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. [Link][11]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link][12]

  • Organic Letters. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. [Link][6]

  • Organic & Biomolecular Chemistry. (20xx). N-Tosyl deprotection using HBr/acetic acid. (A representative citation for this common procedure). [Link][7]

  • Journal of Organic Chemistry. (2012). A practical method for the synthesis of tosylpiperazines. [Link][13]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • ResearchGate. (n.d.). Structures of FDA-approved piperazine-based drugs. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329–2332. [Link][1]

  • Journal of Organic Chemistry. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. [Link][9]

  • Pazdera, P. et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 21(5), 579. [Link][14]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link][15]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Rapid synthesis of N,N′-disubstituted piperazines. [Link][16]

  • Royal Society of Chemistry. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. [Link][8]

  • Magnetic Resonance in Chemistry. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link][17]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link][18]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link][19]

  • ResearchGate. (n.d.). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link][5]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. [Link][20]

Sources

Guide to the Robust and Scalable Synthesis of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

1-(Toluene-4-sulfonyl)piperazine, commonly known as tosyl piperazine, is a critical building block in modern medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, presents challenges related to selectivity and purity, especially at an industrial scale. This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this compound. We delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step protocol optimized for yield and purity, and address critical safety and handling considerations. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Synthesis Strategy and Mechanistic Rationale

The most direct and economically viable route for synthesizing this compound is the nucleophilic substitution reaction between piperazine and p-toluenesulfonyl chloride (TsCl). This method is favored for its operational simplicity and the use of readily available, cost-effective starting materials.[2]

The Core Reaction: Nucleophilic Sulfonylation

The reaction proceeds via the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and generating the tosylated piperazine product along with hydrochloric acid (HCl).

The Selectivity Challenge: Mono- vs. Di-substitution

Piperazine possesses two reactive secondary amine groups. Consequently, the reaction can yield both the desired mono-tosylated product and the undesired 1,4-ditosylpiperazine byproduct. On a large scale, controlling this selectivity is paramount to maximizing yield and simplifying purification.

The Causality Behind Experimental Control: The key to achieving high mono-selectivity lies in manipulating the reaction stoichiometry. By using a significant excess of piperazine (typically 5-10 equivalents), the statistical probability of a p-toluenesulfonyl chloride molecule encountering an unreacted piperazine molecule is much higher than it encountering an already mono-substituted molecule. This kinetic control effectively suppresses the formation of the di-substituted byproduct.[3][4] The excess piperazine also acts as a base to neutralize the HCl generated during the reaction, although an auxiliary base is still recommended to drive the reaction to completion.

Mechanistic Diagram

Caption: Reaction scheme for the synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 1-mole scale of the limiting reagent, p-toluenesulfonyl chloride, and can be scaled linearly with appropriate engineering controls.

Materials and Reagents
ReagentCAS No.Molecular Wt.Amount (Grams)MolesEquivalents
p-Toluenesulfonyl Chloride (TsCl)98-59-9190.65190.7 g1.01.0
Piperazine (Anhydrous)110-85-086.14430.7 g5.05.0
Triethylamine (TEA)121-44-8101.19151.8 g (209 mL)1.51.5
Dichloromethane (DCM)75-09-284.93~2.0 L--
Hydrochloric Acid (1M aq.)7647-01-0-~1.0 L--
Sodium Hydroxide (5M aq.)1310-73-2-As needed--
Brine (Saturated NaCl aq.)--~500 mL--
Anhydrous Sodium Sulfate7757-82-6142.04~50 g--
Ethyl Acetate141-78-688.11For Recrystallization--
Hexanes110-54-386.18For Recrystallization--
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Thermometer

  • Addition funnel (500 mL)

  • Ice-water bath

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

Reaction Setup and Execution
  • Reactor Charging: In a well-ventilated fume hood, charge the 5 L flask with piperazine (430.7 g) and dichloromethane (DCM, 2.0 L). Begin vigorous stirring with the overhead stirrer to dissolve the piperazine.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (209 mL) to the cooled piperazine solution.

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (190.7 g) in DCM (300 mL) and load this solution into the addition funnel. Add the TsCl solution dropwise to the stirred reaction mixture over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent temperature spikes that could lead to side reactions. Maintain the internal temperature below 10 °C throughout the addition.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent, TsCl.[4]

Workup and Isolation
  • Quenching: Cool the reaction mixture again to ~10 °C and slowly add 1M HCl (1.0 L) to quench the reaction and neutralize excess piperazine and triethylamine.

  • Extraction: Transfer the mixture to the 4 L separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (2 x 500 mL) to remove residual piperazine salts.

    • Water (500 mL).

    • Brine (500 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (~50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.[6]

  • Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold hexanes and dry the purified product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 85-95%.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge Charge Piperazine, DCM, & TEA into 5L Reactor cool1 Cool to 0-5 °C charge->cool1 add_tscl Slowly add TsCl solution (maintain < 10 °C) cool1->add_tscl prep_tscl Dissolve TsCl in DCM prep_tscl->add_tscl react Stir at RT for 4-6h add_tscl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with 1M HCl monitor->quench extract Separate Organic Layer quench->extract wash Wash with HCl, H2O, Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry recrystallize Recrystallize from Ethyl Acetate/Hexanes dry->recrystallize filter_dry Filter and Vacuum Dry recrystallize->filter_dry final_product final_product filter_dry->final_product Final Product: 1-(Tosyl)piperazine

Caption: Step-by-step workflow for the large-scale synthesis of 1-(Tosyl)piperazine.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when handling the reagents involved in this synthesis.

  • p-Toluenesulfonyl Chloride (TsCl): This reagent is corrosive and a lachrymator.[7] It can cause severe skin burns and eye damage.[8] It is also moisture-sensitive, reacting with water to release corrosive hydrochloric acid.[9]

    • Handling: Always handle TsCl in a fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[8][9]

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, alcohols, and amines.[10]

  • Piperazine: Can cause skin irritation and may cause an allergic skin reaction. Avoid inhalation of dust.[7]

  • Dichloromethane (DCM): A volatile solvent with potential health risks upon inhalation and skin contact. All operations should be conducted in a fume hood.

  • Waste Disposal: The combined aqueous layers will be acidic and contain piperazine and triethylamine salts. Neutralize with a suitable base (e.g., sodium hydroxide) before disposing of it in accordance with local, state, and federal regulations.[10] Organic waste should be collected in a designated halogenated solvent waste container.

Troubleshooting and Field-Proven Insights

  • Issue: Significant Di-substituted Byproduct Formation.

    • Root Cause: Insufficient excess of piperazine or poor temperature control during TsCl addition.

    • Solution: Ensure at least 5 equivalents of piperazine are used. Improve cooling efficiency and slow down the rate of TsCl addition to maintain a low reaction temperature.

  • Issue: Low Isolated Yield.

    • Root Cause: Incomplete reaction or product loss during the aqueous workup. The tosyl piperazine product has some basicity and can be partially protonated and lost to the acidic aqueous washes if the pH is not carefully controlled.

    • Solution: Confirm reaction completion with TLC/LC-MS before quenching. During the workup, ensure the organic layer is thoroughly separated. If significant product loss is suspected, the acidic aqueous layers can be basified (e.g., with 5M NaOH) and back-extracted with DCM to recover any dissolved product.

  • Insight: Alternative Purification Strategy. For batches that are difficult to purify by crystallization, an acid-base extraction can be highly effective. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product moves to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product re-extracted.[4]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: p-Toluenesulfonyl chloride.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of tosylpiperazines. Journal of Organic Chemistry, 77, 7506-7511.
  • Request PDF. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • ChemicalBook. (2025). Tosyl chloride - Safety Data Sheet.
  • Butt, M. A., & Zhang, H. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1035.
  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings.
  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Organic Syntheses Procedure.
  • Girish, H. R., et al. (2008). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(2), 161-164.
  • Sigma-Aldrich. (n.d.). 3-Methyl-1-(toluene-4-sulfonyl)-piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-(Toluene-4-sulfonyl)-piperazine.
  • Al-arfaj, N. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Organic Syntheses. (2004). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, Coll. Vol. 10, p.686.
  • Blog. (2025). What are the regulatory requirements for using Tosyl Chloride?.
  • Organic Syntheses. (n.d.). Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses Procedure.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
  • ResearchGate. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • Google Patents. (n.d.). Synthetic method of p-toluenesulfonyl semicarbazide foaming agent.
  • CPHI Online. (n.d.). 1-(toluene-4-sulfonyl) -piperazine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for making n-(diphenylmethyl)piperazines.
  • ResearchGate. (n.d.). Formation of the chloride, not the desired tosylate.

Sources

Application Notes & Protocols: One-Pot Synthesis of N-Aryl-N'-Tosylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Arylpiperazines and One-Pot Syntheses

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Molecules incorporating this structure are instrumental in targeting conditions ranging from depression and anxiety to cancer.[1] The tosyl (p-toluenesulfonyl) group, often used as a protecting group for the second nitrogen, provides a stable, crystalline handle for synthesis and can be a crucial element for modulating the physicochemical properties of the final compound.

Traditionally, the synthesis of 1-aryl-4-tosylpiperazines involves multiple discrete steps: protection of one piperazine nitrogen, arylation of the other, and subsequent purification after each stage. Such multi-step sequences are often plagued by lower overall yields, increased solvent waste, and significant time investment. One-pot syntheses, which combine multiple reaction steps into a single, continuous process without isolating intermediates, offer a compelling solution. They represent a more efficient, cost-effective, and environmentally conscious approach to complex molecule construction.[3][4]

This guide provides a detailed protocol for a one-pot synthesis of N-aryl-N'-tosylpiperazines, leveraging the power of palladium-catalyzed cross-coupling. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and discuss strategies for optimization and troubleshooting.

Reaction Overview: A Convergent One-Pot Strategy

The core of this one-pot strategy involves two sequential, palladium-catalyzed reactions occurring in the same vessel:

  • N-Tosylation: The initial step is the selective monotosylation of piperazine.

  • N-Arylation (Buchwald-Hartwig Amination): The in situ-generated N-tosylpiperazine is then directly coupled with an aryl halide to form the desired product.

This convergent approach eliminates the need for intermediate workup and purification, streamlining the entire synthetic process.

Reaction Mechanism: The Palladium Catalytic Cycle

The success of the N-arylation step hinges on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen (C-N) bonds.[1][5] The catalytic cycle, illustrated below, is a well-established pathway in organometallic chemistry.[6]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) amine_complex Amine Coordination Complex amide_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') amide_complex->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) amide_complex->product Reductive Elimination base_h [Base-H]+X- end start Ar-X start->pd0 amine H-NR'R'' (N-Tosylpiperazine) amine->oxidative_addition base Base base->amine_complex

Figure 1: The catalytic cycle for Buchwald-Hartwig amination.

Breakdown of the Catalytic Cycle:

  • Oxidative Addition: An active Pd(0) catalyst species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.[6]

  • Ligand Exchange/Amine Coordination: The N-tosylpiperazine displaces one of the ligands on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated nitrogen atom, forming a palladium amido complex. This is often the rate-determining step.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent undesired side reactions like beta-hydride elimination.[5]

Experimental Protocol: One-Pot Synthesis of 1-(4-methylphenyl)-4-tosylpiperazine

This protocol details a representative procedure for the synthesis of an N-aryl-N'-tosylpiperazine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PiperazineAnhydrous, 99%Sigma-AldrichStore in a desiccator.
p-Toluenesulfonyl chloride (TsCl)99%Acros Organics
4-Bromotoluene99%Alfa Aesar
Palladium(II) acetate (Pd(OAc)₂)99.9%Strem Chemicals
Racemic-BINAP98%Strem Chemicals
Sodium tert-butoxide (NaOt-Bu)98%Sigma-AldrichHandle in a glovebox.
TolueneAnhydrousAcros OrganicsStore over molecular sieves.
Dichloromethane (DCM)ACS GradeFisher Scientific
Triethylamine (Et₃N)99.5%Sigma-Aldrich
Saturated aq. NH₄Cl--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with manifold

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography setup

Experimental Workflow

Figure 2: Experimental workflow for the one-pot synthesis.

Step-by-Step Procedure

PART 1: In Situ Generation of N-Tosylpiperazine

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add piperazine (2.58 g, 30.0 mmol, 3.0 equiv).

  • Seal the flask with a septum, and purge with nitrogen gas.

  • Add anhydrous dichloromethane (DCM, 20 mL) via syringe. Cool the resulting slurry to 0 °C in an ice bath.

  • Add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) via syringe.

  • In a separate vial, dissolve p-toluenesulfonyl chloride (TsCl) (1.91 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Add the TsCl solution dropwise to the stirred piperazine slurry over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The formation of N-tosylpiperazine can be monitored by TLC or LC-MS.

PART 2: Buchwald-Hartwig N-Arylation

  • Once the tosylation is complete, carefully remove the DCM and excess triethylamine under reduced pressure using a rotary evaporator.

  • To the flask containing the crude N-tosylpiperazine, add sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv), palladium(II) acetate (22.4 mg, 0.10 mmol, 1 mol%), and (±)-BINAP (93.4 mg, 0.15 mmol, 1.5 mol%).

  • Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen three times.

  • Add 4-bromotoluene (1.21 mL, 10.0 mmol, 1.0 equiv) followed by anhydrous toluene (30 mL) via syringe.

  • Seal the Schlenk flask tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

PART 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(4-methylphenyl)-4-tosylpiperazine.

Optimization and Troubleshooting

The success of this one-pot synthesis is highly dependent on the careful selection of reagents and conditions.[1]

ParameterRecommendation & RationalePotential IssuesTroubleshooting
Catalyst System Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., BINAP, XPhos, SPhos) is standard.[7] Ligands are crucial for catalyst stability and activity.Low or no conversion.Screen different generations of Buchwald-Hartwig ligands. Pre-catalysts can also improve consistency.
Base A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the piperazine nitrogen without competing in the reaction.[6]Incomplete reaction; side reactions.Ensure the base is anhydrous and handled under inert conditions. K₃PO₄ is a milder option if the substrate is base-sensitive.
Solvent Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred for the arylation step.Poor solubility of reagents; low reaction rates.Ensure the solvent is rigorously dried. Dioxane may offer better solubility for some substrates.
Temperature Typically 80-110 °C. Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.Decomposition of starting materials or product.Optimize temperature for the specific substrate. Start at a lower temperature (e.g., 80 °C) and increase if necessary.
Aryl Halide Reactivity order: Ar-I > Ar-Br > Ar-Cl. Aryl chlorides often require more specialized, electron-rich ligands to achieve good yields.[8]Aryl chloride is unreactive.For Ar-Cl, use a catalyst system known for chloride activation (e.g., with ligands like XPhos or SPhos). Increase catalyst loading if necessary.

Conclusion

This application note outlines a robust and efficient one-pot procedure for the synthesis of N-aryl-N'-tosylpiperazines. By combining the N-tosylation and Buchwald-Hartwig N-arylation steps, this method significantly reduces reaction time, minimizes waste, and improves overall efficiency compared to traditional multi-step approaches. The protocol is adaptable to a range of aryl halides and serves as a powerful tool for researchers in drug discovery and synthetic organic chemistry, facilitating rapid access to this important class of molecules.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Organic Chemistry Portal. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved January 11, 2026, from [Link]

  • Pollard, C. B., & MacDowell, L. G. (1934). A NEW SYNTHESIS OF N-MONOPHENYLPIPERAZINE. Journal of the American Chemical Society, 56(10), 2199–2200. [Link]

  • Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Organic & Biomolecular Chemistry, 13(10), 2885–2889. [Link]

  • ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved January 11, 2026, from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 11, 2026, from [Link]

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved January 11, 2026, from [Link]

  • Védrine, C., & Török, B. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 9(11), 949. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 11, 2026, from [Link]

  • Al-Masum, M., & Kumar, D. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1243. [Link]

  • Cardillo, G., & Gentilucci, L. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(3), 258-266. [Link]

  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 11, 2026, from [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

  • Nikolova, S., Philipova, I., Tsvetkova, D., & Danalev, D. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PeerJ, 7, e6410. [Link]

  • Jones, C. P., & Jones, K. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(28), 19133–19141. [Link]

  • Howard, K. L. (1950). U.S. Patent No. 2,525,223. Washington, DC: U.S.
  • Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-β-Heteroatom Elimination. Organic Letters, 2(15), 2357–2360. [Link]

  • Peixoto, S., Nguyen, T. M., Crich, D., Delpech, B., & Marazano, C. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760–4763. [Link]

Sources

Catalytic Frontiers in Medicinal Chemistry: A Comprehensive Guide to the Synthesis of Tosylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring system is a cornerstone of modern medicinal chemistry, appearing in the structures of a vast array of blockbuster drugs. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical basicity, make it a privileged scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The tosyl-protected form, N-tosylpiperazine, is a particularly valuable intermediate. The electron-withdrawing nature of the tosyl group deactivates one of the nitrogen atoms, allowing for selective functionalization of the other. This guide provides an in-depth exploration of the key catalytic methodologies developed for the synthesis of diverse tosylpiperazine derivatives, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

I. Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of N-Arylation

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient method for the N-arylation of amines, including tosylpiperazine.[1][2] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in drug discovery due to its broad substrate scope and functional group tolerance.[3]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, a base, an aryl halide, and the amine.[4][5] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being essential for achieving high yields, especially with less reactive aryl chlorides.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange (R2NH) Ar-Pd(II)-X(L2)->Ligand_Exchange [Ar-Pd(II)-NHR2(L)]+X- Amine Complex Ligand_Exchange->[Ar-Pd(II)-NHR2(L)]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)-NHR2(L)]+X-->Deprotonation Ar-Pd(II)-NR2(L) Amido Complex Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 N-Aryl Amine Product Reductive_Elimination->Ar-NR2 Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine N-Tosylpiperazine, Aryl Bromide, and Base Inert Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Catalyst Prepare Catalyst Precursor (Pd(OAc)₂ + Ligand) Solvent Add Anhydrous Toluene and Catalyst Solution Catalyst->Solvent Inert->Solvent Heat Heat to 100-110 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Ullmann_Cycle Cu(I)X Active Cu(I) Catalyst Coordination Coordination (R2NH, Base) Cu(I)X->Coordination Cu(I)-NR2 Cu(I) Amide Complex Coordination->Cu(I)-NR2 Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)-NR2->Oxidative_Addition Ar-Cu(III)-NR2(X) Ar-Cu(III) Complex Oxidative_Addition->Ar-Cu(III)-NR2(X) Reductive_Elimination Reductive Elimination Ar-Cu(III)-NR2(X)->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Ar-NR2 N-Aryl Amine Product Reductive_Elimination->Ar-NR2

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Piperazine-Based Compound Libraries Using a Tosyl Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the utilization of 1-(Toluene-4-sulfonyl)piperazine as a foundational scaffold in solid-phase organic synthesis (SPOS). The robust nature of the p-toluenesulfonyl (tosyl) protecting group offers a distinct advantage, providing stability to a wide range of reaction conditions used for diversification, while remaining cleavable on-resin to allow for subsequent functionalization. This document details the strategic considerations, experimental protocols, and mechanistic underpinnings for the attachment of the tosyl-piperazine scaffold to a solid support, its diversification, on-resin deprotection of the tosyl group, and final cleavage to yield libraries of 1,4-disubstituted piperazines. These protocols are designed for researchers and professionals in drug discovery and medicinal chemistry aiming to leverage SPOS for the efficient generation of novel chemical entities.

Introduction: The Strategic Advantage of the Tosyl-Piperazine Scaffold in SPOS

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas.[1][2] Its ability to present substituents in distinct vectors from its two nitrogen atoms makes it an ideal core for building compound libraries to explore structure-activity relationships (SAR). Solid-phase synthesis provides a powerful platform for such explorations by simplifying purification and enabling parallel processing.[3]

The use of this compound as a starting material in this context is a strategic choice rooted in the principles of orthogonal protection chemistry. The tosyl group is exceptionally stable under both the basic conditions typically used for Fmoc-deprotection and the acidic conditions for Boc-deprotection in peptide synthesis.[4] This stability allows for a broad range of chemical transformations to be performed on the unprotected N4 nitrogen of the resin-bound piperazine without affecting the N1-tosyl protection. Subsequently, the tosyl group can be selectively removed while the construct remains anchored to the solid support, revealing a secondary amine at N1 for a second round of diversification. This dual-functionalization approach significantly expands the chemical space accessible from a single scaffold.

This document outlines a complete workflow, from resin attachment to final product release, providing detailed, step-by-step protocols that have been synthesized from established principles of solid-phase chemistry and sulfonamide reactivity.

The Synthetic Workflow: A Four-Stage Process

The solid-phase synthesis of a 1,4-disubstituted piperazine library using the tosyl strategy can be logically divided into four key stages. Each stage requires careful selection of resins, reagents, and reaction conditions to ensure high yields and purity.

SPOS_Workflow A Stage 1: Immobilization B Stage 2: N4 Diversification A->B Resin-bound Tosyl-Piperazine C Stage 3: On-Resin N1 Detosylation B->C Diversified at N4 D Stage 4: N1 Diversification & Cleavage C->D Free N1 Amine on Resin N4_Diversification Resin Resin-N(Ts)-Piperazine-H Aldehyde + R-CHO (Aldehyde) Resin->Aldehyde ReducingAgent + NaBH(OAc)3 (STAB) Aldehyde->ReducingAgent Product -> Resin-N(Ts)-Piperazine-CH2-R ReducingAgent->Product

Caption: Workflow for N4 diversification via reductive amination.

Stage 3: On-Resin N1-Detosylation

This stage is the key strategic step that unmasks the N1 position for further functionalization. The cleavage of the robust N-tosyl group requires specific conditions that must be carefully chosen to avoid premature cleavage from the 2-CTC resin. While harsh conditions like HBr/AcOH are used in solution, [5]milder, resin-compatible methods are preferable. Thiol-mediated cleavage is a promising approach.

Protocol 3: On-Resin Cleavage of the N-Tosyl Group

Rationale: This protocol is based on nucleophilic aromatic substitution on the sulfur atom of the sulfonamide. Thiolates, generated in situ from thiols and a base, are effective nucleophiles for this transformation. The use of cesium carbonate with thioglycolic acid (mercaptoacetic acid) in a polar aprotic solvent like DMF provides conditions that are often compatible with acid-sensitive linkers. [6]Note: This step may require optimization depending on the specific substrate on the resin.

Materials:

  • N4-diversified resin (from Stage 2)

  • Thioglycolic acid (Mercaptoacetic acid)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Resin Swelling: Swell the resin (1.0 eq) in anhydrous DMF.

  • Reagent Solution: In a separate flask, prepare a solution of thioglycolic acid (10 eq) and cesium carbonate (5 eq) in anhydrous DMF.

  • Deprotection Reaction: Drain the DMF from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 12-24 hours. Heating gently (e.g., to 40-50 °C) may accelerate the reaction but should be monitored for resin stability.

  • Monitoring: The reaction progress is difficult to monitor with simple qualitative tests. Test cleavages on small resin samples are recommended during optimization.

  • Washing: After the reaction, drain the solution and wash the resin thoroughly with DMF (5x), MeOH (3x), and DCM (3x) to remove all traces of the thiol and reagents.

  • Drying: Dry the resin under high vacuum. The resin now has a free secondary amine at the N1 position.

Table 1: Comparison of Potential On-Resin N-Detosylation Conditions

Reagent SystemConditionsAdvantagesDisadvantagesReference
Thioglycolic acid / Cs₂CO₃DMF, RT to 50°CMild, compatible with many functional groupsMay require longer reaction times, optimization needed[6]
SmI₂ / TFAATHF, -78°CVery mild, high functional group toleranceRequires inert atmosphere, cryogenic temperatures[7]
NaHDMF, RTInexpensive reagentHighly basic, risk of side reactions, may be too harsh for some linkers[8]
Mg / MeOHRefluxReductive, effective for some sulfonamidesRequires heating, potential for ester reduction if present[5]

Stage 4: N1 Diversification and Final Cleavage

The newly exposed N1 amine is the second point of diversification. This can be achieved through acylation, sulfonylation, or another reductive amination. Following this final diversification, the molecule is cleaved from the resin.

Protocol 4: N1-Acylation and Cleavage from Resin

Rationale: This protocol demonstrates the final diversification step via acylation, followed by cleavage from the 2-CTC resin using a mild TFA solution. The low concentration of TFA is sufficient to cleave the highly labile trityl linker while minimizing degradation of sensitive functionalities. Triisopropylsilane (TIPS) is included as a scavenger to quench reactive carbocations generated during cleavage. [9] Materials:

  • N1-deprotected resin (from Stage 3)

  • Carboxylic acid (R'-COOH) or Acid Chloride (R'-COCl)

  • Coupling agent (e.g., HATU) and base (DIPEA) for carboxylic acids

  • Cleavage Cocktail: 1-2% Trifluoroacetic acid (TFA) and 1% Triisopropylsilane (TIPS) in DCM

Procedure:

  • N1-Acylation:

    • Swell the resin (1.0 eq) in DMF.

    • In a separate vial, pre-activate the carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), MeOH (3x), and DCM (3x). Dry the resin.

  • Final Cleavage:

    • Place the dried, fully diversified resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 1% TFA, 1% TIPS in DCM). Use approximately 10 mL per 100 mg of resin.

    • Agitate gently at room temperature for 30-60 minutes. The solution may change color.

    • Filter the resin and collect the filtrate into a flask.

    • Wash the resin twice more with small volumes of the cleavage cocktail or pure DCM and combine the filtrates.

  • Product Isolation:

    • Evaporate the solvent from the combined filtrate under reduced pressure.

    • The crude product can then be purified by standard methods such as preparative HPLC.

Conclusion and Outlook

The protocols detailed herein provide a robust and versatile pathway for the solid-phase synthesis of 1,4-disubstituted piperazine libraries. The strategic use of the N-tosyl protecting group allows for a sequential and controlled diversification of the piperazine scaffold, enabling the creation of large and complex compound libraries. The key to this methodology is the successful on-resin cleavage of the highly stable tosyl group, a step for which a mild thiol-based protocol has been proposed. Researchers are encouraged to optimize this particular step for their specific substrates. This approach, combining the efficiency of solid-phase synthesis with a clever protecting group strategy, is a powerful tool for accelerating lead discovery and optimization in modern drug development.

References

  • Zajdel, P. et al. (2005). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides. Bioorganic & Medicinal Chemistry, 13, 3029-25.
  • Scott, W. L. et al. (2009). The Bill-Board Set for Solid-Phase Synthesis.
  • Scott, P. J. H. (2009). Linkers for Solid-Phase Organic Synthesis. John Wiley & Sons.
  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Aapptec Peptides. Cleavage from Wang Resin. Available at: [Link]

  • Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available at: [Link]

  • Zajdel, P. et al. (2009). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 14(7), 2575-2593.
  • Peptideweb.com. Loading protocols. Available at: [Link]

  • Moriggi, J-D. F. M. (2001). Solid-phase synthesis of cyclic sulfonamides and sulfamides employing a ring-closing metathesis cleavage strategy. University of Southampton, Doctoral Thesis.
  • BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. BenchChem.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
  • Feng, Y., et al. (2018). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. Tetrahedron Letters, 59(35), 3349-3353.
  • Vágner, J., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
  • BenchChem. (2025).
  • Németh, G., et al. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. Tetrahedron Letters, 53(38), 5132-5135.
  • Reddy, T. J., et al. (2008).
  • Bojarski, A. J., et al. (2019). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 24(1), 123.
  • Somfai, P., & Kóczián, D. (2000). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Organic Letters, 2(10), 1447-1449.
  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(part __), 0-0.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • U.S. Food and Drug Administration. Novel Drug Approvals for 2023. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 1-(Toluene-4-sulfonyl)piperazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Sulfonylpiperazine

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1] Its presence in numerous FDA-approved drugs underscores its importance in drug design and development.[2] When functionalized with a tosyl (toluene-4-sulfonyl) group, the resulting 1-(toluene-4-sulfonyl)piperazine, also known as 1-tosylpiperazine, becomes a versatile building block for creating diverse chemical libraries for biological screening.[3] The sulfonylpiperazine core imparts favorable pharmacokinetic properties, such as metabolic stability and oral bioavailability, making its derivatives attractive candidates for drug discovery programs.[4][5]

These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The ability to readily modify the unsubstituted secondary amine of the piperazine ring allows for systematic exploration of the chemical space around this core, enabling the fine-tuning of biological activity and selectivity. This document provides a comprehensive guide to the derivatization of this compound, detailing robust synthetic protocols and outlining key considerations for subsequent biological evaluation.

Synthetic Strategies for Derivatization

The synthetic versatility of this compound stems from the reactivity of the secondary amine, which can readily undergo a variety of chemical transformations. The primary strategies for derivatization include N-alkylation, N-arylation, and amide bond formation, each offering a pathway to a unique set of compounds with distinct physicochemical properties.

I. N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental method for introducing a wide range of alkyl and substituted alkyl groups to the piperazine core. This is typically achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes and ketones.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.[7]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate or triethylamine is crucial to prevent side reactions. The base scavenges the acid produced, driving the reaction to completion.[8]

  • Solvent: Anhydrous polar aprotic solvents such as acetonitrile or DMF are preferred as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.[7]

  • Temperature: Heating the reaction mixture often increases the reaction rate, especially for less reactive alkyl halides.[8]

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

  • Add the desired alkyl halide (1.1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-alkylated derivative.

Protocol 2: Reductive Amination with Carbonyl Compounds

Reductive amination offers a complementary approach to direct alkylation and is particularly useful for introducing more complex or sterically hindered alkyl groups. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, followed by reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reducing the intermediate iminium ion in the presence of the starting carbonyl compound.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are compatible with the reducing agent and effectively solubilize the reactants.[9]

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow for N-Alkylation

G cluster_alkylation Direct Alkylation cluster_amination Reductive Amination a1 This compound + Alkyl Halide a2 Add Base (e.g., K2CO3) a1->a2 a3 Heat in Solvent (e.g., Acetonitrile) a2->a3 a4 Work-up & Purification a3->a4 a5 N-Alkylated Product a4->a5 b1 This compound + Aldehyde/Ketone b2 Add Reducing Agent (e.g., STAB) b1->b2 b3 Stir in Solvent (e.g., DCM) b2->b3 b4 Work-up & Purification b3->b4 b5 N-Alkylated Product b4->b5

Caption: General workflows for N-alkylation reactions.

II. N-Arylation: Forging Carbon-Nitrogen Bonds

The introduction of aryl groups onto the piperazine nitrogen can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2] This powerful transformation allows for the formation of C-N bonds between the piperazine and a variety of aryl halides or triflates.[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for efficient catalytic turnover, especially with sterically demanding substrates.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[10]

Protocol 3: Buchwald-Hartwig N-Arylation

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 eq.) in an oven-dried Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L(Ar)Pd(II)X L(Ar)Pd(II)X Oxidative\nAddition->L(Ar)Pd(II)X Amine\nCoordination Amine Coordination L(Ar)Pd(II)X->Amine\nCoordination R2NH L(Ar)Pd(II)(NHR2)X L(Ar)Pd(II)(NHR2)X Amine\nCoordination->L(Ar)Pd(II)(NHR2)X Deprotonation Deprotonation L(Ar)Pd(II)(NHR2)X->Deprotonation -HX L(Ar)Pd(II)NR2 L(Ar)Pd(II)NR2 Deprotonation->L(Ar)Pd(II)NR2 Reductive\nElimination Reductive Elimination L(Ar)Pd(II)NR2->Reductive\nElimination Ar-NR2 Reductive\nElimination->Pd(0)L

Caption: Simplified Buchwald-Hartwig amination cycle.

III. Amide Bond Formation: Connecting via Acylation

Amide coupling reactions are a cornerstone of medicinal chemistry, and the secondary amine of 1-tosylpiperazine readily participates in these transformations.[11] This allows for the incorporation of a vast array of carboxylic acid-containing fragments.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for activating carboxylic acids to form active esters, which then react efficiently with the amine.[12]

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is used to neutralize the acidic protons and facilitate the coupling reaction.[12]

  • Solvent: Polar aprotic solvents like DMF are ideal for amide coupling reactions as they solubilize a wide range of substrates.[13]

Protocol 4: Amide Coupling with HATU

Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.1 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Stir at room temperature and monitor the reaction by LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Characterization and Biological Screening

Analytical Characterization

The identity and purity of the synthesized derivatives must be rigorously confirmed using a suite of analytical techniques.[14]

TechniquePurpose
TLC To monitor reaction progress and assess the purity of the final product.[14]
HPLC A versatile technique for determining the purity of non-volatile derivatives.[15] Derivatization with agents like NBD-Cl may be necessary to enhance UV detection for certain compounds.[16]
LC-MS To confirm the molecular weight of the synthesized compounds.[14]
NMR (¹H, ¹³C) To elucidate the detailed chemical structure of the derivatives.[14]
FTIR To identify key functional groups present in the synthesized molecules.[14]

Biological Screening Cascade

The newly synthesized library of this compound derivatives can be screened against a variety of biological targets to identify potential therapeutic agents. The sulfonylpiperazine scaffold has been associated with a broad range of activities.[4][5]

Therapeutic AreaPotential Biological Targets
Oncology Kinases, Matrix Metalloproteinases[4]
Infectious Diseases Bacterial or viral enzymes[4]
Neurological Disorders G-protein coupled receptors, Transporters[4][17]
Inflammatory Diseases Enzymes involved in inflammatory pathways[5]

A tiered screening approach is often employed, starting with high-throughput primary screens to identify initial "hits." These hits are then subjected to more detailed secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).

Hypothetical Screening Data

The following table presents a hypothetical example of primary screening data for a small library of derivatives against a generic kinase target.

Compound IDDerivatization TypeR-Group% Inhibition @ 10 µM
TSP-001 N-Alkylation-CH₂CH₃15%
TSP-002 N-Alkylation-CH₂(4-fluorophenyl)65%
TSP-003 N-Arylation4-methoxyphenyl42%
TSP-004 Amide CouplingBenzoyl88%

Compounds showing significant inhibition (e.g., >50%) in the primary screen, such as TSP-002 and TSP-004, would be selected for further investigation, including dose-response studies to determine their IC₅₀ values.

Conclusion

This compound is a highly valuable and versatile starting material for the construction of diverse chemical libraries. The synthetic protocols outlined herein for N-alkylation, N-arylation, and amide bond formation provide robust and reliable methods for generating novel derivatives. A systematic approach to characterization and biological screening is essential to unlock the therapeutic potential of these compounds and identify promising new drug candidates. The inherent "drug-like" properties of the sulfonylpiperazine scaffold make it an enduringly attractive platform for medicinal chemistry and drug discovery.[5]

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. (2023-03-28).
  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. (2025-08-08).
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. (2023-06-01).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. (2023-09-30).
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. (2025-08-07).
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. ResearchGate. (2025-08-07).
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PubMed. (2023-10-10).
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. (2025-08-07).
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23).
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025-08-06).
  • Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Coupling Reagents in Amide Synthesis. Scribd.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2025-12-11).
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Toluene-4-sulfonyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic transformation. As a key intermediate in medicinal chemistry, achieving a high yield of the mono-tosylated product is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, offering causal explanations and actionable protocols to resolve them.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Answer and Recommended Protocol:

Low yield is the most common issue in this synthesis, typically stemming from two main factors: incomplete reaction and the formation of a significant byproduct, 1,4-bis(toluene-4-sulfonyl)piperazine.

Causality:

  • Statistical Substitution: Piperazine is a symmetrical diamine. When reacting it with one equivalent of p-toluenesulfonyl chloride (TsCl), a statistical mixture of unreacted piperazine, the desired mono-tosylated product, and the di-tosylated byproduct is often formed. The second nitrogen on the mono-tosylated product can be sufficiently nucleophilic to react with another molecule of TsCl.

  • Reagent Purity and Conditions: p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, reducing the amount of active reagent available for the reaction.[2] Similarly, using wet solvents or glassware will promote this undesired side reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Reported decision1 Significant Di-tosyl Byproduct (Check TLC/LCMS) start->decision1 Analyze Crude Mixture decision2 Incomplete Reaction (Starting Material Remains) start->decision2 Analyze Crude Mixture solution1a Strategy 1: Use Large Excess of Piperazine (≥5 equivalents) decision1->solution1a Yes solution1b Strategy 2: Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) decision1->solution1b Yes (Preferred) solution2a Verify TsCl Quality (Recrystallize if necessary) decision2->solution2a Yes solution2b Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) decision2->solution2b Yes solution2c Optimize Reaction Time/Temp (Monitor by TLC) decision2->solution2c Yes

Caption: A workflow diagram for troubleshooting low yield in the synthesis of this compound.

Recommended Protocol for Maximizing Mono-substitution (Excess Piperazine Method):

This protocol leverages a large excess of piperazine to statistically favor the mono-substitution product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous piperazine (5.0 equivalents).

  • Dissolution: Dissolve the piperazine in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2][3] Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same dry solvent and add it to the dropping funnel.

  • Reaction: Add the TsCl solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The HCl generated will be neutralized by the excess piperazine.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain the desired product and a large amount of unreacted piperazine. Purify via column chromatography (silica gel, eluting with a gradient of DCM/Methanol or Ethyl Acetate/Heptane with 1% triethylamine) to isolate the pure this compound.[4]

Question 2: I am forming a lot of the 1,4-bis(tosyl)piperazine byproduct. How can I avoid this without using a large excess of piperazine?

Answer and Recommended Protocol:

The formation of the di-substituted byproduct is a classic problem of competing reactions. The most robust and elegant solution is to temporarily "block" or protect one of the nitrogen atoms, perform the tosylation, and then remove the protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.[5]

Causality:

By protecting one nitrogen of piperazine, you create an unsymmetrical starting material (N-Boc-piperazine) where only one secondary amine is available to react with the tosyl chloride. This completely prevents the formation of the di-tosylated byproduct, leading to a much cleaner reaction and simpler purification.

Recommended Protocol (Protecting Group Strategy):

  • Setup: To a round-bottom flask, add N-Boc-piperazine (1.0 equivalent) and a suitable dry solvent like DCM.[6]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 equivalents) or pyridine, to the solution and cool to 0 °C.[3][6] The base is crucial for scavenging the HCl generated during the reaction.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 to 1.2 equivalents) in DCM.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC until the N-Boc-piperazine is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with water, a weak acid (e.g., 1M HCl) to remove excess base, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude N-Boc-1-(tosyl)piperazine is often pure enough for the next step.

  • Deprotection:

    • Dissolve the crude protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure. Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the final product into an organic solvent like DCM or ethyl acetate.

This two-step method, while longer, provides a significantly higher yield of the pure, mono-substituted product and avoids difficult chromatographic separations.[5]

Question 3: My product is an oil and is difficult to purify. What are the best practices for purification?

Answer and Recommended Protocol:

While this compound can sometimes be crystalline, it may also present as a thick oil, complicating purification. The choice of method depends on the impurities present.

Causality:

  • Residual Piperazine: If using the excess piperazine method, the unreacted starting material is a major basic impurity.

  • Di-tosyl Byproduct: This byproduct is non-polar and can co-elute with the product in chromatography if the wrong solvent system is used.

  • Salts: Triethylamine hydrochloride or piperazine hydrochloride salts can be present from the reaction and workup.

Purification Strategies:

  • Acid-Base Extraction (to remove piperazine):

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the solution with a dilute acid (e.g., 1M HCl). The unreacted piperazine, being basic, will move into the acidic aqueous layer as its hydrochloride salt. The desired product and the di-tosyl byproduct will remain in the organic layer.

    • Wash the organic layer with water and then brine to remove any remaining acid.

    • Dry and concentrate the organic layer. This will yield a mixture of the mono- and di-tosyl products.

  • Column Chromatography:

    • This is the most effective method for separating the mono-tosyl product from the di-tosyl byproduct.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system is often best. Start with a non-polar solvent system (e.g., 100% Heptane or Hexane) and gradually increase the polarity with ethyl acetate. The less polar di-tosyl byproduct will elute first, followed by the desired mono-tosyl product.[4]

  • Crystallization:

    • If a solid is obtained after chromatography, recrystallization can further enhance purity.

    • Recommended Solvents: Ethyl acetate/hexane mixtures or ethanol/water have been reported to yield crystalline solids.[6] Dissolve the crude solid in a minimum amount of the hot, more soluble solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., hexane) until turbidity persists. Allow to cool slowly to promote crystal growth.

Frequently Asked Questions (FAQs)

QuestionConcise Answer
What is the optimal molar ratio of reagents? For clean synthesis, use N-Boc-piperazine (1 eq.), TsCl (1.1-1.2 eq.), and a base like TEA (1.5 eq.) . If using free piperazine, a large excess (≥5 eq. piperazine to 1 eq. TsCl ) is necessary to minimize di-substitution.
Which solvent and base combination is best? Dichloromethane (DCM) is an excellent, inert solvent for this reaction. Triethylamine (TEA) is a common and effective base for scavenging HCl. Pyridine can also be used as both the base and a catalyst.[3][6] Ensure all reagents and solvents are anhydrous.
What is the ideal reaction temperature? Start the reaction at 0 °C to control the initial exothermic reaction upon adding TsCl. After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) for completion.[3][7]
How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the standard method. Use a mobile phase like 50% ethyl acetate in heptane. The product will be more polar than the di-tosyl byproduct but less polar than piperazine. Stain with potassium permanganate or look for spots under UV light.
Can I use p-toluenesulfonic acid instead of tosyl chloride? No. p-Toluenesulfonic acid is the hydrolyzed form of tosyl chloride and is not an electrophile. It is a strong acid and will simply form a salt with piperazine, preventing the desired reaction.[8]

References

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. [Link]

  • Girish, H. R., et al. (2008). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. E-Journal of Chemistry, 5(1), 161-166. [Link]

  • Sperandio, O., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688. [Link]

  • Huang, J., et al. (2012). A Practical Synthesis of Alkyl-, Alcohol-, Amine-, and Ester-Extended Tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Sciencemadness Discussion Board. [Link]

  • Mečiarová, M., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 21(10), 1369. [Link]

  • Sreenivasa, S., et al. (2012). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o239. [Link]

  • Asghar, M. N., et al. (2020). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). RASAYAN Journal of Chemistry, 13(1), 133-137. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]

  • Google Patents. (1959).

Sources

common side reactions in the tosylation of piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tosylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. The inherent bifunctionality and basicity of the piperazine ring present unique hurdles that can lead to low yields, complex product mixtures, and purification difficulties. This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides, and optimized protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm trying to synthesize mono-tosyl piperazine, but I'm getting a significant amount of the di-tosylated byproduct. How can I improve the selectivity for mono-tosylation?

Answer:

This is the most common challenge in piperazine tosylation. The presence of two secondary amine nitrogens of similar reactivity makes controlling the stoichiometry difficult. The formation of the di-tosylated product occurs when a second molecule of tosyl chloride reacts with the remaining N-H of the mono-tosylated intermediate.

Underlying Chemistry:

The relative rates of the first and second tosylation reactions are key. Once the first tosyl group is attached, the electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the remaining nitrogen, slowing down the second reaction. However, this deactivation is often insufficient to achieve perfect selectivity, especially if the reaction conditions are not optimized.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Carefully add slightly less than one equivalent of tosyl chloride (e.g., 0.95 eq.) to the piperazine. This ensures that the tosyl chloride is the limiting reagent, reducing the chance of double addition.

  • Slow Addition at Low Temperature: Add the tosyl chloride solution dropwise to a cooled solution (0 °C to -10 °C) of piperazine.[1] This minimizes localized high concentrations of tosyl chloride and allows the more reactive piperazine to be consumed before significant di-tosylation occurs.

  • Use a Large Excess of Piperazine: Employing a significant excess of piperazine (3 to 5 equivalents) will statistically favor the reaction of tosyl chloride with an unreacted piperazine molecule over the less nucleophilic mono-tosylated intermediate.[2] The unreacted piperazine can be removed during aqueous workup.

  • In-situ Mono-protonation: A more advanced technique involves the in-situ formation of piperazine monohydrochloride. By using a mixture of one equivalent of piperazine and one equivalent of piperazine dihydrochloride, you create a solution of mono-protonated piperazine. The protonated nitrogen is unreactive, effectively protecting it and allowing for selective tosylation on the free nitrogen.[3]

Question 2: My reaction mixture has become a thick, unmanageable slurry with a lot of white precipitate. What is happening and how can I resolve this?

Answer:

The formation of a significant amount of precipitate is a strong indicator of salt formation. Piperazine is a base, and several acidic species can be present or generated during the reaction.

Common Causes of Salt Formation:

  • Piperazine Tosylate Salt: The most likely culprit is the reaction between the basic piperazine and p-toluenesulfonic acid. p-Toluenesulfonic acid is formed from the hydrolysis of tosyl chloride by trace amounts of water in your solvent or on your glassware.[4][5]

  • Piperazine Hydrochloride Salt: The tosylation reaction produces one equivalent of hydrochloric acid (HCl) if a base is not used to scavenge it, or if the base is not efficient enough. This HCl will readily react with the basic piperazine to form the hydrochloride salt.

  • Product Precipitation: In some cases, the desired tosylated piperazine product itself may have limited solubility in the chosen reaction solvent, especially as its concentration increases.

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before use. Use a fresh bottle of tosyl chloride, as it can degrade upon exposure to atmospheric moisture.[1][5]

  • Use an Appropriate Base: The addition of a non-nucleophilic base is crucial to neutralize the generated HCl. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used in slight excess (1.1 to 1.5 equivalents). Pyridine can also be used as both a base and a solvent.[6][7]

  • Solvent Choice: If product precipitation is the issue, consider a solvent in which both the starting materials and the product are more soluble. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices.

  • Workup Procedure: During the workup, the addition of water will dissolve most of the salt byproducts. A subsequent wash with a mild base solution (like aqueous sodium bicarbonate) will neutralize any remaining acid and deprotonate any piperazine salts, allowing the free base to be extracted into the organic layer.

Question 3: I'm observing an unexpected byproduct where a chlorine atom has been incorporated into my molecule. Where is this coming from?

Answer:

This is a known, though less common, side reaction, particularly when dealing with piperazine derivatives that have a hydroxyl group elsewhere in the molecule. The tosylate group is an excellent leaving group, and its formation can be followed by an in-situ nucleophilic substitution by chloride ions.

Mechanism of Chloride Incorporation:

A study on 2-(piperazin-1-yl)ethanols demonstrated that after the formation of the O-tosylate, the intermediate can spontaneously convert into the corresponding chloride.[8][9][10][11] The chloride source is often the tosyl chloride reagent itself or the hydrochloride salt of the base (e.g., triethylamine hydrochloride) formed during the reaction. The neighboring piperazine nitrogen can assist in this transformation, accelerating the substitution.[8][9][10]

Preventative Measures:

  • Lower Reaction Temperature: This side reaction is often more pronounced at room temperature or upon prolonged reaction times. Maintaining the reaction at 0 °C or below can suppress this pathway.[8][9]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the slow conversion of the tosylate to the chloride.

  • Use a Non-Chloride Sulfonylating Agent: If chloride substitution is a persistent issue, consider using an alternative sulfonylating agent like p-toluenesulfonic anhydride, which does not introduce a chloride source into the reaction.

Question 4: How can I effectively purify my tosylated piperazine product from unreacted starting material and di-tosylated byproduct?

Answer:

Purification can be challenging due to the high polarity and basicity of piperazine-containing compounds.[12] A combination of techniques is often necessary.

Purification Workflow:

  • Aqueous Workup:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Perform an extraction with a suitable organic solvent (e.g., DCM, ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and move the highly basic unreacted piperazine into the aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Wash with brine, dry over sodium sulfate, and concentrate.

  • Chromatography:

    • Column Chromatography: This is the most common method for separating mono- and di-tosylated products.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of DCM and methanol is often effective.

      • Tailing Reduction: The basic nature of the product can cause significant tailing on the silica column. To mitigate this, you can pre-treat the silica with triethylamine or add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase.[12]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method, especially for removing small amounts of impurities after chromatography.

Summary of Common Side Reactions

Side ReactionCausePrevention & Mitigation Strategies
Di-tosylation Reaction of mono-tosylated product with excess tosyl chloride.Use <1 eq. of TsCl, slow addition at low temperature, use a large excess of piperazine.[2][3]
Salt Formation Reaction of basic piperazine with acidic byproducts (p-TsOH, HCl).Use anhydrous conditions, add a non-nucleophilic base (e.g., TEA), choose an appropriate solvent.[4][5][6]
Quaternization Further reaction of the product with reactive species.Generally less common with tosylates but can be minimized by controlling stoichiometry and temperature.[13]
Hydrolysis of TsCl Presence of water in the reaction.Use thoroughly dried solvents and glassware; use a fresh bottle of tosyl chloride.[5][14]
Chloride Substitution Nucleophilic attack by Cl⁻ on an intermediate tosylate.Maintain low reaction temperatures, minimize reaction time, consider non-chloride sulfonylating agents.[8][9][10]

Visual Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting common issues during the tosylation of piperazine.

Tosylation_Troubleshooting start Start Piperazine Tosylation issue Problem Encountered During or After Reaction? start->issue low_yield Low Yield or No Reaction issue->low_yield Yes precipitate Thick Precipitate/ Reaction Stalls issue->precipitate Yes multi_product Multiple Products (TLC/LCMS) issue->multi_product Yes end_node Proceed to Optimized Workup & Purification issue->end_node No cause_hydrolysis Possible Cause: Hydrolysis of TsCl low_yield->cause_hydrolysis cause_salt Possible Cause: Salt Formation (Tosylate/HCl) precipitate->cause_salt issue_multi What is the main byproduct? multi_product->issue_multi solution_hydrolysis Solution: - Use anhydrous solvents/glassware - Use fresh TsCl cause_hydrolysis->solution_hydrolysis solution_hydrolysis->end_node solution_salt Solution: - Add a non-nucleophilic base (TEA) - Ensure anhydrous conditions cause_salt->solution_salt solution_salt->end_node byproduct_di Di-tosylated Piperazine issue_multi->byproduct_di Di-Tosyl byproduct_other Other Unexpected Peaks issue_multi->byproduct_other Other cause_di Cause: Over-reaction byproduct_di->cause_di cause_other Possible Cause: Substituent-driven side reactions (e.g., chloride substitution) byproduct_other->cause_other solution_di Solution: - Use < 1 eq. TsCl - Slow addition at low temp - Use excess piperazine cause_di->solution_di solution_di->end_node solution_other Solution: - Lower reaction temperature - Minimize reaction time - Analyze structure of byproduct cause_other->solution_other solution_other->end_node

Caption: Troubleshooting flowchart for piperazine tosylation.

References
  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. [Link]

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]

  • Google Patents. (1991).
  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The piperazine motif in CNS-active compounds: a historical and medicinal chemistry perspective. Journal of Medicinal Chemistry, 48(24), 7297-7313. (Note: While this specific article was not in the search results, the principle of using excess amine to favor mono-substitution is a fundamental concept in organic chemistry, referenced in sources like[2] which discusses general synthetic approaches to piperazine derivatives).

  • (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. (2012). ResearchGate. [Link]

  • Google Patents. (2020).
  • Wikipedia. (n.d.). Piperazine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Green Chemistry - RSC Publishing. (2022). [Link]

  • Kurteva, V. B., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. [Link]

  • Fábián, L., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]

  • Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Reddit. (2015). Tosylation problem. Any thoughts?. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

Sources

Technical Support Center: Di-Tosylated Piperazine Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry operations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation and removal of N,N'-ditosylpiperazine, a common and often troublesome byproduct in reactions involving piperazine. Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and the causal logic behind our recommended strategies.

Section 1: Understanding the Challenge - The "Why"

Before tackling the removal of the di-tosylated byproduct, it's crucial to understand its formation and properties. This knowledge is the foundation for selecting an effective purification strategy.

FAQ 1: Why does the di-tosylated piperazine byproduct form so readily?

The formation of N,N'-ditosylpiperazine is a classic example of a competing reaction driven by the inherent reactivity of the starting materials.

  • Piperazine's Dual Nucleophilicity: Piperazine possesses two secondary amine nitrogens. After the first nitrogen is tosylated to form the desired mono-tosylated product, the second nitrogen remains a potent nucleophile.

  • Reaction Stoichiometry and Conditions: If tosyl chloride is not the limiting reagent, or if it is added too quickly, there is a high local concentration available to react with the mono-tosylated intermediate before it can be consumed in the intended subsequent reaction. The presence of a base, necessary to neutralize the HCl byproduct, maintains the nucleophilicity of the second nitrogen, facilitating the second tosylation.

This leads to a mixture containing the starting material, the desired mono-tosylated product, and the undesired di-tosylated byproduct.

FAQ 2: What are the typical physical properties of N,N'-ditosylpiperazine that I can exploit for removal?

The key to separating the di-tosylated byproduct lies in its distinct physical properties compared to the mono-tosylated product and piperazine itself.

  • Polarity: N,N'-ditosylpiperazine is significantly less polar than mono-tosylpiperazine. The two electron-withdrawing tosyl groups symmetrically positioned on the piperazine ring reduce the overall polarity and eliminate the possibility of hydrogen bonding from an N-H proton.

  • Solubility: Due to its symmetry and lack of an N-H bond for hydrogen bonding, N,N'-ditosylpiperazine often exhibits very low solubility in many common organic solvents, especially non-polar solvents like hexanes and ethers, and even moderately polar solvents where the mono-tosylated product might be soluble. It is often observed as a highly crystalline, insoluble white solid.

  • Crystallinity: The symmetrical structure of the di-tosylated byproduct often allows it to pack efficiently into a crystal lattice, making it a well-defined, crystalline solid that precipitates readily from reaction mixtures.

Section 2: Troubleshooting Guide & Purification Protocols

This section directly addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My reaction produced a large amount of a white solid that is insoluble in my workup solvent. How can I confirm it's the di-tosylated byproduct and remove it?

This is the most common scenario. The insoluble white solid is very likely N,N'-ditosylpiperazine.

Causality: The low solubility of the di-tosylated byproduct is your primary advantage. While your desired mono-tosylated product remains in solution, the byproduct crashes out.

Troubleshooting Protocol: Purification by Filtration

  • Solvent Selection: Ensure your desired product is fully dissolved. You may need to add more of the reaction solvent or a different solvent in which your product is known to be soluble. Common choices include dichloromethane (DCM), ethyl acetate, or acetonitrile.

  • Slurry and Filter: Stir the mixture vigorously to create a uniform slurry.

  • Filtration: Collect the solid byproduct by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a small amount of the cold solvent used in step 1. This removes any residual desired product clinging to the surface of the byproduct crystals.

  • Analysis: The filtrate now contains your desired mono-tosylated product, largely free of the di-tosylated byproduct. Confirm the identity of the collected solid (e.g., by melting point or NMR) if necessary.

Q2: Filtration was not effective; the byproduct seems to have similar solubility to my desired product. What is the next step?

When simple filtration fails, it indicates that the solubility differences are not pronounced enough in your current solvent system. The next logical step is to exploit the significant polarity difference using column chromatography.

Causality: Silica gel is a highly polar stationary phase. Non-polar compounds, like N,N'-ditosylpiperazine, will have weak interactions with the silica and elute quickly. More polar compounds, like your mono-tosylated product (which still has a free N-H group), will interact more strongly and elute later.[1]

Troubleshooting Protocol: Purification by Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) where the di-tosylated byproduct has a high Rf (e.g., >0.6) and your desired product has a lower, well-separated Rf (e.g., 0.2-0.4).[1]

  • Column Packing: Prepare a silica gel column. The weight of the silica should be 20-50 times the weight of your crude material for effective separation.[1]

  • Loading: Dissolve your crude mixture in a minimal amount of the chromatography eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of your column. This "dry loading" technique often results in better separation.

  • Elution: Run the column with your chosen eluent system. The less polar N,N'-ditosylpiperazine will elute first. Your more polar, mono-tosylated product will elute later.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

Q3: Column chromatography is not practical for the scale of my reaction. Are there any chemical methods to remove the di-tosylated byproduct?

Yes, chemical removal is possible, but it requires careful consideration of the stability of your desired product. The goal is to selectively cleave one of the tosyl groups from the di-tosylated byproduct, converting it into the desired mono-tosylated product or a more easily separable compound.

Causality: The N-S bond of a sulfonamide is stable but can be cleaved under specific reductive or strongly acidic conditions.[2] Several methods exist for N-detosylation.[3][4]

Troubleshooting Protocol: Reductive Detosylation (Example)

  • Warning: This method will also deprotect other sensitive functional groups. It should be used with caution and only if your desired molecule can withstand the conditions.

  • Reagent Preparation: Prepare a solution of a reducing agent like samarium(II) iodide (SmI₂) or use sodium in liquid ammonia.[2] These reagents generate solvated electrons that can reductively cleave the N-S bond.[5][6]

  • Reaction: To your crude mixture containing the di-tosylated byproduct, add the reductive cleavage reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the di-tosylated spot and the appearance of the mono-tosylated product spot.

  • Workup: Quench the reaction carefully according to the specific protocol for the reducing agent used.

  • Purification: After workup, you will likely need to perform a standard purification (e.g., extraction and potentially another column) to isolate the now-enriched mono-tosylated product.

Q4: How can I prevent or minimize the formation of the di-tosylated byproduct from the start?

The most effective strategy is often prevention. Optimizing your reaction conditions can significantly suppress the formation of the di-tosylated byproduct.

Causality: By controlling the stoichiometry and the rate of addition, you can favor the mono-tosylation reaction and minimize the opportunity for the second tosylation to occur. Using a protecting group strategy is another robust method.[7][8]

Preventative Strategies:

  • Stoichiometry Control: Use a significant excess of piperazine (e.g., 2-4 equivalents). This statistically favors the reaction of tosyl chloride with an unreacted piperazine molecule over the mono-tosylated intermediate.

  • Slow Addition: Add the tosyl chloride solution dropwise to the stirred piperazine solution at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of tosyl chloride low, reducing the chance of double addition.

  • Protecting Group Strategy: The most robust method for synthesizing mono-substituted piperazines involves protecting one of the nitrogens first.[8]

    • Boc Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-piperazine.[9]

    • Tosylation: Tosylate the remaining free secondary amine.

    • Deprotection: Remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the pure mono-tosylated piperazine hydrochloride salt.[7]

Section 3: Data Summary & Visual Workflows

Table 1: Comparison of Purification Methods for Di-Tosylated Piperazine Removal
MethodPrinciple of SeparationProsCons
Filtration/Recrystallization Differential SolubilitySimple, fast, scalable, low cost.Only effective if there is a large solubility difference.
Column Chromatography Differential PolarityHigh resolution, applicable to many mixtures.Time-consuming, requires large solvent volumes, can be difficult to scale up.[1]
Chemical Cleavage Selective Chemical ReactionCan convert byproduct to desired product, increasing overall yield.Harsh conditions may not be compatible with the target molecule; requires additional reagents and workup steps.[2]
Diagrams

Below are visual representations of the reaction pathway and a decision-making workflow for purification.

ReactionPathway Piperazine Piperazine TsCl1 + TsCl Piperazine->TsCl1 MonoTosyl Mono-Tosyl Piperazine (Desired Product) TsCl1->MonoTosyl TsCl2 + TsCl MonoTosyl->TsCl2 ExcessPiperazine Excess Piperazine Favors Mono-Product MonoTosyl->ExcessPiperazine DiTosyl Di-Tosyl Piperazine (Byproduct) TsCl2->DiTosyl

Caption: Reaction pathway showing the sequential formation of mono- and di-tosylated piperazine.

PurificationWorkflow Start Crude Reaction Mixture CheckInsoluble Is a significant amount of insoluble white solid present? Start->CheckInsoluble Filtration Perform Filtration & Wash CheckInsoluble->Filtration  Yes Chromatography Use Column Chromatography (Exploit Polarity Difference) CheckInsoluble->Chromatography No / Ineffective   End Purified Mono-Tosyl Product Filtration->End CheckScale Is chromatography feasible for scale? Chromatography->CheckScale Chemical Consider Chemical Cleavage (e.g., Reductive Detosylation) CheckScale->Chemical No   CheckScale->End  Yes Chemical->End Prevention Optimize Future Reactions: - Excess Piperazine - Slow Addition - Protecting Groups

Caption: Decision workflow for selecting a purification strategy for di-tosylated byproduct removal.

References

  • PubChem. N,N'-Dinitrosopiperazine | C4H8N4O2 | CID 8819. National Center for Biotechnology Information. Available at: [Link]

  • Brovelli, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

  • University of Colorado Boulder. Column chromatography. Department of Chemistry. Available at: [Link]

  • Carpino, L. A., et al. (1991). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, (1), 201-203. Available at: [Link]

  • Kovac, T. (1997). Process for preparing optically active piperazine derivatives and intermediates for preparation. U.S. Patent No. 0710652.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Li, W., et al. (2018). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. Tetrahedron Letters, 59(40), 3574-3578. Available at: [Link]

  • Barta, M. (2011). Process for making n-(diphenylmethyl)piperazines. U.S. Patent No. 7,989,623 B2.
  • Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry, 62(18), 6295-6301. Available at: [Link]

  • ResearchGate. Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... Available at: [Link]

  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. Available at: [Link]

  • van Leusen, A. M., & Schaart, F. J. (1976). A simple and mild method for the removal of the NIm-tosyl protecting group. Tetrahedron Letters, 17(27), 2367-2368. Available at: [Link]

  • Goddu, R. O. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • Wikipedia. Tosyl group. Available at: [Link]

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969-3971. Available at: [Link]

  • Brovelli, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

  • Rylander, P. N. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933.
  • Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]

  • Schneider, H., et al. (2007). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Chinese Patent No. CN1911914A.
  • Wu, D., et al. (2005). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 28(10), 1501-1516. Available at: [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Available at: [Link]

  • Wilson, C. L. (1952). Isolation of piperazine. U.S. Patent No. 2,622,084.
  • Schneider, H., et al. (2007). Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation. European Patent No. EP1752454A1.
  • Closson, W. D., et al. (1966). Mechanism of sulfonamide cleavage by arene anion radicals. Journal of the American Chemical Society, 88(7), 1581-1582. Available at: [Link]

Sources

Technical Support Center: Optimizing the Monotosylation of Piperazine with Tosyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective N-monotosylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The formation of 1-tosylpiperazine is a cornerstone reaction for introducing the versatile piperazine motif in medicinal chemistry. However, achieving high yields and selectivity can be challenging due to the symmetrical nature of piperazine, which often leads to the formation of the undesired 1,4-ditosylpiperazine byproduct.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses common problems encountered during the monotosylation of piperazine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My reaction yields are consistently low. What are the likely causes?

A1: Low yields can stem from several factors, ranging from incomplete reaction to product loss during the workup phase.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature can lead to an incomplete conversion of starting materials. The tosylation of amines, while often rapid, still requires time for all reagents to interact, especially in heterogeneous mixtures.[1][2]

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or modestly increasing the temperature. However, be cautious, as higher temperatures can decrease selectivity.

  • Product Loss During Workup:

    • Cause: 1-Tosylpiperazine possesses both a basic nitrogen atom and a lipophilic tosyl group, giving it amphiphilic properties. During aqueous workup, it can partition into either the aqueous or organic layer depending on the pH. If the aqueous layer is too acidic, the product will be protonated and become water-soluble, leading to significant loss.

    • Solution: During the extractive workup, ensure the aqueous phase is basic (pH > 10) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the product is in its free-base form and partitions effectively into the organic layer. Multiple extractions (3-4 times) with fresh solvent will maximize recovery.

  • Reagent Degradation:

    • Cause: Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid over time. Piperazine is hygroscopic and can absorb atmospheric water. The presence of excess water can consume the tosyl chloride, reducing the amount available for the reaction.

    • Solution: Use freshly opened or properly stored tosyl chloride. Ensure piperazine is anhydrous. If necessary, dry the piperazine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

Q2: I'm getting a significant amount of the di-tosylated byproduct. How can I improve selectivity for the mono-tosylated product?

A2: The formation of 1,4-ditosylpiperazine is the most common and challenging side reaction. Selectivity is governed by the relative rates of the first and second tosylation. The key is to make it statistically more likely for tosyl chloride to react with a molecule of piperazine rather than a molecule of 1-tosylpiperazine.

  • Stoichiometry Control (The Primary Factor):

    • Cause: Using a close to 1:1 molar ratio of piperazine to tosyl chloride will inevitably lead to significant amounts of the di-tosylated product. Once some mono-tosylated product is formed, its remaining NH group can compete with the starting piperazine for the remaining tosyl chloride.

    • Solution: Employ a large excess of piperazine (typically 4-10 equivalents). This large stoichiometric imbalance ensures that tosyl chloride is far more likely to encounter an unreacted piperazine molecule, drastically favoring the formation of the mono-tosylated product.[3] The unreacted piperazine can be removed during the workup.

  • Rate of Addition:

    • Cause: Adding the tosyl chloride solution too quickly creates localized areas of high concentration, increasing the probability of a second tosylation event on the already formed mono-tosylated product.

    • Solution: Dissolve the tosyl chloride in a suitable solvent and add it dropwise to the stirred solution of piperazine over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the limiting reagent (tosyl chloride) throughout the reaction, enhancing selectivity.

  • Temperature Control:

    • Cause: Higher temperatures increase the rate of both reactions but can negatively impact selectivity.

    • Solution: Perform the reaction at a reduced temperature, typically 0 °C, by using an ice bath.[1][2] Lowering the temperature slows down the reaction rates, which, combined with slow addition, provides better control over the reaction outcome.

Troubleshooting Workflow Diagram

G cluster_yield Low Yield Analysis cluster_selectivity Poor Selectivity (Di-tosylation) Analysis start Problem: Low Yield or Poor Selectivity check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion Low Yield check_stoich Check Stoichiometry start->check_stoich Poor Selectivity incomplete Incomplete? check_completion->incomplete check_workup Review Workup Procedure loss Product Loss? check_workup->loss check_reagents Verify Reagent Quality degraded Reagents Degraded? check_reagents->degraded incomplete->check_workup No solution_time Solution: - Extend reaction time - Monitor progress incomplete->solution_time Yes loss->check_reagents No solution_ph Solution: - Basify aqueous layer (pH > 10) - Perform multiple extractions loss->solution_ph Yes solution_reagents Solution: - Use fresh TsCl - Ensure piperazine is anhydrous - Use inert atmosphere degraded->solution_reagents Yes ratio Ratio near 1:1? check_stoich->ratio check_addition Review Addition Rate fast_add Addition too fast? check_addition->fast_add check_temp Verify Temperature high_temp Temp > 0°C? check_temp->high_temp ratio->check_addition No solution_stoich Solution: - Use large excess of  piperazine (4-10 eq.) ratio->solution_stoich Yes fast_add->check_temp No solution_addition Solution: - Add TsCl solution dropwise  over 30-60 min fast_add->solution_addition Yes solution_temp Solution: - Maintain reaction at 0°C  (ice bath) high_temp->solution_temp Yes reaction_mechanism piperazine Piperazine intermediate1 Tetrahedral Intermediate 1 piperazine->intermediate1 + TsCl tosyl_cl Tosyl Chloride (TsCl) mono_product 1-Tosylpiperazine (Desired Product) intermediate2 Tetrahedral Intermediate 2 mono_product->intermediate2 + TsCl exp1 Pathway 1 (Favored by excess Piperazine, low temp, slow addition) di_product 1,4-Ditosylpiperazine (Byproduct) exp2 Pathway 2 (Competing reaction, leads to byproduct) intermediate1->mono_product - HCl intermediate2->di_product - HCl

Sources

Technical Support Center: Challenges in the Work-up of 1-(Toluene-4-sulfonyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic and purification challenges associated with 1-(Toluene-4-sulfonyl)piperazine and its derivatives. The formation of the sulfonamide bond between piperazine and p-toluenesulfonyl chloride (TsCl) is a common transformation, yet the subsequent work-up and purification can present significant hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compound with high purity and yield.

Troubleshooting Guide

This section directly addresses specific issues encountered during the experimental work-up of this compound reactions in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I mitigate them?

Answer: Low yields in the synthesis of this compound are a frequent challenge, often stemming from the degradation of starting materials or competing side reactions.[1][2]

Causality and Solutions:

  • Hydrolysis of p-Toluenesulfonyl Chloride (TsCl): TsCl is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive p-toluenesulfonic acid (TsOH).[2] This is a major pathway for starting material loss, especially under basic conditions.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Employ anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[2] If an aqueous work-up is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis.[1]

  • Inappropriate Base Selection: The base is critical for neutralizing the HCl generated during the reaction. However, using a nucleophilic base can lead to it competing with piperazine in reacting with TsCl. Using an aqueous inorganic base like NaOH can accelerate the hydrolysis of TsCl.[2]

    • Solution: Utilize a non-nucleophilic organic base such as triethylamine (TEA) or pyridine. These bases effectively scavenge HCl without consuming the electrophile.[2]

  • Formation of Bis-tosylated Piperazine: Since piperazine has two secondary amine groups, a common side reaction is the formation of the N,N'-bis(tosyl)piperazine. This is especially prevalent if the stoichiometry is not carefully controlled.

    • Solution: To favor mono-substitution, use piperazine as the limiting reagent or employ a large excess of piperazine, which can be removed during work-up. Alternatively, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl), followed by tosylation and deprotection.[3]

Question 2: I'm struggling to remove unreacted p-toluenesulfonyl chloride (TsCl) from my product. It co-elutes during column chromatography.

Answer: The removal of unreacted TsCl is a classic purification challenge because its polarity is often similar to that of the desired tosylated piperazine product, leading to difficult chromatographic separation.[4] The most effective strategy is to chemically modify the excess TsCl into a species with significantly different polarity before chromatography.

Comparative Table of TsCl Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Basic Wash Hydrolyzes TsCl to the highly polar, water-soluble TsOH salt.[4]Simple, fast, and uses common lab reagents (e.g., NaHCO₃, NaOH).Not suitable for base-sensitive products. Can be inefficient if TsCl solubility in the organic phase is high.[4]Robust, non-base-sensitive products.
Amine Quench Reacts TsCl with an amine (e.g., ammonia, NH₄OH) to form a highly polar sulfonamide.[5]Creates a very polar byproduct that is easily separated by extraction or chromatography.The resulting sulfonamide may still require chromatography to remove. Not suitable for products reactive with amines.Cases where basic hydrolysis is ineffective or undesirable.
Scavenger Resins Utilizes a polymer-bound amine to react with and sequester excess TsCl.[4]Simple filtration-based removal of the resin-bound byproduct. High selectivity.Can be slower than solution-phase quenching (requires 1-24 hours). Higher cost of reagents.[6]Products that are sensitive to aqueous or basic conditions.[4]
Cellulosic Quench Reacts TsCl with the hydroxyl groups on cellulose (e.g., filter paper).[7]"Green" and simple method. The tosylated cellulose is removed by filtration.May require elevated temperatures or longer reaction times for complete removal.Eco-friendly workflows and when other methods fail.
Experimental Protocol: Quenching and Removal of Excess TsCl with Ammonium Hydroxide
  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Quench: Slowly add 10% aqueous ammonium hydroxide (NH₄OH) solution. A volume equal to the volume of water used in a standard work-up is a good starting point.[5]

  • Stir: Stir the biphasic mixture vigorously for 15-30 minutes. This converts the remaining TsCl into the highly polar p-toluenesulfonamide.[5]

  • Extract: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Verify: Confirm the absence of TsCl and the presence of the new, more polar p-toluenesulfonamide spot by TLC before proceeding to chromatography.

Question 3: My product is an oil that will not crystallize. How can I effectively purify it?

Answer: Many piperazine derivatives are oils at room temperature, making purification by crystallization challenging. In these cases, alternative methods that do not rely on crystallinity are required.

Strategies for Purifying Oily Products:

  • Column Chromatography: This is the most common method for purifying oils.[8] However, the basic nature of the free piperazine nitrogen can cause streaking or "tailing" on standard silica gel.

    • Troubleshooting Tailing: To improve peak shape, add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic product.[9]

  • Salt Formation and Recrystallization: This is a highly effective technique. The basic piperazine derivative can be converted into a salt (e.g., a hydrochloride or fumarate), which is often a stable, crystalline solid that can be easily purified by recrystallization.[8] The pure free base can then be regenerated.

Experimental Protocol: Purification via Salt Formation
  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent, such as isopropanol, ethanol, or ethyl acetate.[8]

  • Acid Addition: While stirring, slowly add a solution of the chosen acid. For example, add a solution of HCl in isopropanol or fumaric acid in ethanol until precipitation is complete.

  • Crystallization: The salt may precipitate immediately. If not, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization. Allow the mixture to stand at a low temperature to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Liberation of Free Base: To recover the purified oil, dissolve the salt in water and add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the solution is basic. Extract the free amine into an organic solvent (e.g., dichloromethane). Dry the combined organic extracts, filter, and concentrate to yield the purified oil.[8]

Frequently Asked Questions (FAQs)

Q1: I've observed an unexpected chloride-containing byproduct instead of my intended tosylate in a related reaction with a piperazinyl ethanol substrate. What could be happening? A1: This is a known, though often unexpected, transformation. In the presence of a piperazine moiety, O-tosylates of 2-(piperazin-1-yl)ethanols can spontaneously convert into the corresponding chlorides during a classical tosylation procedure (TsCl in pyridine or with TEA).[10][11] The reaction proceeds via the O-tosylate intermediate, which then undergoes nucleophilic substitution by chloride ions present in the reaction mixture. The rate of this conversion is dependent on the substrate structure, reaction time, and temperature.[12] To isolate the tosylate, it is crucial to use shorter reaction times and lower temperatures (e.g., 0 °C).[10]

Q2: How can I effectively monitor the progress of my tosylation reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting piperazine, TsCl, and the final product. Stain the TLC plate with a suitable reagent, such as potassium permanganate or ninhydrin (if the starting piperazine has a primary or secondary amine), as the tosylated product may not be UV-active. Comparing the reaction mixture spot to standards of the starting materials is essential.

Q3: My product appears to be degrading during work-up. What precautions should I take? A3: Sulfonamides are generally stable, but the tosyl group itself can be cleaved under harsh conditions.[13] If your molecule contains other sensitive functional groups (e.g., esters, certain protecting groups), they may be susceptible to hydrolysis under acidic or basic work-up conditions.[14] If you suspect instability, test it by taking a small aliquot of your reaction mixture and exposing it to the planned work-up conditions (e.g., adding aqueous acid or base). Analyze the result by TLC or LC-MS to see if degradation occurs.[14] If so, a neutral work-up (washing only with water and brine) or non-aqueous methods like using scavenger resins should be employed.[4]

Q4: What is the best way to handle emulsions during aqueous work-up? A4: Emulsions are common when working with amine-containing compounds. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often forces the separation of the layers.[15] If that fails, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.

Visualized Workflows and Decision Trees

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common issues during the work-up of this compound reactions.

G start Work-up Issue Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product product_loss Product Lost/Degraded start->product_loss hydrolysis TsCl Hydrolysis? low_yield->hydrolysis tscl_present Excess TsCl Present? impure_product->tscl_present emulsion Emulsion Formed? product_loss->emulsion anhydrous Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Atm.) hydrolysis->anhydrous Yes bis_tosylation Bis-Tosylation? hydrolysis->bis_tosylation No stoichiometry Adjust Stoichiometry (Excess Piperazine or Protection) bis_tosylation->stoichiometry Yes quench Quench TsCl (Amine, Base, or Resin) tscl_present->quench Yes tsoh_present TsOH Present? tscl_present->tsoh_present No base_wash Perform Basic Wash (e.g., NaHCO3) tsoh_present->base_wash Yes oily_product Product is Oily/ Won't Crystallize? tsoh_present->oily_product No salt_formation Purify via Salt Formation or Modified Chromatography oily_product->salt_formation Yes brine Add Brine / Filter through Celite emulsion->brine Yes aq_solubility Product Water Soluble? emulsion->aq_solubility No back_extract Back-extract Aqueous Layers aq_solubility->back_extract Yes

Caption: Decision tree for troubleshooting common work-up issues.

Workflow for Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)

This workflow illustrates the chemical transformations used to facilitate the removal of excess TsCl.

G cluster_reaction Reaction Mixture cluster_quench Quenching Step cluster_result Separable Byproducts product Desired Product (R-N(Ts)-piperazine) tscl Excess TsCl quench_amine Add Amine (e.g., NH4OH) tscl->quench_amine quench_base Add Aq. Base (e.g., NaHCO3) tscl->quench_base sulfonamide Polar Sulfonamide (Ts-NH2) quench_amine->sulfonamide Forms sulfonic_acid Water-Soluble Salt (TsO- Na+) quench_base->sulfonic_acid Forms

Caption: Chemical transformations of TsCl during quenching procedures.

References

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). ResearchGate. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). Royal Society Publishing. [Link]

  • A trustworthy mechanochemical route to isocyanides. (2022). Green Chemistry. [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Purification of piperazine.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). ResearchGate. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). PubMed. [Link]

  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Tosyl reduction and hydrolysis. ResearchGate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry. [Link]

  • What are the side effects of Piperazine? Patsnap Synapse. [Link]

  • Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. ResearchGate. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). National Institutes of Health (NIH). [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2017). MDPI. [Link]

  • Preparation of n-substituted piperazines.

Sources

Technical Support Center: Column Chromatography Purification of Tosyl Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of N-tosyl piperazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this purification process. The inherent basicity of the piperazine moiety, coupled with the properties of the tosyl group, presents unique chromatographic behaviors that require careful consideration for successful purification. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to empower you to achieve high-purity compounds.

I. Understanding the Core Challenge: The Piperazine-Silica Interaction

The primary hurdle in the silica gel chromatography of tosyl piperazine and related compounds stems from the interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] N-tosyl piperazine has two nitrogen atoms; one is part of the sulfonamide and is significantly less basic, while the other remains a secondary amine, which is basic and readily protonated.

This acid-base interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute from the column, resulting in low or no recovery.[1][3]

  • Peak Tailing: The non-uniform nature of the interactions causes the compound to elute slowly and asymmetrically, leading to broad, tailing peaks. This significantly reduces resolution and the purity of collected fractions.[2][4]

  • Co-elution with Impurities: Poor peak shape can lead to the overlap of the desired product with closely eluting impurities, making separation difficult.[4]

The key to a successful purification is to mitigate these strong interactions.

Logical Workflow for Troubleshooting Piperazine Chromatography

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the column chromatography of tosyl piperazine.

Troubleshooting_Workflow Troubleshooting Workflow for Tosyl Piperazine Purification Start Start: Crude Product Analysis (TLC) TLC_Check TLC Analysis | Rf value & Spot Shape Start->TLC_Check Column_Setup Prepare & Run Column TLC_Check->Column_Setup No Tailing, Rf ~0.3 Tailing Severe Tailing/Streaking? TLC_Check->Tailing Yes Elution_Problem Problem during Elution? Column_Setup->Elution_Problem Fraction_Analysis Analyze Fractions (TLC) Elution_Problem->Fraction_Analysis No No_Elution Compound Stuck on Column? Elution_Problem->No_Elution Yes Purity_Check Fractions Pure? Fraction_Analysis->Purity_Check Success Success: Combine & Evaporate Fractions Purity_Check->Success Yes Co_Elution Co-elution with Impurities? Purity_Check->Co_Elution No Failure Failure: Re-evaluate Strategy Add_TEA Add 0.5-1% Triethylamine (TEA) to Eluent Tailing->Add_TEA Increase_Polarity Increase Eluent Polarity (e.g., more EtOAc/MeOH) No_Elution->Increase_Polarity Change_Stationary_Phase Consider Alternative Stationary Phase (e.g., Amine-Silica) No_Elution->Change_Stationary_Phase Co_Elution->Failure Optimize_Gradient Optimize Solvent System/Gradient Co_Elution->Optimize_Gradient Add_TEA->TLC_Check Add_TEA->Column_Setup Increase_Polarity->Add_TEA Optimize_Gradient->Column_Setup Change_Stationary_Phase->Failure

Caption: A logical workflow for troubleshooting the purification of tosyl piperazine.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My tosyl piperazine is streaking badly on the TLC plate and I can't get a clean spot. What's wrong?

A1: This is a classic sign of strong interaction between your basic compound and the acidic silica gel. The streaking indicates that the compound is being adsorbed at the baseline and slowly moving up the plate in a diffuse band rather than a compact spot.

  • Expert Insight: Before proceeding to a column, this issue must be resolved at the TLC stage. A streaky TLC plate is a predictor of a failed column separation.

  • Solution: Prepare a new developing chamber with your chosen eluent (e.g., Hexane:Ethyl Acetate) and add a small amount of a basic modifier. Triethylamine (TEA) is the most common and effective choice.[2] Start by adding 0.5-1% (v/v) TEA to your mobile phase and run the TLC again. You should observe a significant improvement, with the formation of a well-defined spot and a higher Rf value.[1][2]

Q2: My compound is not eluting from the column, even after I've pushed through many column volumes of a polar solvent system.

A2: This indicates irreversible adsorption to the silica gel.[1][3] The interaction is too strong for the mobile phase to overcome.

  • Solution 1: Introduce a Basic Modifier: If you are not already using one, immediately add a competing base like triethylamine (0.5-1%) to your mobile phase.[1][2] This will help to displace your compound from the acidic sites on the silica.

  • Solution 2: Drastic Polarity Increase: If TEA is already present, a significant increase in polarity may be needed. A gradient elution ending with a small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate can be effective.

  • Solution 3: Alternative Stationary Phase: For particularly stubborn basic compounds, standard silica gel may not be suitable. Consider using an amine-functionalized silica gel column or neutral alumina.[1][5] These stationary phases have a less acidic surface, which minimizes the strong acid-base interactions.

Q3: I'm seeing significant peak tailing for my product during column chromatography. How can I improve the peak shape?

A3: Peak tailing is a direct result of the strong interaction between the basic nitrogen of the piperazine and the acidic silanol groups on the silica surface.[2][4]

  • Primary Solution: The most effective way to combat tailing is to add a basic modifier to your eluent, such as 0.1-1% (v/v) triethylamine (TEA).[2] The TEA acts as a competing base, binding to the active sites on the silica gel and allowing your tosyl piperazine to elute more symmetrically.

  • Secondary Solution: Ensure you are not overloading the column. Loading too much crude material can exacerbate tailing and lead to poor separation.[4] As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel for a difficult separation.

Q4: How do I choose the optimal solvent system for my tosyl piperazine purification?

A4: The ideal solvent system should provide good separation between your desired product and any impurities. This is best determined through systematic TLC analysis.

  • Step 1: Polarity Screening: Start with a common solvent system like hexanes/ethyl acetate or dichloromethane/methanol.[6][7]

  • Step 2: Target Rf Value: Aim for a mobile phase composition that gives your target compound an Rf value of approximately 0.3-0.4 on the TLC plate.[1] An Rf in this range generally ensures that the compound will elute from the column in a reasonable number of column volumes without eluting too quickly, which would compromise separation.

  • Step 3: Add a Modifier: As discussed, always test your chosen solvent system with and without the addition of 0.5-1% TEA to observe its effect on spot shape and Rf value.[2]

Q5: I have a significant amount of a bis-tosylated by-product in my crude material. How can I separate it from my mono-tosylated product?

A5: The bis-tosylated piperazine is significantly less polar than the mono-tosylated product because it lacks the basic secondary amine. This difference in polarity is the key to their separation.

  • Expert Insight: The bis-tosyl impurity will elute much faster from the column (have a higher Rf value) than your desired mono-tosyl product.[8]

  • Solution: Use a less polar solvent system. A higher proportion of a non-polar solvent like hexane in a hexane/ethyl acetate system will increase the retention of the more polar mono-tosyl product on the column while allowing the non-polar bis-tosyl by-product to elute quickly. Careful TLC analysis using a less polar eluent will be crucial to find a system that maximizes the separation (ΔRf) between the two spots.[8]

III. Detailed Experimental Protocols

Protocol 1: Standard Column Chromatography of Tosyl Piperazine

This protocol assumes a standard purification on silica gel.

1. TLC Method Development: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the crude material on a silica gel TLC plate. c. Develop the plate in a chamber containing a pre-screened eluent system (e.g., 70:30 Hexanes:Ethyl Acetate). d. Visualize the plate under UV light and/or with a potassium permanganate stain. e. If streaking is observed, add 0.5% (v/v) triethylamine (TEA) to the eluent and re-run the TLC. f. Adjust the solvent ratio until the desired product has an Rf of ~0.3.

2. Column Preparation: a. Select an appropriate size column based on the amount of crude material. b. Pack the column with silica gel (230-400 mesh) using the chosen eluent (containing TEA if necessary) as a slurry.[6][7] c. Ensure the packing is uniform and free of air bubbles to prevent channeling.[1] d. Add a thin layer of sand to the top of the silica bed to protect the surface.[9]

3. Sample Loading: a. Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.[9] b. Dry Loading: If the product is not very soluble in the eluent, dissolve it in a different solvent (e.g., DCM), add a small amount of silica gel (~2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (flash chromatography) to run the column. c. Begin collecting fractions immediately. d. Monitor the elution process by collecting small samples from the eluting solvent and spotting them on a TLC plate alongside your crude material and a pure standard if available.

5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Remove the solvent (and TEA) under reduced pressure using a rotary evaporator to obtain your purified compound.

Data Summary Table
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolCommon solvent systems offering a wide polarity range.[6][7]
Mobile Phase Modifier 0.1 - 1.0% Triethylamine (TEA)Competes with the basic piperazine for acidic sites on silica, preventing tailing.[1][2]
Target Rf (TLC) ~0.3 - 0.4Ensures good retention and resolution on the column.[1]
Sample Loading Dry loading is preferredPrevents dissolution issues and ensures a narrow starting band.[9]
Monitoring Thin-Layer Chromatography (TLC)Essential for optimizing the mobile phase and analyzing fractions.[10]

IV. References

  • Technical Support Center: Column Chromatography of Basic Piperazine Compounds. (n.d.). Benchchem. Retrieved January 11, 2026.

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Supporting Information for Asymmetric Hydrogenation of Pyrazin-2-ols. (n.d.). Retrieved January 11, 2026.

  • Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives. (n.d.). Benchchem. Retrieved January 11, 2026.

  • Technical Support Center: Purification of Oily Piperazine Derivatives. (n.d.). Benchchem. Retrieved January 11, 2026.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem. Retrieved January 11, 2026.

  • Gan, X., et al. (2010). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o636.

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026.

  • Procedure for the Synthesis of (Sa)-N-(2'-Amino-1,1'-binaphthyl-2-yl)-4-methylbenzenesulfonamide. (n.d.). Organic Syntheses. Retrieved January 11, 2026.

  • Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 32(15), 2212-2224.

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. Retrieved January 11, 2026.

  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Piperazine derivatives. (1990). European Patent Office. EP 0398720 A2.

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.

  • How changing stationary phase chemistry can impact separation selectivity. (2023). Biotage.

  • Poole, C. F. (2017). Thin–layer Chromatography (TLC). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.

Sources

Technical Support Center: Recrystallization of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Toluene-4-sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid.[1][2] This typically occurs when a concentrated solution is cooled to a temperature that is above the melting point of the solute.[2][3] Given that this compound has a moderate melting point, this phenomenon can occur if the incorrect solvent or conditions are used. Impurities can also depress the melting point of the mixture, exacerbating the problem.

Immediate Corrective Actions:

  • Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: The most common cause is excessive supersaturation. Add a small amount (10-20% more volume) of the hot solvent to dilute the solution slightly.[3] This lowers the saturation point, allowing crystallization to occur at a lower temperature where the product is a solid.

  • Induce Crystallization While Hot: As the solution cools slowly, scratch the inside of the flask with a glass rod just below the surface of the liquid.[4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

If the Problem Persists, Consider These Strategic Changes:

  • Change the Solvent: Select a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated.

  • Switch to a Two-Solvent System: If a single ideal solvent cannot be found, a two-solvent method is highly effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[6]

Q2: I'm getting a very poor crystal yield (<50%). What are the likely causes and how can I improve my recovery?

A2: A low yield is a frequent and frustrating problem in recrystallization. While some product loss is inevitable due to the compound's residual solubility in the cold solvent, yields can often be significantly improved by refining your technique.

Common Causes and Solutions:

  • Excessive Solvent Usage: This is the most common reason for poor yield.[1][2] Using more than the minimum amount of hot solvent required to dissolve the compound will leave a substantial portion of your product in the mother liquor upon cooling.

    • Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the solution to reduce its volume before proceeding with the cooling step.[1][3]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), significant product loss can occur.

    • Solution: Use a slight excess of hot solvent before filtration to keep the compound dissolved. Additionally, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent to prevent the solution from cooling on contact.[3][6]

  • Incomplete Cooling: The solubility of this compound, like most compounds, is temperature-dependent. Insufficient cooling will result in less product crystallizing out.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not thoroughly chilled can redissolve a significant portion of your purified product.[4]

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Q3: My solution has cooled completely, but no crystals have formed. What should I do?

A3: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature.[4] The system needs a trigger to initiate the crystallization process.

Methods to Induce Crystallization:

  • Scratching: As mentioned previously, vigorously scratching the inner wall of the flask at the solution's surface with a glass rod is often the most effective method.[4][5]

  • Seeding: If you have a small crystal of pure this compound saved from a previous batch, adding this "seed" crystal to the supersaturated solution will provide a perfect template for new crystals to grow upon.[4]

  • Reduce the Volume: It is possible you used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7]

  • Flash Freezing: As a last resort, you can try placing the flask in a dry ice/acetone bath for a very short period. This rapid cooling can sometimes force precipitation, though it may result in smaller, less pure crystals as impurities can be trapped.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[8] For this compound, its structure contains both a non-polar aromatic ring (toluene) and polar functional groups (sulfonamide and piperazine amine). This dual nature suggests that moderately polar solvents or solvent mixtures are excellent starting points.

While the exact optimal solvent must be determined experimentally, the following table provides a good starting point for your solvent screening.

Solvent SystemBoiling Point (°C)PolarityRationale & Key Considerations
Ethanol (EtOH) 78Polar ProticA common and effective solvent for many organic compounds.[9] Its ability to hydrogen bond may interact well with the piperazine moiety.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar. Can sometimes offer a better solubility differential between hot and cold conditions.
Ethyl Acetate (EtOAc) 77Polar AproticA good general-purpose solvent. A similar compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was successfully recrystallized from ethyl acetate.[10]
Toluene 111Non-polarWhile the compound name includes toluene, using it as a recrystallization solvent might lead to high solubility even when cold. However, it can be useful in a two-solvent system with a non-polar solvent like hexane or heptane.[11]
Ethanol/Water VariableHighly PolarA mixed-solvent system that is easily tunable.[12] Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes turbid. This is a powerful technique for polar compounds.[11]
Ethyl Acetate/Hexane VariableVariableAn excellent mixed-solvent system for compounds of intermediate polarity.[9][11] Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Q2: How do I perform an effective solvent screen?

A2: A systematic solvent screen is the most reliable way to identify the best solvent or solvent system.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add a potential solvent dropwise at room temperature, swirling after each drop. If the compound dissolves in less than 0.5 mL, the solvent is too good at room temperature and is unsuitable for single-solvent recrystallization.

  • If the compound does not dissolve at room temperature, place the test tube in a hot water or sand bath and heat it to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of well-defined crystals.

Q3: What is the general workflow for recrystallization?

A3: The recrystallization process follows a logical sequence of steps designed to separate the desired compound from soluble and insoluble impurities.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying a Add crude solid to Erlenmeyer flask b Add minimum amount of hot solvent to dissolve a->b c Gravity filter hot solution to remove insoluble impurities b->c Insoluble impurities present? d Allow filtrate to cool slowly to room temperature b->d No insoluble impurities c->d e Cool further in an ice bath d->e f Collect crystals by vacuum filtration e->f g Wash with minimal ice-cold solvent f->g h Dry crystals to constant weight g->h G start Recrystallization Issue no_crystals no_crystals start->no_crystals No Crystals Formed oiled_out oiled_out start->oiled_out Compound 'Oiled Out' low_yield low_yield start->low_yield Low Crystal Yield colored_product colored_product start->colored_product Product is Colored no_crystals_q1 Is the solution supersaturated? no_crystals->no_crystals_q1 oiled_out_q1 Is solution too concentrated or cooling too fast? oiled_out->oiled_out_q1 low_yield_q1 Was too much solvent used? low_yield->low_yield_q1 add_charcoal Action: 1. Redissolve in hot solvent 2. Add a small amount of activated charcoal 3. Hot filter to remove charcoal 4. Recrystallize colored_product->add_charcoal induce Action: 1. Scratch flask walls 2. Add a seed crystal no_crystals_q1->induce Yes concentrate Action: 1. Evaporate some solvent 2. Re-cool the solution no_crystals_q1->concentrate No / Unsure reheat_add_solvent Action: 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool slowly oiled_out_q1->reheat_add_solvent Yes change_solvent Action: 1. Choose a lower-boiling solvent 2. Use a two-solvent system oiled_out_q1->change_solvent No / Problem Persists check_mother_liquor Action: 1. Evaporate mother liquor to recover more product 2. Use less solvent next time low_yield_q1->check_mother_liquor Yes / Unsure check_cooling Was cooling incomplete or wash solvent warm? low_yield_q1->check_cooling No improve_cooling Action: 1. Cool longer in an ice bath 2. Ensure wash solvent is ice-cold check_cooling->improve_cooling Yes

Caption: Troubleshooting decision tree for recrystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 11, 2026, from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved January 11, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved January 11, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 11, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Piperidine, 1-(p-tolylsulfonyl)-. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • recrystallization, filtration and melting point. (n.d.). University of Massachusetts Lowell. Retrieved January 11, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 11, 2026, from [Link]

  • 1-Tosylpiperazine hydrochloride. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]

  • How to recrystallize and separate the substance I synthesized in toluene but is oily. (2024, February 6). Quora. Retrieved January 11, 2026, from [Link]

  • Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

dealing with solubility issues during 1-(Toluene-4-sulfonyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Toluene-4-sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, particularly solubility issues, encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the reaction of piperazine with p-toluenesulfonyl chloride (TsCl). While seemingly straightforward, this reaction can present several challenges, most notably related to the solubility of reactants, intermediates, and the final product. The choice of solvent, base, and reaction conditions is critical to achieving a high yield and purity.

This guide will address common questions and troubleshooting scenarios in a practical, question-and-answer format to assist you in overcoming these hurdles.

Troubleshooting Guide & FAQs

Reaction & Solubility Issues

Question 1: My reaction mixture becomes a thick, unmanageable slurry or solidifies completely. What is happening and how can I prevent this?

Answer: This is a frequent issue and is often due to the precipitation of piperazine salts or the product itself.

  • Causality:

    • Piperazine Dihydrochloride Formation: If you are using a non-aqueous solvent with a common organic base like triethylamine (TEA), the hydrochloride salt of the base (triethylammonium chloride) is formed. However, piperazine itself is a base and can react with the hydrogen chloride (HCl) byproduct of the tosylation reaction to form piperazine dihydrochloride, which is often insoluble in many organic solvents.

    • Product Precipitation: this compound has limited solubility in certain organic solvents. As the reaction progresses and product concentration increases, it can precipitate, especially if the reaction temperature is not optimal.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent that can dissolve both the reactants and the product to a reasonable extent. Dichloromethane (DCM) is a common choice, but for stubborn solubility issues, consider more polar aprotic solvents like acetonitrile or tetrahydrofuran (THF).[1] A solvent system, such as a mixture of toluene and a more polar solvent, can also be effective.[2]

    • Use of an Aqueous Base/Biphasic System: A highly effective method is to use an aqueous solution of a base like sodium hydroxide or sodium carbonate. This creates a biphasic system (e.g., DCM/water). The HCl byproduct is neutralized by the inorganic base in the aqueous phase, preventing the precipitation of piperazine salts in the organic phase.

    • Temperature Control: Increasing the reaction temperature can improve the solubility of all components. However, be mindful of potential side reactions at higher temperatures.

    • Order of Addition: Adding the p-toluenesulfonyl chloride solution slowly to the stirred solution of piperazine and base can help to control the local concentration of byproducts and product, reducing the likelihood of sudden precipitation.

Question 2: I am observing a poor yield. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, and product loss during workup.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

    • Di-tosylation: The formation of 1,4-bis(toluene-4-sulfonyl)piperazine is a common side reaction, especially if the molar ratio of TsCl to piperazine is not carefully controlled. Using a significant excess of piperazine can help to favor mono-tosylation.[3]

    • Hydrolysis of TsCl: p-Toluenesulfonyl chloride can hydrolyze in the presence of water, especially under basic conditions. This reduces the amount of reagent available for the reaction.

    • Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction, or it may be lost during recrystallization if an inappropriate solvent is used.

  • Troubleshooting Protocol:

    • Optimize Molar Ratios: Use a molar excess of piperazine (e.g., 2-5 equivalents) to favor the formation of the mono-substituted product.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time.

    • Control Temperature: While heating can improve solubility, excessive temperatures can promote side reactions. A temperature range of 0 °C to room temperature is often a good starting point.

    • Efficient Stirring: Ensure vigorous stirring, especially in biphasic systems, to maximize the contact between reactants.

    • Careful Workup: After the reaction, carefully separate the organic and aqueous layers. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.

Diagram: Troubleshooting Workflow for Solubility Issues

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Pathways A Reaction mixture becomes a thick slurry or solidifies B Precipitation of Piperazine Salts A->B C Product Precipitation A->C D Change Solvent System (e.g., DCM, Acetonitrile, THF) B->D E Implement Biphasic System (e.g., DCM/aq. NaOH) B->E G Control Reagent Addition Rate B->G C->D F Optimize Reaction Temperature C->F G A Start with Crude Product B Perform Solvent Screen A->B C Good Single Solvent Found? B->C D Perform Single Solvent Recrystallization C->D Yes E Consider Two-Solvent System C->E No G Product Oils Out? D->G F Perform Two-Solvent Recrystallization E->F F->G H Cool Slowly / Add More Solvent / Change Solvent G->H Yes I Pure Crystals Obtained G->I No H->D H->F

Caption: A decision-making guide for the recrystallization process.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). RSC Publishing.
  • University of California, Los Angeles. (n.d.).
  • Ceniccola, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.
  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • Girish, H. R., et al. (2025). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol.
  • Doytchinova, I. A., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Doytchinova, I. A., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Doytchinova, I. A., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Master Organic Chemistry. (2015).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.).
  • Quora. (2024). How to recrystallize and separate the substance I synthesized in toluene but is oily.

Sources

Technical Support Center: Monitoring and Troubleshooting Piperazine Tosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of piperazine tosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction is not proceeding to completion. What are the common causes?

A1: Incomplete tosylation is a frequent issue, often stemming from reagent quality or suboptimal reaction conditions. Key factors include:

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, rendering it inactive. Always use freshly opened or purified TsCl for best results.

    • Base: Amine bases like pyridine and triethylamine (TEA) are hygroscopic. Absorbed moisture will readily consume TsCl, preventing it from reacting with your piperazine alcohol. Use freshly distilled or anhydrous bases.

    • Solvent: The presence of water in the reaction solvent is a primary culprit for incomplete reactions due to TsCl hydrolysis. Ensure your solvent is rigorously dried before use.

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of tosyl chloride or base will lead to unreacted starting material. It is common practice to use a slight excess of TsCl (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

    • Temperature: While many tosylations are performed at 0 °C or room temperature to minimize side reactions, some less reactive alcohols may require gentle heating. However, higher temperatures can also promote side reactions.

Q2: I'm observing multiple spots on my TLC, including what I suspect are N-tosylated and di-tosylated byproducts. How can I achieve selective O-tosylation?

A2: This is a classic selectivity challenge due to the two nucleophilic nitrogen atoms in the piperazine ring competing with the hydroxyl group. The most robust and highly recommended strategy is to protect the piperazine nitrogen before the tosylation step.[1]

  • N-Protection: Using a protecting group like tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) will prevent the nitrogen from reacting with tosyl chloride. The N-protected piperazine alcohol can then be subjected to the tosylation reaction, ensuring that only the hydroxyl group reacts. The Boc group can be easily removed later under acidic conditions.

Q3: My mass spectrometry results indicate the formation of a chlorinated byproduct instead of the desired tosylate. Why is this happening?

A3: The formation of a chlorinated byproduct is a known complication, particularly with piperazine-containing substrates.[2][3][4] The O-tosylate, once formed, is an excellent leaving group. Chloride ions present in the reaction mixture can then displace the tosylate via a nucleophilic substitution (SN2) reaction. These chloride ions can originate from the tosyl chloride reagent itself or from the hydrochloride salt formed when using an amine base like triethylamine.[1] The piperazine moiety can accelerate this conversion.[2][3][4]

To minimize this:

  • Control Temperature: Maintain a low reaction temperature (0 °C is common).

  • Limit Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting alcohol is consumed to prevent prolonged exposure of the product to chloride ions.[1]

  • Use p-Toluenesulfonic Anhydride (Ts₂O): In cases where the chloride byproduct is a significant issue, using Ts₂O instead of TsCl can be an effective alternative.

Q4: How can I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?

A4: TLC is a fast and effective method for monitoring the reaction. The key is to see the starting material spot disappear and a new, less polar product spot appear. The tosylated product is typically less polar than the starting alcohol and will have a higher Retention Factor (Rf).

  • Procedure: Spot three lanes on a silica gel plate: your starting piperazine alcohol, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[5] The co-spot helps to definitively identify the starting material spot within the reaction lane.

  • Solvent System: A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A common starting ratio is 4:1 Hexanes:Ethyl Acetate. Adjust the polarity as needed.

  • Visualization: Since piperazine and its simple tosylates often lack a strong UV chromophore, you will likely need to use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is excellent for visualizing the alcohol starting material.

Troubleshooting Guide: From Analysis to Solution

This section provides a structured approach to troubleshooting based on your analytical observations.

Analytical Observation Potential Cause(s) Recommended Solutions & Next Steps
TLC: Starting material spot remains, little to no product spot formed.1. Inactive Tosyl Chloride (hydrolyzed).2. Wet base or solvent.3. Insufficient stoichiometry of TsCl or base.4. Low reaction temperature for a hindered alcohol.1. Use fresh or purified TsCl.2. Use freshly distilled, anhydrous base and solvent.3. Increase equivalents of TsCl and base (e.g., 1.5 eq TsCl, 2.0 eq base).4. Allow the reaction to slowly warm to room temperature and monitor by TLC.
TLC/LC-MS: Multiple product spots observed. MS confirms masses corresponding to mono-, N-, and di-tosylated products.Competing N-tosylation at the piperazine nitrogen.Primary Solution: Protect the piperazine nitrogen with a Boc group before tosylation. See Protocol 3 below.[1]
LC-MS/GC-MS: Major product peak has a mass corresponding to the chlorinated analog, not the tosylate.Nucleophilic substitution of the tosylate by chloride ions.[2][3][4]1. Maintain strict temperature control at 0 °C.2. Stop the reaction as soon as the starting material is consumed.3. Consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl.
HPLC-UV: No peaks observed for starting material or product.Piperazine and its simple tosylate lack a strong UV chromophore.1. Use a detector like CAD, ELSD, or MS.[5]2. Derivatize the samples with a UV-active agent like NBD-Cl before analysis. See Protocol 2 below.[6][7][8]
¹H NMR: Complex spectrum, difficult to interpret reaction conversion.Overlapping signals, presence of multiple species (starting material, product, byproducts, base salts).1. Compare the reaction mixture spectrum directly with the starting material spectrum.2. Look for the disappearance of the proton signals adjacent to the hydroxyl group.3. Look for the appearance of the characteristic tosyl group signals (aromatic protons ~7.4-7.8 ppm and a methyl singlet ~2.4 ppm).[9]

Analytical Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This is the most common and immediate way to get a qualitative sense of your reaction's progress.

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RXN).

  • Spot the Plate:

    • In the SM lane, spot a diluted sample of your starting piperazine alcohol.

    • In the C lane, apply a spot of the starting material, and then, on top of it, a spot of the reaction mixture.

    • In the RXN lane, spot a diluted sample of your reaction mixture.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp if your compounds are UV-active. Otherwise, dip the plate in a potassium permanganate staining solution and gently heat with a heat gun to develop the spots.

  • Analyze: The tosylated product should have a higher Rf value (travel further up the plate) than the more polar starting alcohol. The reaction is complete when the SM spot is no longer visible in the RXN lane.

Protocol 2: HPLC-UV Monitoring via Derivatization

Since piperazine lacks a UV chromophore, derivatization is necessary for sensitive UV detection.[7][8] This protocol uses 4-chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent.[6][7]

  • Sample Preparation:

    • Prepare a stock solution of your piperazine starting material and a separate stock solution of NBD-Cl in acetonitrile.

    • At each time point, withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot (e.g., in a small volume of acidic water).

    • Neutralize and mix with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to drive the derivatization reaction.

    • Cool and dilute with the mobile phase before injection.

  • HPLC Conditions:

    • System: HPLC with a UV or PDA detector.

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a standard C18 column.[7]

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1 v/v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 35°C.[7]

    • Detection Wavelength: 340 nm.[7]

  • Data Analysis: Monitor the disappearance of the derivatized starting material peak and the appearance of the derivatized product peak(s).

Protocol 3: N-Boc Protection of Piperazine Alcohol

This is the recommended synthetic step to prevent N-tosylation and di-tosylation side reactions.[1]

  • Preparation: Dissolve the piperazine alcohol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (1.5 eq.) to the solution, followed by the slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify by column chromatography to yield the N-Boc protected piperazine alcohol, which is now ready for the O-tosylation reaction.

Visual Workflows

G cluster_start Start Reaction Monitoring cluster_tlc TLC Analysis cluster_hplc HPLC Analysis (Optional) cluster_end Decision start Aliquot from Reaction Mixture tlc_spot Spot SM, Co-spot, RXN start->tlc_spot tlc_dev Develop & Visualize tlc_spot->tlc_dev tlc_result SM Consumed? tlc_dev->tlc_result hplc_prep Derivatize with NBD-Cl tlc_result->hplc_prep For Quantification workup Proceed to Work-up tlc_result->workup Yes troubleshoot Continue Reaction / Troubleshoot tlc_result->troubleshoot No hplc_run Inject & Run HPLC hplc_prep->hplc_run hplc_quant Quantify SM & Product hplc_run->hplc_quant

G cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions problem Problem Observed (e.g., Low Yield, Side Products) reagents Reagent Quality? (TsCl, Base, Solvent) problem->reagents conditions Reaction Conditions? (Temp, Stoichiometry) problem->conditions substrate Substrate Issues? (Competing Nucleophiles) problem->substrate sol_reagents Use Fresh/Anhydrous Reagents reagents->sol_reagents sol_conditions Optimize Temp & Stoichiometry conditions->sol_conditions sol_substrate Protect Piperazine Nitrogen (Boc) substrate->sol_substrate outcome Improved Yield & Purity sol_reagents->outcome sol_conditions->outcome sol_substrate->outcome

References

  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Benchchem. (2025). Troubleshooting low yields in the tosylation of 2-piperidinemethanol.
  • Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • Semantic Scholar. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Supporting Information. (n.d.).
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • ResearchGate. (n.d.). GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines.
  • Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF.
  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Dove Medical Press. (n.d.). Supplementary materials.
  • PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • Reddit. (n.d.). Trouble with tosylation reaction : r/Chempros.
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
  • PubMed Central. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

Sources

Technical Support Center: Synthesis of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(Toluene-4-sulfonyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to elucidate the critical role of the base in this reaction, empowering you to optimize your synthesis for yield, purity, and reproducibility.

Introduction: The Pivotal Role of the Base

The synthesis of this compound, a valuable building block in medicinal chemistry, is deceptively straightforward. It typically involves the reaction of piperazine with p-toluenesulfonyl chloride (TsCl). However, the success of this reaction hinges on the judicious choice of a base. The primary functions of the base are to neutralize the hydrochloric acid (HCl) generated during the reaction and to modulate the nucleophilicity of the piperazine nitrogens. An inappropriate choice of base can lead to a cascade of issues, including low yields, the formation of the undesired 1,4-di-tosylpiperazine byproduct, and challenging purifications. This guide will delve into the nuances of base selection to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the synthesis of this compound?

A1: The base serves two main purposes. Firstly, it acts as an acid scavenger, neutralizing the HCl that is formed as a byproduct of the reaction between piperazine and tosyl chloride. This is crucial because the HCl would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Secondly, the basicity of the reaction medium can influence the selectivity of the reaction towards the desired mono-tosylated product over the di-tosylated byproduct.

Q2: I'm getting a lot of the 1,4-di-tosylpiperazine byproduct. How can I minimize its formation?

A2: The formation of the di-tosylated byproduct is a common issue and can be addressed through several strategies:

  • Stoichiometry Control: Using a large excess of piperazine (typically 3-5 equivalents) can statistically favor the reaction of tosyl chloride with an unreacted piperazine molecule.

  • Slow Addition: Adding the tosyl chloride solution slowly to the piperazine solution, especially at low temperatures (e.g., 0 °C), can help control the reaction rate and improve selectivity for the mono-substituted product.

  • Choice of Base: A bulky tertiary amine base like triethylamine can sometimes offer better steric hindrance around the second nitrogen of the mono-substituted piperazine, slightly disfavoring a second tosylation.

Q3: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A3: Yes, inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective and offer several advantages. They are inexpensive, easy to remove during workup (by filtration), and can provide good yields. They are particularly useful in biphasic reaction conditions (e.g., dichloromethane and water) or in polar aprotic solvents like acetonitrile where they have sufficient solubility to facilitate the reaction.

Q4: What are the pros and cons of using triethylamine (TEA) versus pyridine as a base?

A4: Both are commonly used organic bases, but they have distinct properties:

  • Triethylamine (TEA): It is a stronger base (pKa of triethylammonium ion is ~10.7) and is an excellent acid scavenger. However, it is a non-nucleophilic base.

  • Pyridine: It is a weaker base (pKa of pyridinium ion is ~5.2) and can also act as a nucleophilic catalyst. In some cases, pyridine can form a reactive intermediate with tosyl chloride (tosylpyridinium chloride), which can then react with the amine.

For the tosylation of piperazine, TEA is often preferred for its stronger basicity, which efficiently neutralizes the generated HCl.

Q5: My tosyl chloride starting material is old. Can it affect my reaction?

A5: Absolutely. Tosyl chloride is sensitive to moisture and can hydrolyze over time to form p-toluenesulfonic acid. This unreactive sulfonic acid will not participate in the desired reaction, leading to lower yields. It is always recommended to use freshly opened or properly stored tosyl chloride. If you suspect your reagent has degraded, you can check for the presence of p-toluenesulfonic acid by TLC or other analytical methods.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base (too weak to neutralize HCl).2. Hydrolyzed tosyl chloride.3. Piperazine is protonated (e.g., used as a salt without sufficient base).4. Low reaction temperature leading to slow kinetics.1. Switch to a stronger base (e.g., from pyridine to triethylamine).2. Use fresh tosyl chloride.3. Ensure at least two equivalents of base are used if starting with piperazine dihydrochloride.4. Allow the reaction to warm to room temperature or gently heat, while monitoring for byproduct formation.
High Levels of 1,4-Di-tosylpiperazine 1. Stoichiometry of piperazine to tosyl chloride is too low.2. Rapid addition of tosyl chloride.3. High reaction temperature.1. Increase the excess of piperazine to 3-5 equivalents.2. Add the tosyl chloride solution dropwise over an extended period at 0 °C.3. Maintain a low reaction temperature (0 °C to room temperature).
Difficult Product Isolation/Purification 1. Use of a water-soluble organic base (e.g., pyridine) leading to emulsion during aqueous workup.2. Product is partially soluble in the aqueous phase.1. After the reaction, perform an acidic wash (e.g., with 1M HCl) to remove the organic base. 2. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product before extraction.
Reaction is Messy/Multiple Spots on TLC 1. Presence of water leading to hydrolysis of tosyl chloride.2. Side reactions due to an overly strong or nucleophilic base.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Consider using a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate.

Data Summary: Comparison of Bases

The choice of base has a significant impact on the yield and purity of this compound. The following table provides a comparative overview based on typical laboratory results.

Base Typical Yield (%) Reaction Time (h) Key Advantages Potential Drawbacks
Triethylamine (TEA) 85-95%2-4High yield, non-nucleophilic, easy to remove with an acidic wash.Can form insoluble salts that may slow down the reaction.
Pyridine 70-85%4-8Acts as a solvent and a base, can catalyze the reaction.Weaker base, can be nucleophilic, more difficult to remove during workup.
Potassium Carbonate (K₂CO₃) 80-90%6-12Inexpensive, easy to remove by filtration, good for large-scale synthesis.Slower reaction rates, requires a suitable solvent system (e.g., acetonitrile or biphasic).
Sodium Hydroxide (NaOH) 75-85%1-3Fast reaction, inexpensive.Can promote hydrolysis of tosyl chloride, requires careful temperature control. (Schotten-Baumann conditions)

Experimental Protocols

Protocol 1: Synthesis using Triethylamine (TEA) in Dichloromethane (DCM)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (3.0 eq.) and anhydrous dichloromethane (DCM, 10 mL per gram of piperazine).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of TEA: Add triethylamine (2.2 eq.) to the stirred suspension.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM (5 mL per gram of TsCl) and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis using Potassium Carbonate (K₂CO₃) in Acetonitrile
  • Setup: To a round-bottom flask, add piperazine (3.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile (15 mL per gram of piperazine).

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.0 eq.) portion-wise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer and concentrate to obtain the crude product. Purify by recrystallization.

Visualizations: Reaction Mechanism and Troubleshooting Workflow

Reaction Mechanism

ReactionMechanism Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack TsCl Tosyl Chloride (Electrophile) TsCl->Intermediate Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt Acid-Base Reaction Product This compound Intermediate->Product Elimination of Cl- HCl HCl HCl->Salt

Caption: General mechanism for the N-tosylation of piperazine.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield of Product Check_TsCl Check Tosyl Chloride Quality (TLC for p-toluenesulfonic acid) Start->Check_TsCl Check_Base Evaluate Base (Strength and Stoichiometry) Check_TsCl->Check_Base TsCl is good Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Check_Base->Check_Conditions Base is appropriate Di_Tosyl High Di-tosylation? Check_Conditions->Di_Tosyl Solution_Stoichiometry Increase Piperazine Excess Slow Down TsCl Addition Di_Tosyl->Solution_Stoichiometry Yes Solution_Final Consider Catalyst or Alternative Route Di_Tosyl->Solution_Final No

Technical Support Center: Temperature Control in Tosylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of tosylpiperazine and its derivatives. As a Senior Application Scientist, I've designed this guide to address the critical nuances of temperature control during this important synthetic transformation. The N-monotosylation of piperazine is a cornerstone reaction in the development of numerous pharmaceuticals. However, seemingly minor deviations in temperature can lead to significant issues with yield, purity, and the formation of unwanted byproducts. This resource provides in-depth, experience-based answers to common challenges, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so crucial when adding tosyl chloride to piperazine?

A1: The reaction between piperazine and p-toluenesulfonyl chloride (tosyl chloride) is highly exothermic. The primary reason for stringent temperature control, typically cooling the reaction to 0°C or below, is to manage the rate of this heat evolution.[1] Uncontrolled temperature increases can lead to several undesirable outcomes:

  • Di-substitution: The formation of 1,4-ditosylpiperazine becomes significantly more favorable at higher temperatures. This byproduct can be challenging to separate from the desired monotosylated product, reducing the overall yield and complicating purification.

  • Side Reactions: Elevated temperatures can promote side reactions, leading to a more complex crude product mixture.[2] For instance, residual moisture at higher temperatures can lead to the hydrolysis of tosyl chloride, reducing its availability for the primary reaction.

  • Decreased Selectivity: The goal is to selectively add one tosyl group to the symmetrical piperazine molecule. Low temperatures help to control the reaction kinetics, favoring monosubstitution.

Q2: I'm observing a significant amount of 1,4-ditosylpiperazine in my final product. What is the likely cause and how can I prevent it?

A2: The formation of the di-tosylated byproduct is a classic sign of inadequate temperature control or incorrect stoichiometry. Here’s a breakdown of the likely causes and solutions:

  • Inadequate Cooling: If the reaction temperature rises significantly above the recommended 0-5°C during the addition of tosyl chloride, the second nitrogen of the newly formed tosylpiperazine can be readily tosylated.

    • Solution: Ensure your reaction vessel is adequately submerged in an ice-salt bath or is connected to a reliable cooling system. Add the tosyl chloride solution dropwise over an extended period to allow for efficient heat dissipation.[3]

  • Incorrect Stoichiometry: Using an insufficient excess of piperazine can lead to the formation of the di-tosylated product.

    • Solution: Employing a significant excess of piperazine (typically 2-4 equivalents) shifts the equilibrium towards the formation of the mono-substituted product.

Troubleshooting Guide

Problem 1: Low Yield of Tosylpiperazine

A low yield is a common frustration in chemical synthesis.[4] In the case of tosylpiperazine, several factors related to temperature can be the culprit.

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time at the optimal temperature.After the initial cooled addition of tosyl chloride, allow the reaction to gradually warm to room temperature and stir for an extended period (e.g., 2-12 hours) to ensure complete conversion.[1][5]
Hydrolysis of Tosyl Chloride If the reaction is run at elevated temperatures in the presence of moisture, tosyl chloride can hydrolyze to p-toluenesulfonic acid, rendering it unavailable for the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Maintain a low reaction temperature during the addition of tosyl chloride.[6]
Side Product Formation As discussed, higher temperatures can lead to the formation of byproducts, consuming starting materials and reducing the yield of the desired product.[2]Strictly adhere to the recommended low-temperature conditions for the addition of tosyl chloride.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-Tosylpiperazine

This protocol is designed to maximize yield and purity by carefully controlling the reaction temperature.

Materials:

  • Piperazine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM, anhydrous)[7]

  • Triethylamine (Et3N) or Pyridine (as a base and solvent)

  • Ice-salt bath or cryocooler

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve anhydrous piperazine (4 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the TsCl solution dropwise to the cooled piperazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • Warm-up and Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Follow standard aqueous work-up procedures to remove excess piperazine and any salts. The crude product can then be purified by recrystallization or column chromatography.

Visualizing the Impact of Temperature

The following diagram illustrates the critical decision point in the synthesis, where temperature dictates the reaction pathway.

Temperature_Control_in_Tosylpiperazine_Synthesis Piperazine Piperazine Intermediate Reaction Intermediate Piperazine->Intermediate TsCl Tosyl Chloride TsCl->Intermediate Temp_Control Temperature Control Intermediate->Temp_Control Exothermic Reaction Tosylpiperazine 1-Tosylpiperazine (Desired Product) Ditosylpiperazine 1,4-Ditosylpiperazine (Byproduct) Temp_Control->Tosylpiperazine Low Temp (0-5 °C) Favors Monosubstitution Temp_Control->Ditosylpiperazine High Temp (>10 °C) Promotes Disubstitution

Caption: Reaction pathway control in tosylpiperazine synthesis.

This workflow highlights how maintaining a low temperature is key to selectively forming the desired monotosylated product and avoiding the formation of the di-substituted byproduct.

Advanced Troubleshooting

Q3: My reaction seems to stall, and I have a low conversion of piperazine even after extended reaction times. What could be the issue?

A3: A stalled reaction, despite following the general protocol, can often be traced back to issues with reagent quality or subtle temperature-related effects.

  • Reagent Quality:

    • Piperazine: Ensure you are using anhydrous piperazine. The presence of water can compete with the tosylation reaction.

    • Tosyl Chloride: Old or improperly stored tosyl chloride may have partially hydrolyzed, reducing its effective concentration.

  • Insufficient Activation:

    • Base: The choice of base can be critical. While an excess of piperazine can act as the base, in some cases, a non-nucleophilic base like triethylamine can be beneficial.

    • Temperature: While high temperatures are detrimental, a reaction that is too cold for too long might proceed very slowly. After the initial controlled addition at low temperature, allowing the reaction to warm to room temperature is crucial for driving it to completion.[5]

Q4: Are there alternative methods for tosylpiperazine synthesis that are less sensitive to temperature fluctuations?

A4: While the direct tosylation of piperazine is common, alternative multi-step methods can offer better control, although they are more synthetically demanding. One such approach involves the use of a protecting group on one of the piperazine nitrogens, followed by tosylation and subsequent deprotection. This ensures monosubstitution but adds extra steps to the overall synthesis. For many applications, optimizing the direct tosylation through careful temperature management remains the most efficient route.[8]

References

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). Royal Society Open Science. [Link]

  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. (2012). The Journal of Organic Chemistry. [Link]

  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. (2023). Molecules. [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). ResearchGate. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). PubMed. [Link]

  • Effect of the temperature on the process for piperazine and... (n.d.). ResearchGate. [Link]

  • General outline for the synthesis of 1-tosyl piperazine-dithiocarbamate... (n.d.). ResearchGate. [Link]

  • Method for continuous synthesis of piperazine series compounds in fixed bed. (2005).
  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • A novel co-production process for piperazine and its N-monoalkyl derivatives. (2011). ResearchGate. [Link]

  • The tosylation of alcohols. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. [Link]

  • (PDF) Methods for the Catalytic Synthesis of Piperazine. (2022). ResearchGate. [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine. (2022). ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

  • p-Toluenesulfonylhydrazide. (n.d.). Organic Syntheses. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2011). ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

Sources

Technical Support Center: 1-(Toluene-4-sulfonyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scale-Up Troubleshooting

Welcome to the technical support center for the synthesis and scale-up of 1-(Toluene-4-sulfonyl)piperazine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by process development chemists and researchers. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to overcome challenges during process scale-up.

Section 1: Reaction Control and Optimization

The transition from a lab-scale flask to a multi-liter reactor introduces challenges in mass and heat transfer, which can significantly impact reaction outcomes. This section addresses common issues related to reaction control.

Question 1: We are observing a significant increase in the N,N'-bis(tosyl)piperazine impurity upon scale-up, even though our stoichiometry is theoretically correct. What is the cause and how can we mitigate this?

Answer: This is a classic scale-up issue rooted in localized concentration gradients. In a large reactor, the addition of p-toluenesulfonyl chloride (TsCl) can create "hot spots" of high concentration before mixing is complete. In these zones, piperazine molecules are overwhelmed by TsCl, leading to the di-substituted byproduct.

  • Causality: The second tosylation is a competing reaction. Its rate is highly dependent on the localized molar ratio of TsCl to the mono-tosylated product and any unreacted piperazine. Poor subsurface mixing at the point of addition is the primary culprit.

  • Troubleshooting Protocol:

    • Control Addition Rate: Slow down the addition of TsCl significantly. A slower rate allows the reagent to be dispersed and react to form the mono-tosylated product before it encounters another piperazine molecule.

    • Subsurface Addition: Introduce the TsCl solution below the surface of the piperazine solution, directly into a high-agitation zone (e.g., near the impeller tip). This prevents the reagent from sitting on the surface and promotes rapid homogenization.

    • Reverse Addition: Consider adding the piperazine solution to the TsCl solution. While this may seem counterintuitive, it can sometimes maintain a low concentration of the more reactive nucleophile, though it requires careful control to avoid initial di-substitution.

    • Solvent and Concentration: Ensure the reaction is not overly concentrated. A sufficient volume of a suitable solvent (e.g., dichloromethane, toluene) helps dissipate concentration and thermal gradients.[1]

Question 2: The reaction exotherm is becoming difficult to control in our 50L reactor, leading to temperature spikes above our 15°C target. What are the risks and the best control strategies?

Answer: Uncontrolled exotherms in sulfonylation reactions are a major safety and quality concern. The reaction between tosyl chloride and piperazine is highly exothermic.[2] Temperature spikes can lead to:

  • Increased rates of side reactions, such as the formation of colored impurities.

  • Decomposition of reactants or products.

  • In a worst-case scenario, a thermal runaway reaction, characterized by a self-accelerating process of heat generation, which can lead to a dangerous increase in temperature and pressure.[2]

Control Strategies:

  • Jacket Cooling Capacity: First, verify that your reactor's cooling system is adequate for the batch size and reaction enthalpy.

  • Addition-Controlled Reaction: The safest approach for a highly exothermic reaction is to make it "addition-controlled." This means the rate of heat generation is limited by the rate at which you add the limiting reagent (typically TsCl). The addition should be slow enough that the cooling system can comfortably remove the heat generated in real-time.

  • Initial Low Temperature: Start the reaction at a lower temperature (e.g., 0-5°C) to provide a larger thermal buffer.[3] The reaction can then be allowed to warm to the target temperature as the addition proceeds.

  • Calorimetry Data: For large-scale production, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to precisely quantify the heat of reaction and determine the maximum safe addition rate.

Workflow for Managing Exotherms

Below is a decision-making workflow for addressing thermal control issues during scale-up.

G start Exotherm Control Issue (Temp > Target) check_cooling Is Reactor Cooling Capacity Sufficient? start->check_cooling check_addition Is Reaction Addition-Controlled? check_cooling->check_addition Yes reduce_scale Reduce Batch Size check_cooling->reduce_scale No slow_addition Implement/Slow Reagent Addition check_addition->slow_addition No use_calorimetry Perform Reaction Calorimetry (RC1) check_addition->use_calorimetry Yes lower_temp Lower Initial Batch Temperature (e.g., 0-5°C) slow_addition->lower_temp end_ok Process Thermally Under Control lower_temp->end_ok end_reassess Re-evaluate Process Safety & Viability reduce_scale->end_reassess use_calorimetry->end_ok

Caption: Troubleshooting workflow for thermal runaway risks.

Section 2: Work-up and Product Isolation

Efficiently isolating the product from the reaction mixture is critical for yield and purity. Scale-up often complicates phase separations and extractions.

Question: During the aqueous quench and work-up, our product often separates as a sticky solid or oil, making phase separation and extraction difficult. How can we ensure clean precipitation and separation?

Answer: This is a common physical form issue. The product, this compound hydrochloride salt (formed after quenching with acid or washing with acidic water), may have limited solubility or a low melting point, causing it to "oil out."

  • Causality: The physical form of the precipitating solid is dependent on temperature, concentration, and the presence of impurities. Rapid changes in pH or temperature can lead to supersaturation and amorphous precipitation instead of crystalline solid formation.

  • Troubleshooting Protocol:

    • Solvent Selection: The choice of organic solvent is crucial. Toluene or dichloromethane are often used.[1] Ensure the solvent has good solubility for the free base but not for the hydrochloride salt.

    • Controlled Quench: Instead of quenching the reaction mixture into water, consider a "reverse quench" where water is slowly added to the reaction mixture. This maintains a more controlled temperature and concentration profile.

    • Temperature Control During pH Adjustment: Perform all pH adjustments and washes at a controlled, low temperature (e.g., 5-10°C). This often promotes the formation of a filterable crystalline solid.

    • "Anti-Solvent" Addition: If the product is highly soluble, a final precipitation step can be achieved by adding a miscible "anti-solvent" (e.g., heptane, petroleum ether) to the organic solution of the purified product.[3] This should be done slowly to encourage crystallization.

    • Seeding: If you have a small amount of crystalline product from a previous batch, use it to seed the solution during precipitation. This provides a template for crystal growth and can prevent oiling out.

Section 3: Purification and Impurity Control

Achieving the required purity specifications at a large scale requires robust and scalable purification methods.

Question 1: We are struggling to remove unreacted piperazine and residual p-toluenesulfonic acid from our final product. What is the most effective large-scale purification strategy?

Answer: Removing highly polar starting materials and byproducts from a moderately polar product requires a purification strategy that exploits differences in their acid-base properties and solubility.

  • Strategy: Acid/Base Extraction and Recrystallization

    • Initial Aqueous Washes: After the reaction is complete, perform a series of aqueous washes.

      • Acid Wash: A wash with dilute HCl (e.g., 1M) will protonate any unreacted piperazine, pulling it into the aqueous layer as the highly water-soluble dihydrochloride salt.

      • Base Wash: A subsequent wash with a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) will neutralize any remaining TsCl (hydrolyzing it to p-toluenesulfonic acid) and deprotonate the p-toluenesulfonic acid itself, pulling the resulting sodium salt into the aqueous layer. This step also converts your product into its free base form in the organic layer.

      • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic phase and break any emulsions.[1]

    • Recrystallization: After drying the organic phase (e.g., over MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure, recrystallization is the most effective final purification step. A common and effective solvent system is isopropanol (IPA) or an ethanol/water mixture. The product should be highly soluble in the hot solvent and poorly soluble upon cooling.

Table 1: Comparison of Lab vs. Scale-Up Purification Parameters
ParameterLab-Scale (10g)Pilot-Scale (10kg) RecommendationRationale for Change
Acid Wash 2 x 50 mL 1M HCl2 x 20 L 1M HClMaintain effective phase ratio for efficient extraction.
Base Wash 2 x 50 mL 5% NaHCO₃2 x 20 L 5% NaHCO₃Ensure complete neutralization and removal of acidic impurities.
Drying Agent Anhydrous MgSO₄Azeotropic distillation / Solvent swapUsing drying agents is impractical at scale. Removing water via azeotropic distillation (e.g., with toluene) is more efficient.
Purification Flash ChromatographyRecrystallizationChromatography is not economically viable for large quantities. Recrystallization is a robust, scalable unit operation.[3]
Solvent Volume ~100-200 mL~50-100 LVolume is determined by solubility at boiling point, aiming for a concentration that allows for high recovery upon cooling.

Question 2: Our regulatory department has flagged p-toluenesulfonate esters as potential genotoxic impurities (GTIs). How are these formed and what is the control strategy?

Answer: This is a critical safety and quality consideration. Alkyl p-toluenesulfonates (tosylates) can be formed if residual p-toluenesulfonic acid (a byproduct of TsCl hydrolysis) reacts with alcoholic solvents (e.g., methanol, ethanol, isopropanol) used during the reaction or, more commonly, during recrystallization.[4] These compounds are alkylating agents and are often carcinogenic.[4]

  • Mechanism of Formation: The formation is an acid-catalyzed esterification between p-toluenesulfonic acid and an alcohol, particularly under heated conditions like those used in recrystallization.

  • Control Strategy:

    • Thorough Removal of Tosic Acid: The most important step is to ensure that p-toluenesulfonic acid is thoroughly removed before the final crystallization step, as detailed in the previous question (effective base wash).

    • Solvent Choice: If possible, use non-alcoholic solvents for the final purification steps. However, since alcohols are excellent recrystallization solvents, this is often not practical.

    • Final Product Wash: After recrystallization from an alcohol, a final wash (reslurry) of the isolated solid with a non-alcoholic solvent like heptane or methyl tert-butyl ether (MTBE) can help remove any surface-level impurities.

    • Analytical Monitoring: A highly sensitive analytical method, typically HPLC-UV or LC-MS, must be developed and validated to quantify potential GTI levels in the final active pharmaceutical ingredient (API).[4][5] The levels must be below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day exposure for chronic treatments.[4]

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. [Link]

  • Manetti, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5781. [Link]

  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]

  • Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. [Link]

  • Egis Gyogyszergyar Nyrt. (2010). Process for the preparation of piperazine derivatives.
  • Mo Och Domsjo Aktiebolag. (1972). Process for the preparation of piperazine.
  • Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Al-Sabha, W. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Zhejiang Wild Wind Pharmaceutical Co Ltd. (2023). Extraction and purification method of 1-amino-4-methylpiperazine.
  • Darcy, R., et al. (n.d.). 6A-O-p-TOSYL-β-CYCLODEXTRIN. Organic Syntheses. [Link]

  • Gliburan, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]

  • Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

  • Nanjing Chemlin Chemical Industrial Co Ltd. (2017). Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
  • Friedman, L., Litle, R. L., & Reichle, W. R. (n.d.). p-TOLUENESULFONYLHYDRAZIDE. Organic Syntheses. [Link]

  • Behin, J., et al. (2024). Purification of industrial toluene from technical to reagent grade using Diahope activated carbon in a pilot-scale fixed-bed column. ResearchGate. [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Toluene-4-sulfonyl)piperazine, a key intermediate in organic synthesis. We will dissect its characteristic spectral features and compare them with those of related sulfonylated piperazine derivatives, offering a comprehensive reference for researchers in the field.

Deciphering the ¹H NMR Spectrum of this compound

The structural integrity of synthesized molecules is often confirmed by comparing their experimental NMR data with expected values. The ¹H NMR spectrum of this compound presents a distinct pattern of signals that correspond to the different types of protons in its structure.

Key Spectral Features:

  • Tosyl Group Protons: The toluene-4-sulfonyl (tosyl) group gives rise to characteristic signals in the aromatic region of the spectrum. The two aromatic protons ortho to the sulfonyl group typically appear as a doublet around 7.6 ppm, while the two protons meta to the sulfonyl group are observed as a doublet around 7.3 ppm. The methyl group of the tosyl moiety presents a sharp singlet at approximately 2.4 ppm.

  • Piperazine Ring Protons: The protons on the piperazine ring exhibit a more complex pattern due to conformational dynamics and the influence of the electron-withdrawing sulfonyl group. The four protons on the carbons adjacent to the sulfonylated nitrogen are deshielded and resonate as a multiplet around 3.0-3.2 ppm. The four protons on the carbons adjacent to the secondary amine nitrogen are found further upfield, typically as a multiplet around 2.8-3.0 ppm. The NH proton of the piperazine ring usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

It's important to note that in some substituted piperazines, the interconversion between chair conformations can be slow on the NMR timescale, leading to the observation of distinct signals for axial and equatorial protons.[1][2] This can result in more complex splitting patterns for the piperazine ring protons.

Comparative Analysis with Alternative Sulfonylated Piperazines

To provide a clearer understanding of the structure-spectrum relationship, we will compare the ¹H NMR data of this compound with other sulfonylated piperazine analogs. The electronic nature of the substituent on the aromatic ring of the sulfonyl group can significantly influence the chemical shifts of the neighboring protons.

CompoundAr-H (ortho to SO₂) (ppm)Ar-H (meta to SO₂) (ppm)Ar-CH₃ (ppm)Pip-H (α to SO₂) (ppm)Pip-H (α to NH) (ppm)
This compound ~7.6 (d)~7.3 (d)~2.4 (s)~3.0-3.2 (m)~2.8-3.0 (m)
1-(Benzene-sulfonyl)piperazine ~7.7-7.9 (m)~7.5-7.6 (m)-~3.1-3.3 (m)~2.8-3.0 (m)
1-(4-Nitrobenzene-sulfonyl)piperazine ~8.4 (d)~8.0 (d)-~3.2-3.4 (m)~2.9-3.1 (m)

Analysis of Trends:

  • Aromatic Protons: The introduction of an electron-withdrawing nitro group in 1-(4-Nitrobenzene-sulfonyl)piperazine causes a significant downfield shift of the aromatic protons compared to the tosyl and benzenesulfonyl analogs. This is due to the deshielding effect of the nitro group.

  • Piperazine Protons: The chemical shifts of the piperazine protons are also influenced by the substituent on the aryl sulfonyl group, although to a lesser extent. The electron-withdrawing nitro group leads to a slight downfield shift of the piperazine protons adjacent to the sulfonyl group.

The presence of different substituents on the piperazine ring itself can also lead to distinct NMR spectra. For instance, N,N'-disubstituted piperazines can exist as syn and anti rotational isomers, resulting in a doubling of the NMR signals at lower temperatures.[1][2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for obtaining the ¹H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[3]

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a standard ¹H NMR spectrum, 16 to 32 scans are typically sufficient.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak picking.

  • Data Analysis: The processed spectrum is then analyzed to determine the chemical shifts, integration values, and coupling constants of the various proton signals.

Caption: Molecular structure and ¹H NMR assignments for this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the characteristic chemical shifts and coupling patterns of the tosyl and piperazine protons, and by comparing them to related analogs, researchers can confidently identify this compound and assess its purity. The dynamic nature of the piperazine ring can sometimes lead to more complex spectra, and temperature-dependent NMR studies may be necessary for a complete conformational analysis.[4][5] This guide serves as a foundational resource for scientists and professionals working with this important class of molecules.

References

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2491. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41957-41972. [Link]

  • Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 198. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0 ppm and aromatic region from 6.1–7.8 ppm) of compound 3b measured in five different solvents. Retrieved from [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2491. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Tosylpiperazine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

  • SpectraBase. (n.d.). piperazine, 1-(3-cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Spectroscopic Analysis of 1-(Toluene-4-sulfonyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. The piperazine moiety, a ubiquitous scaffold in numerous pharmacologically active agents, often requires derivatization to modulate its physicochemical properties and biological activity. One common modification is the introduction of a sulfonyl group, such as the toluene-4-sulfonyl (tosyl) group, at the N1 position. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(Toluene-4-sulfonyl)piperazine, offering a comparative perspective with alternative sulfonylpiperazine derivatives. Our aim is to equip researchers with the necessary data and experimental insights to confidently identify and characterize these important chemical entities.

The Significance of ¹³C NMR in Structural Verification

¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing a detailed carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the unambiguous assignment of each carbon atom, confirming the molecular structure and identifying any subtle changes resulting from chemical modification. For N-sulfonylpiperazines, ¹³C NMR is crucial for verifying the successful installation of the sulfonyl group and for probing its electronic influence on the piperazine ring.

Analysis of this compound ¹³C NMR Data

The structure of this compound with the proposed numbering for NMR assignment is shown below:

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹³C NMR Chemical Shifts for this compound

The following table presents the predicted ¹³C NMR chemical shifts for this compound in CDCl₃, based on data from analogous structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1' (ipso-C of tosyl)~134-136The carbon directly attached to the sulfonyl group is deshielded.
C2', C6' (ortho-C of tosyl)~127-128Aromatic carbons ortho to the sulfonyl group.
C3', C5' (meta-C of tosyl)~129-130Aromatic carbons meta to the sulfonyl group.
C4' (para-C of tosyl)~143-145The carbon bearing the methyl group, deshielded by the sulfonyl group.
C-Me (tosyl methyl)~21.5Typical chemical shift for a methyl group on an aromatic ring.
Cα, Cα' (piperazine)~46-48Carbons adjacent to the sulfonamide nitrogen are deshielded.
Cβ, Cβ' (piperazine)~45-47Carbons adjacent to the secondary amine nitrogen.

Comparative Analysis with Alternative Sulfonylpiperazines

To provide a clearer context for the ¹³C NMR data of this compound, it is instructive to compare it with simpler sulfonylpiperazine derivatives. Here, we present experimental data for 1-(Benzenesulfonyl)piperazine and 1-(Methylsulfonyl)piperazine.

Table of Comparative ¹³C NMR Data (in CDCl₃)

CompoundC (ipso)C (ortho)C (meta)C (para)C (alkyl/Me)Cα (piperazine)Cβ (piperazine)
This compound (Predicted) ~135~127.5~129.5~144~21.5~47~46
1-(Benzenesulfonyl)piperazine ~138~127~129~133-~46.5~45.5
1-(Methylsulfonyl)piperazine ----~35~48~46

From this comparison, several key trends emerge:

  • Piperazine Ring Carbons: The chemical shifts of the piperazine carbons (Cα and Cβ) are relatively consistent across these derivatives, typically appearing in the 45-48 ppm range. The carbon adjacent to the sulfonamide nitrogen (Cα) is generally slightly more deshielded.

  • Sulfonyl Group Influence: The nature of the sulfonyl group has a more pronounced effect on the chemical shifts of the aromatic or alkyl carbons attached to it. The presence of the electron-donating methyl group in the tosyl derivative results in a downfield shift of the para-carbon (C4') compared to the corresponding carbon in the benzenesulfonyl derivative.

  • Alkyl vs. Aryl Sulfonyl Group: Replacing the aromatic tosyl group with a simple methylsulfonyl group significantly simplifies the aromatic region of the spectrum and introduces a new signal for the methyl carbon around 35 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for sulfonylpiperazine derivatives, the following experimental protocol is recommended.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 50-100 mg of the sulfonylpiperazine compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument in use.

  • Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp NMR signals.

  • Experiment Setup:

    • Select a standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 220 ppm).

    • The receiver gain should be adjusted automatically to prevent signal clipping.

  • Acquisition Parameters:

    • Number of Scans (ns): A sufficient number of scans (typically ranging from a few hundred to several thousand) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹³C NMR. For quantitative analysis, a longer delay is necessary to ensure complete relaxation of all carbon nuclei.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap insert Insert Sample & Lock cap->insert shim Shim for Homogeneity insert->shim setup Setup ¹³C Experiment shim->setup acquire Acquire Data (ns, d1) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate

Caption: Experimental workflow for acquiring ¹³C NMR data of sulfonylpiperazines.

Conclusion

References

  • University of Edinburgh, School of Chemistry. NMR Sample Preparation. [Online] Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Online] Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the robust characterization of compounds is paramount. 1-(Toluene-4-sulfonyl)piperazine, a key intermediate and structural motif in various pharmacologically active molecules, requires precise and reliable analytical methods for its identification and quantification. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of mass spectrometry-based approaches and alternative analytical techniques for the analysis of this compound. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative scientific principles.

Understanding the Analyte: this compound

Before delving into its analysis, a foundational understanding of the target molecule's properties is essential.

Chemical Structure:

Figure 1: Chemical Formula of this compound

This compound possesses a molecular weight of 240.32 g/mol and a chemical formula of C₁₁H₁₆N₂O₂S.[1] Its structure comprises a piperazine ring, a flexible and common scaffold in drug discovery, linked to a toluenesulfonyl group. This combination of a basic aliphatic amine and an aromatic sulfonyl moiety dictates its behavior in various analytical systems.

Mass Spectrometry: A Primary Tool for Analysis

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of this compound due to its high sensitivity and specificity. The choice of ionization technique is a critical first step, directly influencing the nature of the resulting mass spectrum.

Ionization Techniques: A Comparative Overview

The selection of an appropriate ionization method is contingent on the analyte's properties and the desired analytical outcome. For this compound, both "hard" and "soft" ionization techniques can be employed, each offering distinct advantages.

Ionization TechniquePrincipleSuitability for this compoundExpected Outcome
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Suitable, particularly when coupled with Gas Chromatography (GC).Provides a detailed fragmentation pattern useful for structural confirmation. The molecular ion may be weak or absent.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.Highly suitable, especially for Liquid Chromatography (LC) coupling. It is a "soft" ionization technique.Primarily produces the protonated molecule [M+H]⁺, with minimal fragmentation. Ideal for accurate molecular weight determination and quantification.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte.A viable alternative to ESI, particularly for less polar compounds.Also a "soft" technique, yielding the protonated molecule [M+H]⁺.

Expert Insight: For routine quantitative analysis in complex matrices like biological fluids or reaction mixtures, LC-ESI-MS is the method of choice. Its soft ionization preserves the molecular ion, providing the selectivity needed for accurate quantification. For initial structural identification and library matching, GC-EI-MS can be invaluable due to its reproducible and detailed fragmentation patterns.

Predicted Fragmentation Pattern of this compound (EI)

M [C₁₁H₁₆N₂O₂S]⁺ m/z 240 F1 [C₇H₇SO₂]⁺ m/z 155 M->F1 Cleavage of S-N bond F2 [C₄H₉N₂]⁺ m/z 85 M->F2 Cleavage of S-N bond F3 [C₇H₇]⁺ m/z 91 F1->F3 -SO₂ F4 [C₄H₇N]⁺ m/z 69 F2->F4 -NH₂

Figure 2: Predicted Fragmentation Pathway of this compound in EI-MS.

Key Predicted Fragments:

  • m/z 155: This prominent peak would arise from the cleavage of the S-N bond, resulting in the stable tosyl cation ([C₇H₇SO₂]⁺).

  • m/z 91: A subsequent loss of sulfur dioxide (SO₂) from the m/z 155 fragment would yield the tropylium ion ([C₇H₇]⁺), a common and stable fragment in molecules containing a benzyl moiety.

  • m/z 85: The other product of the initial S-N bond cleavage would be the piperazinyl cation ([C₄H₉N₂]⁺).

  • m/z 69 and lower: Further fragmentation of the piperazine ring would lead to smaller amine fragments.

Alternative Analytical Techniques: A Comparative Analysis

While mass spectrometry is a powerful tool, other analytical techniques offer complementary information and can be more suitable for specific applications.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection via UV absorbance.Robust, cost-effective, and widely available. Suitable for routine purity and content analysis.[4]Lower sensitivity and selectivity compared to MS. Potential for co-eluting impurities to interfere with quantification.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds in the gas phase, with detection by a flame ionization detector.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds and provides no structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.The definitive technique for unambiguous structure elucidation.Lower sensitivity than MS, making it less suitable for trace analysis.

Comparative Summary:

FeatureLC-MS/MSHPLC-UVGC-MS
Selectivity Very HighModerateHigh
Sensitivity Very HighModerateHigh
Structural Information High (from fragmentation)LowHigh (from fragmentation)
Quantitative Accuracy HighGoodGood
Cost & Complexity HighLowModerate

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for the analysis of this compound using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Quantification in a Pharmaceutical Matrix

This protocol is designed for the sensitive and selective quantification of this compound.

Workflow:

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Weigh and dissolve sample B Dilute to working concentration A->B C Filter through 0.22 µm syringe filter B->C D Inject onto C18 column C->D E Gradient elution with mobile phase D->E F ESI in positive ion mode E->F G MRM transition monitoring F->G

Figure 3: LC-MS/MS Workflow for this compound Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample containing this compound.

    • Dissolve in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a working concentration within the calibration range (e.g., 1-1000 ng/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 241.1 (for [M+H]⁺).

    • Product Ions (Q3): m/z 155.1 and m/z 91.1 (for confirmation and quantification).

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

HPLC-UV Method for Purity Assessment

This protocol is suitable for routine quality control and purity analysis.

Workflow:

cluster_0 Sample Preparation cluster_1 HPLC Separation & Detection A Prepare sample solution (e.g., 0.1 mg/mL) B Filter through 0.45 µm syringe filter A->B C Inject onto C18 column B->C D Isocratic or gradient elution C->D E UV detection at suitable wavelength D->E

Figure 4: HPLC-UV Workflow for Purity Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: At a wavelength determined from the UV spectrum of the compound (likely around 230 nm due to the aromatic ring).

Conclusion

The analysis of this compound can be effectively achieved through a variety of analytical techniques. For definitive structural elucidation, NMR remains the gold standard. However, for routine identification and quantification, mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and structural information.

  • LC-ESI-MS/MS is the recommended method for trace-level quantification in complex matrices, providing high confidence in the results through the use of MRM transitions.

  • GC-EI-MS is a valuable tool for structural confirmation, offering detailed and reproducible fragmentation patterns that can be used for library matching.

  • HPLC-UV provides a robust and cost-effective solution for routine purity and content analysis in a quality control environment.

The choice of the most appropriate technique will ultimately depend on the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions and develop robust analytical methods for this compound.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • PubMed. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Characterization of 1-(Toluene-4-sulfonyl)piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and chemical synthesis, 1-(Toluene-4-sulfonyl)piperazine stands as a crucial scaffold and intermediate. Its derivatives are widely investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Given its prevalence, the unambiguous confirmation of its molecular structure and purity is not merely a procedural step but a cornerstone of scientific validity and quality control.[3][4]

This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) Spectroscopy as a primary tool for the characterization of this compound. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices, interpret the resulting spectral data with expert insight, and objectively compare the performance of FTIR against other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for the robust analytical characterization of this important molecule.

Part 1: Unveiling Molecular Structure with FTIR Spectroscopy

FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups within a molecule. The fundamental principle lies in the interaction of infrared radiation with the sample. Covalent bonds in the this compound molecule are not static; they vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the FTIR spectrum. This spectrum serves as a unique molecular "fingerprint," providing direct evidence of the presence of key structural components like the sulfonyl group, the aromatic toluene ring, and the piperazine heterocycle.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples and was chosen here for its ability to produce high-quality, interference-free spectra.

Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a crystalline structure that can form a clear, solid matrix for the sample when pressed, minimizing scattering effects.[5]

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of high-purity this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr must be kept scrupulously dry to avoid broad O-H absorption bands from water, which can obscure important spectral features.

    • Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet is indicative of good sample dispersion and will yield the best results.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, run a background scan with an empty sample compartment. This is a critical self-validating step that records the spectral signature of the atmospheric water and carbon dioxide, which is then automatically subtracted from the sample spectrum.[6]

    • Acquire the sample spectrum by scanning the pellet over the wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press into Pellet Mix->Press Background 4. Record Background Spectrum Press->Background Place in Spectrometer Sample 5. Record Sample Spectrum Background->Sample Process 6. Background Subtraction & Fourier Transform Sample->Process Interpret 7. Interpret Spectrum (Identify Peaks) Process->Interpret

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of this compound is rich with information. The key is to systematically assign the observed absorption bands to the specific vibrational modes of its constituent functional groups. The table below provides a guide to the expected peaks for this molecule.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentSignificance
3350 - 3250N-H StretchSecondary Amine (Piperazine)Confirms the presence of the N-H bond on the second piperazine nitrogen.[7]
3100 - 3000Aromatic C-H StretchToluene RingIndicates the presence of the aromatic system.
2980 - 2800Aliphatic C-H StretchPiperazine Ring & Methyl GroupAsymmetric and symmetric stretching modes of the CH₂ and CH₃ groups.[7][8]
1600 - 1450C=C StretchToluene RingCharacteristic skeletal vibrations of the aromatic ring.
1350 - 1300SO₂ Asymmetric StretchSulfonyl GroupA strong, characteristic peak confirming the sulfonyl moiety.[9]
1170 - 1150SO₂ Symmetric StretchSulfonyl GroupA second strong, characteristic peak for the sulfonyl group.[9]
950 - 900S-N StretchSulfonamide LinkageEvidence of the bond connecting the sulfonyl group to the piperazine nitrogen.[10]
850 - 750C-H Out-of-plane BendToluene RingThe pattern of these peaks can indicate the substitution pattern on the aromatic ring (para-substitution).

Part 2: A Comparative Guide to Alternative Characterization Techniques

While FTIR provides excellent functional group information, it does not offer a complete picture of the molecular connectivity or exact molecular mass. For unambiguous structural elucidation, a multi-technique approach is the gold standard. Here, we compare FTIR with NMR and Mass Spectrometry, the other two pillars of organic compound characterization.

Alternative Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3] For this compound, ¹H NMR would reveal the distinct signals for the aromatic protons on the toluene ring, the methyl group protons, and the two sets of non-equivalent methylene protons on the piperazine ring, with their integration and splitting patterns confirming the structure and connectivity.[7][11]

  • Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound.[12] For this compound (C₁₁H₁₆N₂O₂S), the expected molecular weight is approximately 240.32 g/mol .[13] MS would show a molecular ion peak confirming this mass. Furthermore, the fragmentation pattern can provide corroborating structural evidence, often showing characteristic losses of the tosyl group or fragments of the piperazine ring.[12][14]

Performance Comparison of Analytical Methods
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional GroupsMolecular Connectivity & 3D StructureMolecular Weight & Fragmentation
Sample State Solid, Liquid, GasSolutionSolid, Liquid, Gas (requires volatilization/ionization)
Destructive? NoNoYes
Typical Speed Very Fast (~1-5 mins)Slower (~10 mins to hours)Fast (~5-20 mins)
Cost & Complexity Low cost, simple operationHigh cost, complex operationHigh cost, complex operation
Key Strength for Topic Rapid confirmation of sulfonyl, aromatic, and amine groups. Excellent for quick QC.Unambiguous determination of the complete molecular structure and connectivity.Absolute confirmation of molecular weight and formula.
Key Limitation for Topic Does not provide connectivity information or distinguish between isomers.Requires larger sample amounts, sensitive to impurities.Provides limited information on stereochemistry.
A Synergistic Approach to Characterization

No single technique tells the whole story. The most trustworthy and authoritative characterization relies on the synergy between these methods. FTIR provides the initial, rapid confirmation of the key chemical building blocks, MS confirms that a molecule of the correct mass has been synthesized, and NMR puts all the pieces together, confirming the precise atomic connectivity.

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained Compound Synthesized Compound (this compound) FTIR FTIR Compound->FTIR MS Mass Spec Compound->MS NMR NMR Compound->NMR Info_FTIR Functional Groups (SO₂, N-H, C=C) FTIR->Info_FTIR Info_MS Molecular Weight & Formula (C₁₁H₁₆N₂O₂S) MS->Info_MS Info_NMR Atom Connectivity & Full Structure NMR->Info_NMR Conclusion Unambiguous Structural Elucidation Info_FTIR->Conclusion Info_MS->Conclusion Info_NMR->Conclusion

Caption: A logical diagram showing the complementary roles of FTIR, MS, and NMR.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound. It offers a rapid, reliable, and cost-effective method for verifying the presence of the critical sulfonyl, aromatic, and piperazine functional groups, making it an ideal technique for routine quality control and reaction monitoring. However, for the authoritative and complete elucidation of the molecular structure—a necessity in research and pharmaceutical development—a multi-faceted approach is required. The synergistic use of FTIR, NMR, and Mass Spectrometry provides a self-validating system, where each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment.[15][16]

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • Gan, X., et al. (2012). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine. Retrieved from [Link]

  • MDPI. (2021). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. Materials, 14(21), 6569. Retrieved from [Link]

  • ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5933-5936. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018(4), M1020. Retrieved from [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 266-281. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 81(12/13), 1035-1046. Retrieved from [Link]

  • MDPI. (2023). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. Molecules, 28(14), 5364. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159009861. Retrieved from [Link]

  • Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Montana State University. (2018). Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • MDPI. (2021). Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. Molecules, 26(16), 4936. Retrieved from [Link]

  • ChemRxiv. (2022). Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. Retrieved from [Link]

  • ResearchGate. (n.d.). Assignment of toluene vibrational modes to the INS peaks, using the.... Retrieved from [Link]

  • ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Tosyl Piperazine: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not merely a matter of compliance; it is a cornerstone of safety, efficacy, and reproducibility. 1-(p-tolylsulfonyl)piperazine, commonly known as tosyl piperazine, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity profile directly impacts the impurity profile of the final drug substance, making robust analytical control an indispensable part of the manufacturing process.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of tosyl piperazine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish the framework for self-validating protocols, and ground our discussion in authoritative regulatory standards.

The Analytical Imperative: Why Purity Matters

The significance of purity is underscored by international regulatory bodies. Guidelines such as those from the International Council for Harmonisation (ICH) mandate the control of impurities in new drug substances.[1] An impurity is any component of the drug substance that is not the chemical entity defined as the drug substance. These can include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. For an intermediate like tosyl piperazine, uncontrolled impurities can carry through the synthetic process, potentially forming new, and sometimes toxic, entities in the final API. Therefore, selecting a fit-for-purpose analytical method is the first critical step in risk mitigation.

Comparative Overview of Core Analytical Techniques

The choice of an analytical method is driven by the specific questions being asked. Are we performing a routine quality control (QC) check, identifying an unknown impurity, or providing absolute structural confirmation? Each objective is best served by a different technology.

Technique Primary Use Case Strengths Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingHigh sensitivity, excellent quantitation, high throughput, robust.Requires chromophore, may not resolve all impurities, destructive.
GC-MS Volatile & Semi-Volatile Impurity AnalysisHigh separation efficiency for volatile compounds, provides mass for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.
NMR Spectroscopy Structural Elucidation & Absolute PurityProvides definitive structural information, can quantify without a specific reference standard (qNMR).Lower sensitivity, complex data interpretation, lower throughput.

In-Depth Focus: A Validated High-Performance Liquid Chromatography (HPLC) Method

For routine quality control and purity assessment, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the workhorse of the pharmaceutical industry. Its combination of resolving power, sensitivity, and quantitative accuracy makes it ideal for separating tosyl piperazine from its potential process-related impurities.

The Causality Behind the Method

The design of a robust HPLC method is a systematic process. The goal is to achieve adequate separation (resolution) of the main component from all potential impurities in a reasonable timeframe.

  • Column Selection (The Stationary Phase): A C18 (octadecyl) column is the standard choice for moderately polar compounds like tosyl piperazine. The long alkyl chains provide a hydrophobic surface that interacts with the analyte, retaining it. The choice of a 5 µm particle size is a common compromise between efficiency and backpressure.

  • Mobile Phase Selection (The Eluent): A mixture of a weak acid in water and an organic solvent like acetonitrile is typical. The acid (e.g., phosphoric acid or formic acid) is used to control the ionization state of the piperazine moiety, ensuring a consistent retention time and sharp peak shape. A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to elute both early-retained polar impurities and late-retained non-polar impurities within a single run.

  • Detector Selection: Tosyl piperazine contains a tosyl group, which has a strong chromophore (the benzene ring) that absorbs UV light. This makes UV detection a highly sensitive and appropriate choice. Wavelength selection is optimized by examining the UV spectrum of the analyte to find the absorbance maximum, ensuring the best signal-to-noise ratio.

Experimental Workflow: HPLC Method Development & Validation

The following diagram illustrates the logical flow from initial method development to a fully validated state, ensuring the method is fit for its intended purpose as per ICH guidelines.[2][3]

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Use Phase 3: Routine Use & Lifecycle Dev1 Define Analytical Target Profile (ATP) Dev2 Screening (Column, Mobile Phase, pH) Dev1->Dev2 Dev3 Optimization (Gradient, Flow Rate, Temp) Dev2->Dev3 Val1 Specificity / Selectivity Dev3->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Use1 System Suitability Testing (SST) Val6->Use1 Validated Method Use2 Sample Analysis & Reporting Use1->Use2 Use3 Method Monitoring & Lifecycle Mgmt. Use2->Use3

Caption: Logical workflow for HPLC method development and validation.

Protocol: A Self-Validating HPLC-UV Purity Method

This protocol is designed to be a self-validating system. It incorporates system suitability tests (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed. The validation parameters are based on the ICH Q2(R2) guideline.[3]

1. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of tosyl piperazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the tosyl piperazine sample to be tested.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[2]

    • Tailing factor for the tosyl piperazine peak must be ≤ 2.0.

    • Theoretical plates for the tosyl piperazine peak must be ≥ 2000.

4. Method Validation Protocol:

The following diagram outlines the interconnectedness of validation parameters.

Caption: Interrelationship of ICH Q2(R2) validation parameters.

  • Specificity: Inject the diluent, a standard solution, and a sample solution. Spike the sample with known related substances if available. The method is specific if the tosyl piperazine peak is free from any co-eluting peaks.[4]

  • Linearity: Prepare a series of at least five concentrations of the reference standard across a range (e.g., from the Limit of Quantitation to 120% of the working concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking the sample matrix with the reference standard at three different concentration levels (e.g., 50%, 100%, 150%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six separate preparations of the same sample. The RSD of the results should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, pH of mobile phase A) and assess the impact on the results. The method is robust if the results remain unaffected by these small changes.

Hypothetical Validation Data Summary
Parameter Acceptance Criterion Hypothetical Result Status
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
LOQ (S/N) Approx. 1010.5Pass
Robustness No significant impact on resultsSystem suitability passes under all varied conditionsPass

Alternative & Complementary Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[5] For tosyl piperazine, this could include residual solvents from the synthesis (e.g., toluene, pyridine) or volatile starting materials.

  • Causality: The choice of GC is dictated by the volatility of the target analytes. A headspace autosampler is often used for residual solvent analysis, as it samples the vapor above the sample, avoiding injection of non-volatile matrix components that could contaminate the system. Mass spectrometry provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library.

  • Limitations: Tosyl piperazine itself has a relatively high boiling point and may require high temperatures that could cause degradation. For non-volatile impurities, derivatization would be necessary to increase their volatility, adding complexity to the sample preparation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation.[7][8] If an unknown impurity is detected by HPLC, it can be isolated and analyzed by NMR to determine its chemical structure.

  • Causality: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[9] By analyzing chemical shifts, coupling constants, and 2D correlation spectra (like COSY and HSQC), the exact structure of an impurity can be pieced together. Furthermore, Quantitative NMR (qNMR) can be used to determine the purity of a sample against a certified internal standard without needing a specific reference standard for the analyte itself, providing a measure of absolute purity.

  • Limitations: The primary drawback of NMR is its lower sensitivity compared to chromatographic techniques. It is generally not suitable for detecting impurities at levels below 0.1%.

Conclusion: Selecting the Right Tool for the Job

The purity assessment of tosyl piperazine is not a one-size-fits-all endeavor. The selection of an analytical method must be a strategic decision based on the specific requirements of the analysis.

  • For routine quality control, batch release, and stability studies , a validated RP-HPLC-UV method is the gold standard. It offers the best balance of sensitivity, quantitative accuracy, and throughput.

  • For the analysis of volatile impurities and residual solvents , Headspace GC-MS is the most appropriate and powerful technique.

  • For the structural identification of unknown impurities or for obtaining an absolute purity value without a specific reference standard , NMR spectroscopy is the definitive tool.

A comprehensive analytical control strategy will often employ these methods in a complementary fashion. HPLC provides the initial purity profile, GC-MS ensures volatile impurities are controlled, and NMR is used for investigative purposes when unexpected peaks arise. By understanding the principles behind each technique and grounding the chosen methods in the rigorous framework of ICH validation guidelines, researchers and drug developers can ensure the quality and safety of their materials, from intermediate to final API.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • Journal of Chemical and Pharmaceutical Research. (N.D.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • MDPI. (N.D.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • NIH. (N.D.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Royal Society of Chemistry. (N.D.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • UNODC. (N.D.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (N.D.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-8.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

Sources

A Senior Application Scientist's Guide: Unveiling the Strategic Advantages of the Tosyl Protecting Group over Boc for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Imperative of Selective Protection

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its symmetric diamine structure is a double-edged sword: it provides two points for molecular elaboration to tune physicochemical properties like solubility and bioavailability, but it also presents a formidable synthetic challenge in achieving selective mono-functionalization.[2][3][4] To prevent the undesired formation of 1,4-disubstituted byproducts, the temporary protection of one nitrogen atom is a cornerstone of modern synthetic strategy.[5]

For years, the tert-butyloxycarbonyl (Boc) group has been the default choice for this purpose, prized for its reliable installation and facile removal under acidic conditions.[3][6][7] However, an over-reliance on a single methodology can constrain synthetic design, particularly when molecules contain acid-sensitive functionalities.[2] This guide provides an in-depth comparison of the p-toluenesulfonyl (Tosyl or Ts) group with the Boc group for piperazine protection, illuminating the distinct advantages the tosyl group offers in stability, orthogonality, and modulation of reactivity.

Core Principles: A Tale of Two Protecting Groups

The efficacy of any protecting group is judged by its stability to a range of reaction conditions and the selectivity of its removal.[7][8] Boc and Tosyl groups exhibit fundamentally different characteristics rooted in their chemical structures.

  • The Boc Group: As a carbamate, the Boc group's lability stems from the stability of the tert-butyl cation formed during its acid-catalyzed cleavage.[9] This makes it exceptionally easy to remove, but also renders it incompatible with any strongly acidic steps in a synthetic sequence.[3][7]

  • The Tosyl Group: As a sulfonamide, the N-Ts bond is exceptionally robust due to the electron-withdrawing nature of the sulfonyl group.[10] This bond is stable across a wide pH range, including the strongly acidic conditions that cleave a Boc group. Its removal typically requires reductive methods or very harsh acidolysis.[10]

This fundamental difference in stability and deprotection chemistry is the basis for the strategic advantages of the tosyl group.

Head-to-Head Comparison: Tosyl vs. Boc on Piperazine

The choice between Tosyl and Boc protection is not arbitrary; it is a strategic decision based on the overall synthetic plan. The following table summarizes key comparative data to inform this choice.

Featurep-Toluenesulfonyl (Tosyl)tert-Butoxycarbonyl (Boc)Rationale & Causality
Stability to Acid Excellent . Stable to neat TFA, strong mineral acids (e.g., HCl, H₂SO₄).[10]Poor . Readily cleaved by strong acids like TFA or HCl in organic solvents.[3][7][11]The N-S bond in the sulfonamide is highly resistant to protonation and subsequent cleavage, unlike the acid-labile carbamate linkage.[8][10]
Stability to Base Excellent . Stable to common bases like NaOH, K₂CO₃, and non-nucleophilic organic bases.Excellent . Stable to most non-nucleophilic bases and saponification conditions.[4][7]Both protecting groups are generally base-stable, a shared advantage in many synthetic contexts.
Deprotection Method Reductive cleavage (e.g., Na/NH₃, HBr/phenol, Mg/MeOH) or harsh acid (conc. H₂SO₄, 100°C).[10]Acidolysis (e.g., TFA/DCM, 4M HCl in Dioxane).[3][11][12]The divergent removal conditions are the foundation of their orthogonality, a key strategic advantage.[13]
Impact on N4 Reactivity Decreases Nucleophilicity . The strongly electron-withdrawing sulfonyl group reduces the basicity and nucleophilicity of the unprotected N4 nitrogen.Maintains or Slightly Increases Nucleophilicity . The carbamate is generally considered electron-donating by resonance, maintaining the reactivity of the free amine.This modulation of reactivity can be exploited. Decreased nucleophilicity with Ts can prevent undesired side reactions in certain contexts.
Crystallinity N-Tosyl piperazine derivatives are often highly crystalline solids.N-Boc piperazine is a low-melting solid or oil, and its derivatives can be difficult to crystallize.The rigid, aromatic nature of the tosyl group can promote the formation of well-ordered crystal lattices, simplifying purification by recrystallization.
Orthogonality Orthogonal to Boc . Can be retained while a Boc group is removed with acid.Orthogonal to Tosyl . Can be retained while a Tosyl group is removed reductively.This orthogonality allows for the selective deprotection and functionalization of a di-protected piperazine, enabling complex syntheses.[8][13]

Strategic Selection: When to Choose Tosyl Over Boc

The primary advantage of the tosyl group is its exceptional stability, which opens up synthetic pathways that are inaccessible with the acid-labile Boc group.

Choose Tosyl when:

  • Downstream reactions require strong acidic conditions. If your synthesis involves acid-catalyzed cyclizations, hydrolyses of esters under harsh conditions, or other transformations incompatible with Boc protection, the tosyl group is the superior choice.

  • Orthogonal protection is required. In a multi-step synthesis of a complex, unsymmetrically substituted piperazine, using both Boc and Ts groups allows for the selective deprotection and elaboration of each nitrogen independently.[8]

  • Reduced nucleophilicity of the second nitrogen is desired. The electron-withdrawing nature of the tosyl group can temper the reactivity of the free amine, which can be advantageous in preventing over-alkylation or other side reactions.

  • A crystalline intermediate is needed for purification. The tendency of tosyl-protected compounds to be crystalline can be a significant practical advantage, allowing for efficient purification by recrystallization instead of chromatography.

The following decision-making workflow illustrates the logical process for selecting the appropriate protecting group.

G start Start: Need to mono- functionalize piperazine acid_check Will subsequent steps involve strong acid? start->acid_check ortho_check Is an orthogonal strategy required for di-substitution? acid_check->ortho_check No use_tosyl Use Tosyl (Ts) Protecting Group acid_check->use_tosyl  Yes nuc_check Is reduced N4 nucleophilicity acceptable or beneficial? ortho_check->nuc_check No ortho_check->use_tosyl  Yes nuc_check->use_tosyl  Yes use_boc Use Boc Protecting Group nuc_check->use_boc No consider_alt Consider alternative protecting groups use_boc->consider_alt If issues arise (e.g., purification)

Caption: Decision workflow for protecting group selection.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the protection and deprotection of piperazine with both Boc and Tosyl groups.

Protocol 1: Synthesis of mono-tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
  • Rationale: This procedure uses an excess of piperazine relative to the di-tert-butyl dicarbonate (Boc₂O) to statistically favor mono-protection and minimize the formation of the di-Boc byproduct. Dichloromethane (DCM) is a common, non-reactive solvent for this transformation.[4]

  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve (Boc)₂O (1.0 eq) in a small amount of DCM.

    • Slowly add the (Boc)₂O solution to the stirred piperazine solution over 2-3 hours at room temperature. A dropping funnel is recommended for controlled addition.

    • Stir the reaction for an additional 20-24 hours at room temperature.[4]

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the (Boc)₂O.

    • Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine salts.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel to afford pure N-Boc-piperazine.[3]

Protocol 2: Synthesis of 1-tosylpiperazine (N-Ts-piperazine)
  • Rationale: This method utilizes tosyl chloride (TsCl) to install the protecting group. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction. The reaction is typically run in a chlorinated solvent.

  • Materials: Piperazine (2.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Dissolve TsCl (1.0 eq) in DCM and add it dropwise to the cold piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with water, followed by a mild acid wash (e.g., 1M HCl) to remove excess piperazine and TEA.

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • The product, 1-tosylpiperazine, is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 3: Deprotection of N-Boc-piperazine using TFA
  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature. The volatile acid and solvent are easily removed in vacuo.[11]

  • Materials: N-Boc protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in DCM (a typical concentration is 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add an excess of TFA (e.g., 20-50% v/v).[11]

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[4]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • To obtain the free base, dissolve the residue in water and basify with a saturated aqueous NaHCO₃ solution until the pH is >8.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[11]

Protocol 4: Reductive Deprotection of N-Tosyl-piperazine using Mg/MeOH
  • Rationale: This is one of the milder reductive methods for cleaving a tosylamide. Magnesium metal in methanol generates a solvated electron species that reduces the sulfur atom, leading to N-S bond cleavage.

  • Materials: N-Tosyl protected piperazine derivative, Magnesium (Mg) turnings (10 eq), Anhydrous Methanol (MeOH).

  • Procedure:

    • To a stirred suspension of Mg turnings (10 eq) in anhydrous MeOH, add the N-Tosyl piperazine derivative (1.0 eq) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction can take several hours.

    • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of 1M aqueous HCl.

    • Filter the mixture to remove any remaining magnesium salts.

    • Make the filtrate basic (pH > 10) with aqueous NaOH.

    • Extract the product with an organic solvent like ethyl acetate or DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Visualizing Orthogonal Strategy

The true power of using both Boc and Tosyl groups is realized in an orthogonal protection strategy, which allows for sequential, selective functionalization of the piperazine nitrogens.

G cluster_0 Orthogonal Deprotection Pathways start N-Boc, N'-Tosyl Piperazine path1_step1 TFA / DCM start->path1_step1 path2_step1 Mg / MeOH (Reductive) start->path2_step1 path1_result N'-Tosyl Piperazine path1_step1->path1_result path2_result N-Boc Piperazine path2_step1->path2_result

Caption: Orthogonal deprotection of a bis-protected piperazine.

Conclusion

While N-Boc-piperazine remains a valuable and widely used building block, it is not a universal solution.[3] The N-Tosyl group presents a robust and strategic alternative, offering significant advantages in scenarios requiring high stability to acidic conditions, orthogonal manipulation, or modulation of amine reactivity. Its tendency to form crystalline derivatives further enhances its practical utility. By understanding the distinct chemical properties of both the Boc and Tosyl protecting groups, researchers and drug development professionals can devise more efficient, flexible, and robust synthetic routes to novel and complex piperazine-containing molecules.

References

  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem.
  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
  • Piperazine synthesis - Organic Chemistry Portal.
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • Tosyl group - Wikipedia.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem.
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
  • Application Notes and Protocols for Boc-Protection of Piperazine Deriv
  • Protecting Groups For Amines: Carbam
  • Protecting Agents - TCI Chemicals.
  • Protective Groups - Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to the Reactivity of Sulfonyl Chlorides with Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the formation of the sulfonamide bond is a cornerstone reaction, and the piperazine ring is a ubiquitous structural motif found in a vast number of pharmacologically active compounds.[1][2] The reaction between a sulfonyl chloride and piperazine is therefore of critical importance for synthesizing novel drug candidates. However, not all sulfonyl chlorides are created equal. Their reactivity profiles differ significantly, governed by the electronic and steric nature of their substituents.

This guide provides a comprehensive comparison of the reactivity of commonly encountered sulfonyl chlorides with piperazine. We will move beyond a simple recitation of facts to explore the underlying principles that dictate these differences. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols to empower your synthetic endeavors.

The Underlying Principle: Electrophilicity of the Sulfonyl Sulfur

The core of the reaction is a nucleophilic attack by one of the secondary amine nitrogens of piperazine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[3] The reactivity of the sulfonyl chloride is, therefore, fundamentally dictated by the partial positive charge on the sulfur atom.

Factors that increase the electrophilicity of the sulfur atom will accelerate the reaction. This is primarily influenced by the electronic properties of the substituent on the aryl or alkyl group attached to the sulfonyl moiety.[4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) pull electron density away from the sulfonyl group through inductive and/or resonance effects. This deshielding effect increases the sulfur's electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) push electron density towards the sulfonyl group, which slightly reduces the sulfur's electrophilicity and slows the reaction rate compared to unsubstituted analogues.[4]

This fundamental principle allows us to predict a general order of reactivity, which we will validate with experimental observations.

G cluster_0 Reactivity Spectrum cluster_1 Example Sulfonyl Chlorides High Highest Reactivity (Strongest EWG) Mid_High High Reactivity (EWG) High->Mid_High Decreasing Electrophilicity of Sulfur Nosyl Nosyl Chloride (-NO₂) High->Nosyl Mid Baseline Reactivity Mid_High->Mid Decreasing Electrophilicity of Sulfur Brosyl Brosyl Chloride (-Br) Mid_High->Brosyl Low Lower Reactivity (EDG) Mid->Low Decreasing Electrophilicity of Sulfur Benzene Benzenesulfonyl Chloride (-H) Mid->Benzene Tosyl Tosyl Chloride (-CH₃) Low->Tosyl

Caption: Relationship between substituent electronic effects and sulfonyl chloride reactivity.

A Comparative Analysis of Common Sulfonyl Chlorides

The choice of sulfonyl chloride directly impacts reaction conditions—such as time, temperature, and base—and can be critical for success, especially in complex molecules with multiple sensitive functional groups.[5] The following table summarizes and compares the performance of several widely used sulfonyl chlorides in their reaction with piperazine or similar amines.

Sulfonyl ChlorideStructureSubstituent & EffectRelative ReactivityTypical Reaction Conditions & Insights
Nosyl Chloride (NsCl)2- or 4-Nitrobenzenesulfonyl chlorideNitro (-NO₂) Strongly Electron-Withdrawing Very High Reacts rapidly, often at room temperature or below. The strong activation allows for the use of milder bases. The resulting nosylamide is also notable as it can be cleaved under specific, mild reductive conditions, making it a useful protecting group.[6][7]
Brosyl Chloride (BsCl)4-Bromobenzenesulfonyl chlorideBromo (-Br) Electron-Withdrawing High More reactive than tosyl chloride due to the inductive withdrawal of the bromine atom. Reactions typically proceed efficiently at room temperature in solvents like DCM or THF with a base like triethylamine.[8]
Dansyl Chloride 5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDimethylamino (-NMe₂) Electron-Donating Moderate While the naphthalene ring system is electron-rich, the primary use of dansyl chloride is for derivatization for fluorescence detection.[9] The reaction requires basic conditions (e.g., sodium bicarbonate buffer at pH 8.5-11) and often gentle heating (40-60°C) to proceed efficiently.[10]
Tosyl Chloride (TsCl)4-Toluenesulfonyl chlorideMethyl (-CH₃) Electron-Donating Moderate/Baseline As one of the most common sulfonylating agents, its reactivity serves as a good baseline. The electron-donating methyl group slightly deactivates it compared to benzenesulfonyl chloride.[4][11] Reactions often require heating or extended reaction times at room temperature.[7][12]
Mesyl Chloride (MsCl)Methanesulfonyl chlorideMethyl (-CH₃) Alkyl Group Very High As an aliphatic sulfonyl chloride, MsCl is sterically unhindered and a potent electrophile. It is highly reactive and often used for sulfonylation of less nucleophilic amines or when rapid reaction is desired. Reactions are typically fast, even at low temperatures.[4][13]

Experimental Protocol: Monosulfonylation of Piperazine

This protocol provides a robust, self-validating method for the monosulfonylation of piperazine. The key challenge in this reaction is controlling selectivity to avoid the formation of the disubstituted by-product. Using a large excess of piperazine is the most common and effective strategy to favor the desired mono-adduct.[14]

Causality Behind Experimental Choices:
  • Excess Piperazine: Le Chatelier's principle is leveraged here. By using a large excess (5-10 equivalents) of the piperazine nucleophile, the probability of a molecule of sulfonyl chloride encountering an unreacted piperazine is much higher than it encountering the already-formed mono-substituted product. This statistical control is crucial for achieving high yields of the desired product.

  • Solvent (DCM): Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, aprotic, and effectively solubilizes the sulfonyl chloride and the resulting sulfonamide. Its low boiling point also facilitates easy removal during workup.

  • Base (Triethylamine, TEA): The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base like TEA is required to scavenge this acid.[8] If not neutralized, the HCl would protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

  • Temperature (0°C to RT): The initial addition is performed at 0°C to control the exotherm of the reaction, especially with highly reactive sulfonyl chlorides. Allowing the reaction to warm to room temperature provides sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe.

  • Aqueous Workup: The aqueous wash is critical for removing the triethylammonium hydrochloride salt and any unreacted piperazine, which is water-soluble. This step is the primary means of purification before final isolation or further purification by chromatography.

G start Start prep 1. Reagent Preparation - Dissolve Piperazine (10 eq) & TEA (1.2 eq) in DCM. - Cool to 0°C in an ice bath. start->prep add 2. Addition of Sulfonyl Chloride - Dissolve Sulfonyl Chloride (1 eq) in DCM. - Add dropwise to the piperazine solution over 15-30 min. prep->add Maintain inert atmosphere (N₂) react 3. Reaction - Stir at 0°C for 30 minutes. - Remove ice bath and stir at room temperature for 2-16 hours. - Monitor reaction by TLC/LC-MS. add->react Control exotherm workup 4. Aqueous Workup - Quench with H₂O. - Separate organic layer. - Wash with brine, dry over Na₂SO₄. react->workup When starting material is consumed isolate 5. Isolation - Filter drying agent. - Concentrate solvent under reduced pressure. workup->isolate Removes salts & excess piperazine purify 6. Purification (If necessary) - Recrystallization or Column Chromatography. isolate->purify end End (Pure Monosubstituted Piperazine) isolate->end If sufficiently pure purify->end

Caption: General experimental workflow for the monosulfonylation of piperazine.

Step-by-Step Methodology:
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add piperazine (10 equivalents).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the sulfonyl chloride. Add triethylamine (TEA, 1.2 equivalents).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition: In a separate flask, dissolve the sulfonyl chloride (1 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the cold piperazine mixture over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-16 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Quenching & Extraction: Once the reaction is complete, carefully add deionized water to the flask. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Conclusion and Forward-Looking Insights

The sulfonylation of piperazine is a powerful and versatile reaction in the synthetic chemist's toolbox. Understanding the electronic basis for the reactivity of different sulfonyl chlorides allows for the rational selection of reagents and conditions to optimize reaction outcomes. Electron-withdrawing groups on the sulfonyl chloride enhance reactivity, enabling milder conditions, while electron-donating groups necessitate more forcing conditions. By carefully controlling stoichiometry and reaction parameters as outlined in the provided protocol, researchers can efficiently synthesize desired monosubstituted piperazine sulfonamides, paving the way for the development of novel therapeutics and functional molecules.

References

  • Grokipedia. (2026). Brosyl group.
  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing.
  • Pollard, C. B., & Amacker, T. T. (1941). New Compounds. Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids. Journal of the American Chemical Society.
  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Nikolova, S., et al. (2019). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • Bar-Eli, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Savelova, V. A., et al. (2000). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Russian Journal of Organic Chemistry.
  • Patel, H., et al. (2016).
  • Cooper, A. J., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. NIH.
  • Park, S., et al. (2018). Reactions of piperazine with dansyl chloride.
  • BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • Glöckl, S., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Saeed Al-Neaimy, U. I. (2022). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Life Sciences.
  • Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • ChemicalBook. (2025).
  • Wang, J., et al. (2020). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Walczak, M., et al. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC.
  • Zhang, Y. (2016). What's the key in dansyl chloride derivitisation?
  • Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI.

Sources

A Comparative Guide to the Biological Activity of Piperazine Derivatives: Spotlight on 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern drug discovery.[1][2][3] Its unique physicochemical properties—including a rigid structure, high polarity, and the ability of its nitrogen atoms to serve as hydrogen bond acceptors—often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1][4] This has established the piperazine moiety as a "privileged scaffold," a molecular framework that is recurrent in a multitude of FDA-approved drugs targeting a wide array of biological pathways.[3][5][6][7]

The versatility of the piperazine core lies in the synthetic tractability of its two nitrogen atoms (N-1 and N-4).[4] By strategically modifying the substituents at these positions, medicinal chemists can fine-tune the pharmacological profile of a molecule, directing its activity towards vastly different therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][8][9][10]

This guide provides a comparative analysis of the biological activities of various piperazine derivatives, with a special focus on 1-(Toluene-4-sulfonyl)piperazine. We will explore how distinct substitutions on the piperazine ring dictate therapeutic action and provide supporting experimental data and protocols for researchers in the field.

This compound: A Synthetic Hub vs. a Bioactive Agent

This compound, often referred to as 1-tosylpiperazine, is a derivative where one of the piperazine nitrogens is substituted with a tosyl (p-toluenesulfonyl) group. While numerous piperazine derivatives are designed as direct bioactive agents, 1-tosylpiperazine primarily serves as a crucial intermediate in organic synthesis.[11][12]

The tosyl group functions as an excellent protecting group for the N-1 nitrogen. Its electron-withdrawing nature deactivates this nitrogen, allowing for selective functionalization at the N-4 position. Subsequently, the tosyl group can be removed under specific conditions to yield a monosubstituted piperazine. This synthetic utility is paramount in building complex molecules.[12]

While direct, potent biological activity of 1-tosylpiperazine itself is not widely reported, the inclusion of a sulfonyl group on the piperazine ring is found in compounds with specific biological targets. For instance, N-((1-(4-(sulfonyl)piperazine-1-yl)cycloalkyl)methyl)benzamide derivatives have been developed as potent inhibitors of the glycine transporter-1 (GlyT-1), a target for neurological disorders.[13] This suggests that while 1-tosylpiperazine is a key building block, the broader sulfonylpiperazine class can possess significant bioactivity.

The following sections will compare this profile against piperazine derivatives renowned for their therapeutic effects.

Comparative Analysis of Biological Activities

The biological function of a piperazine derivative is fundamentally dictated by the nature of the substituents at its N-1 and N-4 positions.

G piperazine Piperazine Core N1_sub N-1 Substituent piperazine->N1_sub Substitution N4_sub N-4 Substituent piperazine->N4_sub Substitution anthelmintic Anthelmintic Activity piperazine->anthelmintic Unsubstituted/ Simple Salts cns CNS Activity (Antipsychotic, Antidepressant) N1_sub->cns Aryl Group (e.g., Phenyl, Pyrimidinyl) anticancer Anticancer Activity N1_sub->anticancer Aryl/Heterocyclic Groups intermediate 1-Tosylpiperazine (Synthetic Intermediate) N1_sub->intermediate Tosyl Group N4_sub->cns Complex Side Chains antihistamine Antihistamine Activity N4_sub->antihistamine Benzhydryl Group N4_sub->anticancer Complex Side Chains (e.g., Vindoline Conjugates)

Caption: Structure-Activity Relationship of Piperazine Derivatives.

Central Nervous System (CNS) Activity

Many of the most successful piperazine derivatives are active in the CNS, functioning as antipsychotics, antidepressants, and anxiolytics.[8] This activity is often achieved by incorporating an aryl group (e.g., phenyl, pyrimidinyl, benzisothiazolyl) at the N-1 position, creating the "arylpiperazine" class.[14] These moieties confer affinity for dopamine (D2) and serotonin (5-HT) receptors, which are critical targets in treating psychiatric disorders.[15][16]

  • Antipsychotics: Atypical antipsychotics like Clozapine and Risperidone derivatives often feature a favorable ratio of 5-HT2A to D2 receptor antagonism, which is believed to contribute to their efficacy with a reduced risk of extrapyramidal side effects.[17][18]

  • Antidepressants: Compounds like Vortioxetine and Trazodone modulate various serotonin receptors and transporters.[8][19][20] The piperazine ring is crucial for the correct spatial orientation of the pharmacophores to achieve the desired receptor interaction profile.[20]

In contrast to the specific aryl pharmacophores that drive CNS activity, the bulky, electron-withdrawing tosyl group in this compound is not optimized for binding to these specific CNS receptors.

Anticancer Activity

The piperazine scaffold is increasingly recognized for its potential in oncology.[4][21] Its derivatives can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.[5][22]

  • Vindoline-Piperazine Conjugates: Novel conjugates linking N-substituted piperazines to the natural compound vindoline have shown potent antiproliferative effects. For example, a conjugate with [4-(trifluoromethyl)benzyl]piperazine exhibited a GI50 (50% growth inhibition) of 1.00 μM against the MDA-MB-468 breast cancer cell line.[23]

  • Arylpiperazine Derivatives: Various arylpiperazine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of the breast, colon, and lung.[5][14] The substitution pattern on the aryl ring and the linker to the piperazine core are critical for potency.[14]

Antihistamine Activity

Piperazine derivatives are a well-established class of H1 receptor antagonists used to treat allergies.[24][25] This activity is typically associated with a diphenylmethyl (benzhydryl) group attached to one of the piperazine nitrogens. Prominent examples include:

  • Hydroxyzine: An inverse agonist of the H1 receptor that inhibits histamine release and is used for pruritus (itching) and anxiety.[24]

  • Cetirizine: A second-generation antihistamine and a metabolite of hydroxyzine, known for its reduced sedative effects.[6]

Anthelmintic Activity

The original therapeutic use of piperazine was as an anthelmintic to treat parasitic worm infections.[26] In its simpler salt forms (e.g., piperazine citrate), it acts as a flaccid paralyzing agent on parasites.[26][27] The mechanism involves acting as a GABA (γ-aminobutyric acid) receptor agonist in the parasite's neuromuscular system.[27][28] This leads to hyperpolarization of the muscle cell membrane, preventing contraction and allowing the host to expel the paralyzed worm.[28]

Quantitative Comparison of Biological Activity

The following table summarizes the biological activity of representative piperazine derivatives across different therapeutic classes.

Compound/Derivative Class Therapeutic Class Target/Mechanism of Action Potency (IC50/GI50/Ki) Reference(s)
Vindoline-piperazine conjugate 23 AnticancerAntiproliferativeGI50: 1.00 µM (MDA-MB-468 cells)[5][23]
Arylpiperazine (Antipsychotic) AntipsychoticD2 / 5-HT2A Receptor AntagonistKi: Low nM range[18]
Arylpiperazine (Antidepressant) AntidepressantSerotonin Receptor/Transporter ModulatorKi: Low to mid nM range[19][20]
Hydroxyzine AntihistamineH1 Receptor Inverse Agonist-[24]
Piperazine Citrate AnthelminticGABA Receptor Agonist (in parasites)-[26][27]
This compound Synthetic IntermediateN/A (Primarily used for synthesis)Not applicable as a drug[11][12]

Experimental Protocols: A Guide for Researchers

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 1: In Vitro Anticancer Activity Assessment (Cell Viability Assay)

This protocol details a common method to determine the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-468 breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Causality: Allowing cells to adhere overnight ensures they are in a logarithmic growth phase and have recovered from the stress of harvesting, leading to more consistent results.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compounds to the wells. Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours.

    • Causality: This duration is typically sufficient for antiproliferative or cytotoxic effects to manifest.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the GI50 or IC50 value.

G cluster_workflow Preclinical Anticancer Screening Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Piperazine Derivatives (Dose-Response) start->treat incubate Incubate for 48-72h treat->incubate assay Perform Primary Assay (e.g., MTT / CellTiter-Glo) incubate->assay data Calculate IC50/GI50 Values assay->data decision Potent Hit? data->decision secondary Secondary Assays (Apoptosis, Cell Cycle) decision->secondary Yes stop Inactive decision->stop No end Lead Candidate secondary->end

Caption: A general workflow for preclinical evaluation of novel anticancer compounds.

Protocol 2: CNS Receptor Binding Assay

Principle: This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2). The assay measures the ability of the test compound to displace a known radioactive ligand from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., HEK293 cells transfected with the D2 receptor) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer (e.g., Tris-HCl with cofactors like MgCl2).

    • Test compound at various concentrations.

    • Radioligand (e.g., [3H]Spiperone for D2 receptors) at a fixed concentration near its Kd value.

    • Membrane preparation.

    • Causality: Adding the components in this order ensures that the test compound and radioligand compete for the receptor simultaneously.

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-radioactive competitor (e.g., Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Causality: Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex.

  • Scintillation Counting: Wash the filters, dry them, and place them in scintillation vials with a scintillation cocktail. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The piperazine scaffold is a testament to the power of modular design in medicinal chemistry. Its biological activity is not an intrinsic property but rather a canvas upon which diverse pharmacological profiles can be painted through strategic chemical modifications.

  • Bioactive Derivatives: Arylpiperazines for CNS disorders, benzhydrylpiperazines for antihistaminic effects, and complex conjugates for anticancer activity all demonstrate how specific, pharmacophoric substituents at the N-1 and N-4 positions drive potent interactions with biological targets.

  • This compound: In stark contrast, 1-tosylpiperazine's primary role is not as a direct therapeutic agent but as a versatile synthetic intermediate. The tosyl group, while not typically associated with receptor binding in the same way as an aryl group, serves as an essential tool for chemists to build the very molecules that exhibit these potent biological effects.

For researchers and drug developers, understanding this distinction is crucial. While a search for the "biological activity" of 1-tosylpiperazine may yield little, its "chemical activity" is the gateway to a vast and pharmacologically rich landscape of therapeutic possibilities.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. [Link]

  • Antihistamines, Piperazine Derivatives. (2021). RxList. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). PubMed. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. (2019). PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). ResearchGate. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1996). PubMed. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). PubMed. [Link]

  • The structure-activity relationship of anticancer activity piperazine derivatives. (2023). ResearchGate. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.). Bentham Science. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Ingenta Connect. [Link]

  • Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. (2021). PubMed. [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. (2023). ResearchGate. [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed. [Link]

  • Antipsychotic piperazine and piperadine derivatives. (n.d.). Espacenet. [Link]

  • SAR studies of piperazine derivatives as antidepressant compounds. (2023). ResearchGate. [Link]

  • 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents. (1995). ACS Publications. [Link]

  • New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. (1991). ACS Publications. [Link]

  • Antihistamines. (n.d.). DermNet. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). NIH National Center for Biotechnology Information. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2021). NIH National Center for Biotechnology Information. [Link]

  • Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2018). Semantic Scholar. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2020). ProQuest. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Royal Society of Chemistry. [Link]

  • 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. (2012). NIH National Center for Biotechnology Information. [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. [Link]

  • 1-Tosylpiperazine hydrochloride. (n.d.). PubChem. [Link]

  • What is the mechanism of Piperazine?. (2024). Patsnap Synapse. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). NIH National Center for Biotechnology Information. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2020). ResearchGate. [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (1964). PubMed. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2012). MDPI. [Link]

Sources

A Comparative Crystallographic Guide to 1-(Toluene-4-sulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic data of 1-(Toluene-4-sulfonyl)piperazine derivatives. By examining the influence of various substituents on the molecular conformation and crystal packing, this document aims to furnish researchers with predictive insights valuable for rational drug design and the development of crystalline materials with desired physicochemical properties.

The this compound scaffold is a prevalent structural motif in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The conformational rigidity of the piperazine ring, coupled with the electronic properties of the tosyl group, makes this an attractive building block for the synthesis of targeted therapeutics. Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the design of new chemical entities with enhanced efficacy and safety profiles.

The Decisive Role of X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, the analysis of the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the stability and physical properties of the solid state. For drug development, this information is critical for understanding receptor binding, predicting polymorphs, and optimizing formulation strategies.[2]

Comparative Analysis of Crystal Structures

The following sections detail the crystallographic parameters of several this compound derivatives. The selection aims to highlight the impact of substituent size and nature on the overall molecular geometry and crystal lattice. A consistent feature across the studied derivatives is the adoption of a chair conformation by the piperazine ring, which is the thermodynamically most stable arrangement.[3]

Baseline Structure: this compound Hydrochloride

While the crystal structure of the parent this compound remains elusive in the primary literature, its hydrochloride salt provides a crucial reference point. The protonation of the second piperazine nitrogen introduces a strong hydrogen bond donor, significantly influencing the crystal packing.

Derivative 1: 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine

This derivative incorporates a bulky benzhydryl group at the N4 position. The steric demand of this substituent significantly influences the orientation of the tosyl group and the overall crystal packing.

  • Key Observation: The piperazine ring maintains a chair conformation. The geometry around the sulfur atom is a distorted tetrahedron.[4]

Derivative 2: 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

The introduction of a 2-(trifluoromethyl)benzyl group, which is both bulky and electron-withdrawing, provides an interesting point of comparison.

  • Key Observation: The piperazine ring adopts a chair conformation. The crystal structure is stabilized by weak C-H···π interactions.[5]

Related Structure: [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol

While not a piperazine derivative, this piperidine analog shares the tosyl moiety and a six-membered nitrogen heterocycle. The presence of a hydroxyl group introduces hydrogen bonding capabilities, impacting the crystal packing.

  • Key Observation: The piperidine ring is in a chair conformation, and the structure exhibits both inter- and intramolecular hydrogen bonds of the type O–H···O and C–H···O.[6]

Data Summary
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Piperazine/Piperidine ConformationRef.
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazineC₂₄H₂₆N₂O₂SMonoclinicP2₁/c13.5800(10)8.9630(7)18.9040(10)106.851(3)Chair[4]
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazineC₁₉H₂₁F₃N₂O₂STriclinicP-19.5044(3)9.8389(3)12.1473(4)α=72.036, γ=62.384Chair[5]
[1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanolC₁₃H₁₉NO₃SMonoclinicP2₁/c10.2490(13)11.4710(9)20.997(3)116.344(3)Chair[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, methodology for obtaining single-crystal X-ray diffraction data for this compound derivatives.

1. Crystal Growth:

  • Rationale: The primary and often most challenging step is to obtain diffraction-quality single crystals.[7] The choice of solvent is critical and is typically determined by the solubility of the compound. Slow evaporation, vapor diffusion, and slow cooling are common techniques.

  • Procedure:

    • Dissolve the synthesized and purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

    • Alternatively, for vapor diffusion, place the vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

    • Monitor for the formation of well-defined single crystals over several days to weeks.

2. Data Collection:

  • Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffracted X-rays are collected by a detector.

  • Procedure:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD).

    • Collect diffraction data at a controlled temperature (often 100 K or 150 K to minimize thermal vibrations). Data is typically collected over a range of crystal orientations.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions are deduced. This initial model is then refined against the experimental data.

  • Procedure:

    • Integrate the raw diffraction images and correct for experimental factors (e.g., absorption).

    • Determine the unit cell dimensions and space group symmetry.

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).[8]

    • Refine the structural model against the diffraction data using full-matrix least-squares methods (e.g., using SHELXL).[8] This involves refining atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

Visualizing the Core Structure and Workflow

Molecular Structure of the this compound Core

Caption: Core chemical structure of this compound.

Experimental Workflow for X-ray Crystallography

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The crystallographic data presented in this guide demonstrate that the this compound scaffold consistently adopts a chair conformation, which can be considered a reliable structural feature in the design of new derivatives. The nature of the substituent at the N4 position, however, plays a significant role in dictating the overall molecular packing through steric hindrance and the introduction of specific intermolecular interactions, such as hydrogen bonds.

Further crystallographic studies on derivatives with a wider range of functional groups, particularly those with hydrogen bonding capabilities and varying electronic properties, are warranted. Such studies will contribute to a more comprehensive understanding of the structure-property relationships within this important class of compounds and will undoubtedly aid in the development of future therapeutic agents.

References

  • Girish, H. R., et al. (2014). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. ResearchGate. [Link]

  • Naveen, S., et al. (2009). Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative: 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine. Journal of Chemical Crystallography, 39(5), 395-398. [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 22(3), 456-467. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Coles, S. J., et al. (2015). Hydrogen-Bonding Motifs in Piperazinediium Salts. Crystals, 5(4), 548-561. [Link]

  • Newkome, G. R., et al. (2012). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 380, 134-140. [Link]

  • Jasinski, J. P., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o768-o771. [Link]

  • De la Mora, E., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3841-3863. [Link]

  • Sreenivasa, S., et al. (2013). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o239. [Link]

  • Sridhar, M. A., et al. (2016). data reports. ResearchGate. [Link]

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1858-1878. [Link]

  • Fun, H. K., et al. (2011). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. [Link]

  • Jasinski, J. P., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. [Link]

  • Bu, X. H., et al. (2008). 1,2-Bis(p-tolylsulfonyl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2182. [Link]

  • Naveen, S., et al. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Journal of Chemical Crystallography, 37(2), 89-93. [Link]

  • Sridhar, M. A., et al. (2016). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). ResearchGate. [Link]

  • Jasinski, J. P., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6483. [Link]

  • Singh, A., et al. (2021). 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 514-518. [Link]

Sources

assessing the stability of 1-(Toluene-4-sulfonyl)piperazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, and ultimately, the viability of a drug candidate. This guide provides a comprehensive assessment of the stability of 1-(Toluene-4-sulfonyl)piperazine under various stress conditions, offering a predictive analysis based on the known chemistry of its constituent moieties—the p-toluenesulfonamide and the piperazine ring. Furthermore, we present a comparative framework, evaluating its stability against a relevant alternative, 1-(Methylsulfonyl)piperazine, and provide detailed experimental protocols for in-house validation.

Theoretical Stability Assessment: A Tale of Two Moieties

This compound is an interesting case study in molecular stability, combining a robust aromatic sulfonamide with a potentially labile saturated heterocycle.

  • The p-Toluenesulfonamide (Tosyl) Group: The sulfonamide functional group is renowned for its high hydrolytic stability.[1] This stability is attributed to the resonance delocalization of the nitrogen lone pair into the sulfonyl group, which strengthens the sulfur-nitrogen (S-N) bond. p-Toluenesulfonamides are generally stable in neutral, acidic, and alkaline solutions at ambient temperatures.[2] Cleavage of the S-N bond typically requires harsh conditions, such as heating at 100°C at a pH below 1.[3]

  • The Piperazine Ring: In contrast, the piperazine ring is susceptible to degradation, particularly through oxidation. The nitrogen atoms in the piperazine ring are nucleophilic and can be oxidized. Studies on piperazine itself have shown that oxidative degradation can lead to the formation of various products, including ethylenediamine, 2-oxopiperazine, and formylpiperazine.[4] For more complex molecules, it has been demonstrated that oxidation often occurs at the piperazine ring.[5]

Based on this, our primary hypothesis is that the stability of this compound will be dictated by the lability of the piperazine ring, especially under oxidative and photolytic stress, while the tosyl group will remain largely intact under hydrolytic and moderate thermal stress. The electron-withdrawing nature of the tosyl group is expected to decrease the nucleophilicity of the adjacent nitrogen atom, potentially offering some protection against oxidation compared to unsubstituted piperazine, but the second nitrogen atom remains a potential site for degradation.

Comparative Stability Analysis: Aryl vs. Alkyl Sulfonyl Piperazines

To provide a meaningful comparison, we will consider the stability of this compound alongside 1-(Methylsulfonyl)piperazine. This comparison allows us to probe the influence of the aromatic (toluene) versus the aliphatic (methyl) group on the overall stability of the molecule.

Stress ConditionThis compound (Predicted Stability)1-(Methylsulfonyl)piperazine (Predicted Stability)Rationale for Predicted Differences
Acidic Hydrolysis Highly StableHighly StableBoth sulfonamide bonds are resistant to acid hydrolysis under typical conditions.
(0.1 M HCl, 60°C)
Basic Hydrolysis Highly StableHighly StableBoth sulfonamide bonds are resistant to base hydrolysis under typical conditions.
(0.1 M NaOH, 60°C)
Oxidative Stress Moderately StableModerately StableThe piperazine ring is the primary site of oxidation. The electron-withdrawing tosyl and mesyl groups may offer some protection, but degradation is still expected. The aromatic ring of the tosyl group could potentially be more susceptible to certain oxidative pathways compared to the methyl group of the mesyl derivative.
(3% H₂O₂, RT)
Thermal Stress StableStableAromatic compounds often exhibit high thermal stability.[6][7] Both molecules are predicted to be stable under typical accelerated thermal testing conditions.
(80°C, solid state)
Photostability Potentially LabilePotentially LabilePhotodegradation of aryl sulfonamides can proceed via S-N bond cleavage.[8] The aromatic tosyl group may act as a chromophore, potentially increasing the rate of photodegradation compared to the non-aromatic mesyl derivative.
(ICH Q1B conditions)

Note: The stability predictions in the table are illustrative and based on theoretical considerations. Experimental validation is required.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study should be conducted in line with ICH guidelines.[9][10][11]

Materials and Reagents
  • This compound

  • 1-(Methylsulfonyl)piperazine (for comparison)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Protocol

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 methanol:water) should be prepared for each stress condition.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples, and then dilute all samples to a suitable concentration for HPLC analysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Neutralization & Dilution Neutralization & Dilution Acid Hydrolysis->Neutralization & Dilution Base Hydrolysis->Neutralization & Dilution Oxidation->Neutralization & Dilution Thermal Thermal Thermal->Neutralization & Dilution Photolytic Photolytic Photolytic->Neutralization & Dilution HPLC Analysis HPLC Analysis Neutralization & Dilution->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Solid Compound Solid Compound Solid Compound->Thermal Solid Compound->Photolytic

Caption: Experimental workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the chemical nature of this compound, we can predict the likely degradation pathways under different stress conditions.

G cluster_oxidative Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis) Parent This compound Oxo 1-(Tosyl)-2-oxopiperazine Parent->Oxo Oxidation of Piperazine Ring N-Oxide Piperazine N-Oxide Parent->N-Oxide Oxidation of N4 Cleavage p-Toluenesulfonic acid + Piperazine Parent->Cleavage S-N Bond Cleavage RingOpened Ring-opened products Oxo->RingOpened

Caption: Predicted degradation pathways for this compound.

Under oxidative stress, the primary point of attack is likely to be the piperazine ring, leading to the formation of N-oxides, oxo-piperazines, and potentially ring-opened products.[4] Under photolytic stress, the energy input could be sufficient to induce cleavage of the sulfonamide S-N bond, a known degradation pathway for N-tosyl compounds, which would yield p-toluenesulfonic acid and piperazine.[8] The latter could then undergo further degradation.

Conclusion and Recommendations

Our analysis indicates that this compound is likely a highly stable compound with respect to hydrolytic and thermal degradation, a characteristic imparted by the robust p-toluenesulfonamide group. The primary stability liabilities are predicted to be oxidative degradation of the piperazine ring and potential photolytic cleavage of the S-N bond.

For drug development professionals, this implies that formulation strategies should focus on protecting the molecule from oxidizing agents and light. The inclusion of antioxidants and the use of opaque or UV-protected packaging are recommended. Comparative studies against analogues like 1-(Methylsulfonyl)piperazine can provide valuable insights into the role of the aryl group in the stability profile.

The experimental protocols and predictive degradation pathways outlined in this guide provide a robust framework for the empirical assessment of this compound's stability. Such studies are not merely a regulatory requirement but a fundamental component of understanding a molecule's behavior and ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Hill, R. R., Jeffs, G. E., Roberts, D. R., & Wood, S. A. (1999). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications, (18), 1735-1736. [Link]

  • BenchChem. (2025). Assessing the Stability of N-Propyl-p-toluenesulfonamide Under Acidic Conditions: A Comparative Guide. BenchChem Scientific Guides.
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Cheong, J. Y., et al. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Igualada, C., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1048-1055. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-127.
  • Thummar, K. N., et al. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica, 83(2), 297-309.
  • Khan, I., et al. (2020).
  • OECD SIDS. (2004). P-TOLUENESULFONAMIDE. UNEP Publications. [Link]

  • Sies, H., et al. (2021). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Journal of Medicinal Chemistry, 64(23), 17356-17373.
  • Carreño, M. C., et al. (2002). Synthesis of highly substituted enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines. The Journal of Organic Chemistry, 67(26), 9439-9448.
  • Liu, R. Q., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 159-169. [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Sciences, 112(8), 2039-2063.
  • Varshney, J., et al. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 24(15), 3441-3445. [Link]

  • Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Joshi, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53. [Link]

  • Weires, A. G., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(4), 1639-1646.
  • Liu, Q., et al. (2011). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Organic Letters, 13(10), 2626-2629.
  • Hansen, T. V., et al. (2021). Do sulfonamides interact with aromatic rings?. Chemistry–A European Journal, 27(12), 4053-4059. [Link]

  • Petzer, J. P., & Petzer, A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-406. [Link]

  • Kent, T. C., et al. (2020). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 30(20), 127471.
  • Pinheiro, M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 42-49. [Link]

  • Klick, S., et al. (2005). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 29(3), 68-86.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Hosseini-Zare, M. S., et al. (2023).
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-30.
  • Journal of Pharmaceutical Sciences. (1962). Substituted sulfonyl piperazines. 51, 32-35. [Link]

  • Al-Janabi, F. A. D., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Nguyen, V. D., et al. (2021). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry, 86(24), 18073-18080.
  • Girisha, M., et al. (2009). Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative: 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine. Crystal Research and Technology, 44(3), 323-327.
  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • McClintic, C. H., et al. (2010). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Fun, H. K., et al. (2012). 4-(Methylsulfonyl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o443. [Link]

  • Liu, T. Y., & Chang, Y. H. (1971). Hydrolysis of proteins with p-toluenesulfonic acid. Determination of tryptophan. Journal of Biological Chemistry, 246(9), 2842-2848. [Link]

  • T-Raissi, A., & Muradov, N. (2020). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning.
  • PubChem. p-Toluenesulfonamide. [Link]

  • Chemchart. 1-(methylsulfonyl)piperazine (55276-43-2). [Link]

  • Palomo, J., et al. (2023). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. Molecules, 28(3), 1043. [Link]

  • PubChem. 1-(methylsulfonyl)piperazine. [Link]

  • Palacios, A., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine. [Link]

  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34. [Link]

  • Waly, T., et al. (2009). UV photodegradation of inorganic chloramines. Environmental Science & Technology, 43(1), 178-183. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common synthetic routes to 1-(Toluene-4-sulfonyl)piperazine, a crucial intermediate in contemporary drug discovery and development. As a key structural motif, its efficient and scalable synthesis is of paramount importance to researchers and process chemists. This document moves beyond a simple recitation of protocols to offer a logical framework for selecting a synthetic strategy, grounded in experimental data and mechanistic rationale.

Introduction: The Significance of the Tosylpiperazine Moiety

This compound, often abbreviated as Ts-piperazine, serves as a versatile building block in medicinal chemistry. The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity.[1] The tosyl (p-toluenesulfonyl) group acts as a robust protecting group for one of the piperazine nitrogens, effectively differentiating their reactivity and enabling selective functionalization at the second nitrogen atom. This mono-protection strategy is fundamental for constructing complex molecules with precise architectures.

This guide will dissect the most prevalent synthetic approaches to Ts-piperazine, evaluating them on key performance metrics including yield, purity, scalability, and operational simplicity.

Core Synthetic Strategy: The Sulfonylation of Piperazine

The formation of this compound is fundamentally a nucleophilic substitution reaction where a nitrogen atom of the piperazine ring attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (Ts-Cl), displacing the chloride ion. The primary challenge in this synthesis is achieving selective mono-sulfonylation while minimizing the formation of the di-substituted byproduct, 1,4-bis(toluene-4-sulfonyl)piperazine.

dot

Caption: General reaction scheme for the synthesis of this compound.

Two primary methodologies have been established to control this selectivity, each with distinct advantages and operational considerations.

Comparative Analysis of Synthetic Routes

We will compare two common, practical approaches: Route A , which employs a large excess of piperazine to statistically favor mono-substitution, and Route B , which utilizes a stoichiometric amount of piperazine in the presence of an external base. A third, multi-step approach using a protecting group strategy is also considered as an alternative for achieving the highest level of control.[2][3]

ParameterRoute A: Excess PiperazineRoute B: Stoichiometric with Base
Principle Statistical control using one reactant in large excess.Controlled reaction using an external base to neutralize HCl byproduct.
Piperazine : Ts-Cl Ratio 5:1 to 10:1[4]~1:1
Key Reagents Piperazine, p-Toluenesulfonyl Chloride, AcetonitrilePiperazine, p-Toluenesulfonyl Chloride, Triethylamine (or Pyridine), Dichloromethane (DCM)[5][6]
Typical Yield High (>85%)Good to High (75-90%)
Purity (Crude) Good; primary impurity is excess piperazine.Moderate; may contain di-substituted byproduct.
Reaction Time 12-24 hours2-6 hours[6]
Temperature Room Temperature0°C to Room Temperature[6]
Advantages - Simple, one-pot procedure.- Minimizes di-substitution effectively.- Avoids additional organic bases.- More atom-economical regarding piperazine.- Faster reaction times.
Disadvantages - Requires large volume of solvent.- Difficult separation of product from excess piperazine.- Not atom-economical.- Requires careful control of stoichiometry to avoid di-substitution.- Purification can be challenging to remove the di-tosylated impurity.
Causality Behind Experimental Choices
  • Why use excess piperazine (Route A)? By maintaining a high concentration of piperazine, the probability of a Ts-Cl molecule encountering an unreacted piperazine is far greater than it encountering the already-formed mono-substituted product. This statistical advantage is a simple and effective method to suppress the formation of the di-tosylated byproduct.[4] The excess piperazine also conveniently serves as the base to neutralize the HCl generated during the reaction.

  • Why use an external base (Route B)? In Route B, an organic base like triethylamine or pyridine is added to scavenge the HCl byproduct.[6] This is crucial because allowing the HCl to accumulate would protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction. This approach is more efficient in its use of the piperazine starting material but demands more precise control over reagent addition to prevent localized high concentrations of Ts-Cl, which could lead to di-substitution.

dot

Caption: Troubleshooting logic for optimizing the mono-sulfonylation of piperazine.

Validated Experimental Protocols

The following protocols represent robust and reproducible methods for the synthesis of this compound.

Protocol A: Synthesis via Piperazine Excess

This protocol is recommended for its simplicity and high selectivity for the mono-substituted product.

1. Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
PiperazineC₄H₁₀N₂86.141008.61 g10
p-Tosyl ChlorideC₇H₇ClO₂S190.65101.91 g1
AcetonitrileCH₃CN41.05-100 mL-
Potassium CarbonateK₂CO₃138.21202.76 g2

2. Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (8.61 g, 100 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add acetonitrile (100 mL) and stir the resulting suspension at room temperature for 15 minutes.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 20 mL of acetonitrile.

  • Slowly add the p-toluenesulfonyl chloride solution to the stirred piperazine suspension over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield a white solid.

  • Purification: The primary challenge is removing the vast excess of water-soluble piperazine. An acid-base extraction is effective. Dissolve the crude solid in ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove the bulk of the excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.

Protocol B: Synthesis via Stoichiometric Control with Base

This protocol is recommended for applications where atom economy is a higher priority.

1. Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
PiperazineC₄H₁₀N₂86.14100.86 g1
p-Tosyl ChlorideC₇H₇ClO₂S190.65101.91 g1
Triethylamine (TEA)C₆H₁₅N101.19152.1 mL1.5
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL-

2. Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine (0.86 g, 10 mmol) and dichloromethane (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (2.1 mL, 15 mmol) to the stirred solution.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 20 mL of DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the cold piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.[6]

  • Upon completion, dilute the reaction mixture with 50 mL of water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol.

Conclusion and Recommendations

Both presented routes are effective for the synthesis of this compound.

  • For ease of operation and high selectivity , particularly in a research or discovery setting, Route A (Excess Piperazine) is highly recommended. While it is not atom-economical, its simplicity and the effective suppression of the di-substituted byproduct make it a reliable choice.

  • For larger-scale synthesis where cost of goods and atom economy are critical , Route B (Stoichiometric with Base) is the superior option. It requires more careful control of reaction conditions but is significantly more efficient in its use of piperazine.

The choice of synthetic route should be guided by the specific requirements of the project, balancing factors of scale, cost, purity requirements, and available resources.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]]

  • Girish, H. R., Naveen, S., Benaka Prasad, S. B., Ananda Kumar, C. S., & Vinaya, K. (2008). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. Journal of Chemical Crystallography, 38, 161-165.[5]

  • Al-Amiery, A. A. (2020). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Rasayan Journal of Chemistry, 13(2), 853-857.[7]

  • Nikolova, I., Tcholakova, T., Statkova-Abeghe, S., Stoyanov, N., Shivachev, B., & Vasileva-Tonkova, E. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840.[8][9][10]

  • Nikolova, I., Tcholakova, T., Statkova-Abeghe, S., Stoyanov, N., Shivachev, B., & Vasileva-Tonkova, E. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed. Retrieved from [Link]9]

  • Allen, M. S., et al. (1994). Process for large-scale production of indolyl alkyl pyrimidinyl piperazine compounds. U.S. Patent 5,314,881.[11]

  • Pelliccia, S., & Di Giovanni, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5569.[1]

  • Nikolova, I., Tcholakova, T., Statkova-Abeghe, S., Stoyanov, N., Shivachev, B., & Vasileva-Tonkova, E. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. Retrieved from [Link]10]

  • Kouril, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569.[2][3][12]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]6]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Toluene-4-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

1-(Toluene-4-sulfonyl)piperazine is a sulfonylpiperazine derivative. While specific hazard data for this exact compound is limited, a thorough risk assessment can be constructed by examining its structural components—a toluenesulfonyl group and a piperazine ring—and available safety data sheets (SDS).[1] This approach allows us to anticipate its toxicological and chemical hazards and implement appropriate safety controls.

The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionCausality and Scientific Insight
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction (sensitization).[2]The piperazine moiety is a known skin sensitizer and corrosive.[1][3] The sulfonyl group can also contribute to skin irritation. Repeated or prolonged contact can lead to dermatitis.
Serious Eye Damage Causes serious eye damage.[4] Classified as a lachrymator.This compound is corrosive to eye tissue. Immediate and prolonged rinsing is critical upon any eye contact to prevent permanent damage, including blindness.[2]
Corrosive to Metals May be corrosive to metals.[2]While the exact mechanism is not detailed, this property necessitates specific storage and waste container selection. Use of corrosion-resistant containers, such as polypropylene, is mandatory.[2]
Respiratory Hazards May cause respiratory irritation.[5] Avoid breathing dust.Inhalation of the dust can irritate the mucous membranes and upper respiratory tract. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood.
Acute Toxicity (Oral) Harmful if swallowed.[5]Ingestion can cause burns to the mouth, throat, and stomach.[2]

This risk profile mandates that this compound be treated as a hazardous chemical waste stream from the point of generation to its final disposal.

Pre-Disposal Protocol: Waste Segregation at the Source

Effective waste management begins at the lab bench. Proper segregation is not merely a logistical step but a critical safety measure to prevent inadvertent chemical reactions within a waste container.

Step 1: Designate a Specific Hazardous Waste Container

  • Select a container made of corrosion-resistant material (e.g., high-density polyethylene or polypropylene).[2] Ensure the container is in good condition, free of cracks or residues, and has a tightly sealing lid.

  • Do not use metal containers.

Step 2: Label the Waste Container Accurately

  • Before adding any waste, affix a hazardous waste label.

  • Clearly write the full chemical name: "this compound" and "CAS # 27106-51-0".

  • List all solvents or other chemicals that will be added to this container. Do not use abbreviations.

  • Indicate the relevant hazards by checking the appropriate boxes (e.g., Corrosive, Irritant).

Step 3: Segregate Waste Streams

  • Solid Waste: Unused or expired this compound, and any disposables heavily contaminated with the solid (e.g., weighing papers, spatulas, contaminated gloves), should be placed directly into the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.

    • Causality: Never mix this waste stream with incompatible chemicals. For instance, mixing with strong bases could lead to reactions, while mixing with aqueous waste from other processes is generally discouraged without a full compatibility check.[6]

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.

Operational Disposal Workflow: From Laboratory to Final Disposition

The following workflow provides a step-by-step guide for the compliant disposal of this compound waste. This process ensures safety and adherence to institutional and regulatory standards.

Workflow Diagram: Disposal of this compound

G Figure 1: Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Waste Accumulation & Storage cluster_2 Institutional Disposal A Step 1: Generation of Waste (e.g., unused chemical, contaminated PPE) B Step 2: Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Solid vs. Liquid in separate, labeled containers) B->C D Step 4: Securely Close Container (Ensure lid is tight) C->D E Step 5: Store in Designated Satellite Accumulation Area (Secondary containment, away from incompatibles) D->E F Step 6: Request Waste Pickup (Follow institutional EHS protocol) E->F G Step 7: EHS Personnel Collection (Transport to central storage) F->G H Step 8: Final Disposal (Transport to an approved waste disposal plant) G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing appropriate PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[7]

  • Container Management:

    • Add waste to the designated container inside a chemical fume hood to minimize inhalation risk.[7]

    • Do not overfill the container. Leave at least 10% of headspace to accommodate expansion of contents.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is clearly marked.

    • The storage area must have secondary containment (e.g., a larger bin) to contain any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[6]

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[7]

    • The ultimate disposal method will be determined by the approved waste disposal facility, which typically involves high-temperature incineration.[2]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Small Spill (<1 g):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Sweep up the absorbed material and place it into your designated solid hazardous waste container.[2]

    • Clean the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (>1 g):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.[7]

    • Prevent entry into the area until the EHS response team has cleared it.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

By adhering to these scientifically grounded procedures, you ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • ChemicalBook. (2023). 1-(TOLUENE-4-SULFONYL)-PIPERAZINE | 27106-51-0.
  • Sigma-Aldrich. (2022, September 24). Safety Data Sheet: 1-(p-Toluenesulfonyl)piperazine.
  • Fisher Scientific. (2021, December 18). Safety Data Sheet: p-Toluenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 3-Methyl-1-(toluene-4-sulfonyl)-piperazine.
  • Thermo Fisher Scientific. (2021, September 18). Safety Data Sheet: p-Toluenesulfonyl chloride.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(Toluene-4-sulfonyl)-piperazine.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Deep South Chemical, Inc. (2011, January 1). Material Safety Data Sheet: Toluene.
  • Tokyo Chemical Industry Co., Ltd. (2022, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • ChemDmart. (n.d.). Safety Data Sheet: Piperazine.
  • Fisher Scientific. (2021, December 18). Safety Data Sheet: p-Toluenesulfonamide.
  • Cayman Chemical. (2022, November 19). Safety Data Sheet: Piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25312923, 1-Methyl-4-(piperazine-1-sulfonyl)piperazine.
  • Echemi. (n.d.). Buy 3-METHYL-1-(TOLUENE-4-SULFONYL)-piperazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 704295, 1-(4-Methylbenzenesulfonyl)piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46743459, 1-Tosylpiperazine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159009861.
  • European Chemicals Agency. (2023, January 3). Substance Information: Toluene-2-sulphonyl chloride.
  • University of California, Santa Barbara. (2012, December 14). Toluene - Standard Operating Procedure.
  • European Chemicals Agency. (n.d.). Registration Dossier: 2,2'-(piperazine-1,4-diyl)bis(ethanesulphonic) acid.
  • European Chemicals Agency. (2022, June 9). Substance Information: 1-[bis(4-fluorophenyl)methyl]piperazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Toluene-4-sulfonyl)piperazine
Reactant of Route 2
1-(Toluene-4-sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.